2,3,6-Trimethylbenzoic acid
Description
Properties
IUPAC Name |
2,3,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKSSBDIZXQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179928 | |
| Record name | 2,3,6-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2529-36-4 | |
| Record name | 2,3,6-Trimethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,6-Trimethylbenzoic Acid for Advanced Research and Development
This guide provides an in-depth exploration of 2,3,6-trimethylbenzoic acid, a key chemical intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis protocols, analytical characterization, and critical applications, with a focus on the scientific rationale behind its use.
Core Identification and Nomenclature
This compound is an aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with a carboxyl group and three methyl groups, imparts unique steric and electronic properties that make it a valuable building block in organic synthesis.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The data presented below has been compiled from various authoritative sources.
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 108-110 °C | Smolecule |
| pKa | ~3.45 (estimated for 2,4,6-isomer) | ChemicalBook[4] |
| Water Solubility | Moderately soluble; significantly more soluble in organic solvents like ethanol, acetone, and ether. | [3] |
Spectroscopic Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect distinct signals for the aromatic protons and the three methyl groups, with chemical shifts influenced by their positions relative to the carboxylic acid group.
-
¹³C NMR: Characteristic peaks will be observed for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.[1]
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid group is typically observed around 2500-3300 cm⁻¹.
-
A strong C=O stretch for the carbonyl group will appear around 1700 cm⁻¹.
-
C-H stretches from the methyl and aromatic groups will be present in the 2800-3100 cm⁻¹ region.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 164.20).
Synthesis of this compound: A Protocol and Mechanistic Insight
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the carboxylation of a Grignard reagent derived from a halogenated pseudocumene (1,2,4-trimethylbenzene) precursor.
Grignard Carboxylation Protocol
This protocol is based on established organometallic reactions and provides a reliable route to the target compound.
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 1-bromo-2,3,6-trimethylbenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings with stirring.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Causality: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water, which would quench the reaction. The iodine crystal helps to activate the surface of the magnesium.
Step 2: Carboxylation
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly introduce finely crushed dry ice (solid carbon dioxide) to the reaction mixture with vigorous stirring. An excess of dry ice is used to ensure complete carboxylation.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
Causality: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO₂. The low temperature helps to control the exothermic reaction.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) to the reaction mixture. This protonates the carboxylate salt and dissolves any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Synthesis Workflow Diagram
Caption: Figure 1: Grignard Synthesis of this compound
Key Applications in Research and Drug Development
This compound serves as a versatile intermediate in various fields due to its unique structural features.
-
Agrochemicals: It is a precursor in the synthesis of certain pesticides and herbicides.
-
Polymers and Dyes: The compound is utilized in the production of specialty polymers and as an intermediate for dyes.[5]
-
Pharmaceutical Synthesis: Its sterically hindered nature makes it a valuable scaffold in drug design, allowing for the creation of molecules with specific spatial arrangements to interact with biological targets. It is a known starting material for the synthesis of 2,3,6-trimethyl-hydroquinone, a key precursor for Vitamin E.[6][7]
Application in Drug Discovery: A Conceptual Workflow
The development of novel therapeutics often involves the synthesis of a library of related compounds to explore structure-activity relationships (SAR). This compound can be a crucial starting material in such endeavors.
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Physical and chemical properties of 2,3,6-Trimethylbenzoic acid
An In-depth Technical Guide to 2,3,6-Trimethylbenzoic Acid
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 2529-36-4). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this sterically hindered aromatic carboxylic acid. This document clarifies common points of confusion with its isomers, details its structural and electronic characteristics, outlines its reactivity, and provides field-proven experimental protocols for its characterization. Emphasis is placed on the causal relationships between the molecule's unique structure and its observable properties, offering insights beyond a simple data summary.
Introduction and Strategic Context
This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with three methyl groups. Its specific substitution pattern—with two methyl groups ortho to the carboxylic acid function—imparts significant steric hindrance, which is the defining feature of its chemistry. This steric shielding profoundly influences its physical properties, such as crystal packing and solubility, and dictates its chemical reactivity, particularly in reactions involving the carboxyl group.
It is critical for researchers to distinguish this compound from its more common and commercially prevalent isomer, 2,4,6-trimethylbenzoic acid (mesitoic acid). Data for the latter is often misattributed to the former, leading to significant confusion in literature and commercial catalogs. This guide will focus exclusively on the properties and chemistry of the 2,3,6-isomer, referencing authoritative sources to ensure scientific integrity.
In the context of drug development, sterically hindered moieties like this compound are valuable as unique building blocks.[1] They can be used to introduce conformational constraints, improve metabolic stability by shielding reactive sites, or fine-tune the physicochemical properties of a lead compound.[2][3] Understanding the fundamental properties of this molecule is therefore essential for its effective application in medicinal chemistry and organic synthesis.
Molecular Structure and Physicochemical Properties
The defining structural feature of this compound is the spatial arrangement of the three methyl groups around the benzene ring, particularly the two flanking the carboxyl group. This arrangement forces the carboxyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. This has direct consequences on the molecule's electronic properties and acidity.[4]
Caption: Molecular structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. At room temperature, it is a white crystalline solid.[5] Its solubility is influenced by the polarity of the carboxylic acid group, which allows for hydrogen bonding, and the nonpolar nature of the trimethyl-substituted benzene ring.[5] Consequently, it exhibits limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[5]
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 2529-36-4 | NIST[7], PubChem[6] |
| Molecular Formula | C₁₀H₁₂O₂ | NIST[7], PubChem[6] |
| Molecular Weight | 164.20 g/mol | NIST[7], PubChem[6] |
| Appearance | White crystalline solid/powder | Solubility of Things[5] |
| Melting Point | 159.5 °C (432.65 K) | Solubility of Things[5] |
| Boiling Point | 289.0 °C (562.15 K) | Solubility of Things[5] |
| Density | 1.088 g/cm³ | ChemIndex[8] |
| pKa | Data not experimentally determined. | N/A |
| Solubility | Limited in water; soluble in ethanol, acetone, ether. | Solubility of Things[5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay of the carboxylic acid group and the sterically encumbered aromatic ring.
Acidity and the Carboxyl Group
Like other carboxylic acids, it undergoes deprotonation to form a carboxylate salt in the presence of a base. However, the steric hindrance from the two ortho-methyl groups significantly impacts the reactivity of the carboxyl carbon.
-
Esterification: Fischer esterification, which requires nucleophilic attack by an alcohol on the protonated carboxyl group, is exceptionally slow or fails entirely with this compound. The bulky methyl groups at positions 2 and 6 physically block the approach of the alcohol.[9] Alternative methods, such as reaction with a diazoalkane or conversion to the more reactive acyl chloride followed by reaction with an alcohol, are necessary to form esters.
-
Amide Formation: Similar to esterification, direct amide formation via condensation with amines is difficult. Activation of the carboxylic acid, typically by conversion to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), is the standard and necessary approach.[10]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2,3,6-trimethylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]
Aromatic Ring Reactions
The aromatic ring can undergo electrophilic aromatic substitution. The carboxyl group is a deactivating, meta-directing substituent, while the three methyl groups are activating, ortho- and para-directing substituents. The net effect is a complex regioselectivity profile, with the position of substitution depending heavily on the reaction conditions and the nature of the electrophile. The steric bulk of the existing substituents will also play a major role in directing incoming electrophiles to the least hindered positions.
Synthesis Pathway
Unlike the 2,4,6-isomer, which is readily synthesized from the symmetrical and widely available mesitylene, the synthesis of this compound requires a more targeted approach to achieve the asymmetric substitution pattern. While specific, high-yield published syntheses are not abundant, a plausible route involves the oxidation of a suitable precursor like 2,3,6-trimethylbenzaldehyde or a related alkylbenzene.
Caption: General oxidation pathway for the synthesis of this compound.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system. This protocol provides a self-validating system for obtaining a crucial physicochemical parameter.
Causality: Potentiometric titration measures the pH of a solution as a titrant of known concentration is added.[11] The pKa is the pH at which the acid is exactly 50% dissociated. This point corresponds to the midpoint of the buffer region on the titration curve, which can be identified precisely as the point of minimum slope or by finding the half-equivalence point volume.[12][13] Maintaining constant ionic strength is crucial as it stabilizes the activity coefficients of the ions in solution, ensuring the measured pH accurately reflects the hydrogen ion concentration.[11] Purging with nitrogen prevents the dissolution of atmospheric CO₂, which would form carbonic acid and interfere with the titration of the target acid.[11]
Materials and Equipment
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Potassium Chloride (KCl)
-
Deionized, CO₂-free water
-
Methanol or other suitable co-solvent (if solubility is low)
-
Calibrated pH meter with a combination glass electrode
-
Automatic burette or Class A manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
-
Jacketed titration vessel with temperature control
Step-by-Step Methodology
Caption: Logical workflow for the experimental determination of pKa.
-
pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[12]
-
Sample Preparation: Accurately weigh approximately 1 mmol of this compound. Dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is an issue, use a water-methanol mixture and perform a Yasuda-Shedlovsky extrapolation to find the pKa in pure water.[14] Add KCl to maintain a constant ionic strength of 0.15 M.[12]
-
Titration Setup: Place the solution in the jacketed vessel and maintain a constant temperature. Begin stirring gently. Insert the calibrated pH electrode and the burette tip, ensuring they do not touch the vessel walls or stir bar. Begin purging the solution and the headspace with a gentle stream of nitrogen gas for 10-15 minutes before and during the titration.[11]
-
Data Acquisition: Record the initial pH. Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording both the total volume of titrant added and the corresponding pH.[12] Collect data well past the equivalence point.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the average volume. The peak of this derivative plot corresponds to the equivalence point (Vₑ).
-
Determine the half-equivalence point volume (Vₑ/2).
-
Find the pH on the original titration curve that corresponds to the volume Vₑ/2. At this point, pH = pKa.[13]
-
-
Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.[11]
Applications in Research and Drug Development
The primary value of this compound in a research context, particularly for drug development, lies in its nature as a sterically hindered structural fragment.
-
Scaffold for Synthesis: It can serve as a starting material or intermediate for more complex molecules where conformational rigidity is desired. The hindered nature of the carboxyl group, while a challenge for some reactions, can also be an advantage, allowing for selective reactions at other positions on the molecule.
-
Metabolic Blocking: Incorporating a sterically hindered group like 2,3,6-trimethylbenzoyl can block metabolic enzymes (e.g., cytochrome P450s or UGTs) from accessing and modifying a nearby part of a drug molecule, potentially increasing its half-life and bioavailability.[2][15]
-
Probing Receptor Pockets: In structure-activity relationship (SAR) studies, using this bulky group can help map the steric tolerance of a target's binding pocket. A significant drop in affinity upon its introduction would suggest a sterically constrained binding site.
-
Bioisostere Development: While the carboxylic acid itself is a key functional group, its properties (e.g., high acidity, poor membrane permeability) can be undesirable.[16][17] The 2,3,6-trimethylbenzoyl scaffold can be used as a base to synthesize non-classical bioisosteres where the steric bulk is a required feature of the pharmacophore.
Safety and Handling
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.[18]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
-
Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
References
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ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. Retrieved January 15, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
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NIH. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,6-Trimethylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3,6-trimethylbenzoic acid, a substituted aromatic carboxylic acid. We will delve into its fundamental molecular characteristics, physicochemical properties, and its relevance as a building block in various scientific fields. The content is structured to deliver not just data, but also expert insights into the causal relationships that govern its chemical behavior and analytical signature.
Section 1: Core Molecular Identity and Structure
This compound is an organic compound belonging to the family of aromatic carboxylic acids.[1] Its identity is defined by a benzene ring substituted with a carboxylic acid group and three methyl groups at the 2, 3, and 6 positions. This specific substitution pattern imparts unique steric and electronic properties that influence its reactivity and physical characteristics.[2]
Key Identifiers and Molecular Weight
Precise identification is critical in research and development. The primary identifiers for this compound are summarized below. It is crucial to distinguish between the average molecular weight, used for stoichiometric calculations, and the monoisotopic mass, which is essential for high-resolution mass spectrometry analysis.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][3][4] |
| CAS Number | 2529-36-4 | [3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |
| Average Molecular Weight | 164.20 g/mol | [1][4] |
| Monoisotopic Mass | 164.083729621 Da | [4] |
| InChIKey | JRUKSSBDIZXQDX-UHFFFAOYSA-N | [3][4][5] |
Molecular Structure Visualization
The spatial arrangement of the atoms in this compound is fundamental to its chemistry. The methyl groups at positions 2 and 6 create significant steric hindrance around the carboxylic acid group. This steric crowding forces the carboxyl group to twist out of the plane of the benzene ring, a conformational feature that dictates its reactivity and intermolecular interactions.
Section 2: Physicochemical Characteristics
At room temperature, this compound presents as a white crystalline solid, often in a powdered or needle-like form.[1] Its physical properties are a direct consequence of its molecular structure, balancing polar and non-polar characteristics.
| Property | Value | Unit |
| Appearance | White crystalline solid | - |
| Melting Point | 159.50 | °C |
| Boiling Point | 289.00 | °C |
| Density | 1.0050 | g/cm³ |
Solubility Profile: A Tale of Two Moieties
The solubility of this compound is a classic example of conflicting structural features.
-
Polar Nature : The carboxylic acid functional group (-COOH) is polar and capable of hydrogen bonding, which promotes solubility in polar solvents like water.[1]
-
Hydrophobic Nature : The three methyl groups (-CH₃) and the benzene ring are non-polar, contributing significant hydrophobic character. This makes the compound less soluble in water compared to unsubstituted benzoic acid.[1]
As a result, this compound exhibits limited solubility in water but is readily soluble in organic solvents such as ethanol, acetone, and ether, where its hydrophobic nature is more compatible.[1] This differential solubility is the cornerstone of its purification by recrystallization.
Section 3: Synthesis and Reactivity Landscape
The synthesis of this compound can be approached through several established organic chemistry routes. Common strategies include the catalytic carbonation of the corresponding trimethylbenzene precursor, direct methylation of benzoic acid derivatives, or the oxidation of a suitable methylated starting material.[2] The choice of synthetic route in a research or industrial setting is dictated by factors such as precursor availability, cost, yield, and environmental impact.
The reactivity of this compound is primarily governed by its carboxylic acid group. It undergoes typical reactions such as:
-
Esterification : Reaction with alcohols in the presence of an acid catalyst to form esters.[2]
-
Reduction : Can be reduced to the corresponding alcohol (2,3,6-trimethylbenzyl alcohol).[2]
-
Decarboxylation : Loss of carbon dioxide under certain high-temperature conditions.[2]
A generalized workflow for its synthesis and purification is illustrated below.
Sources
An In-depth Technical Guide to the Solubility of 2,3,6-Trimethylbenzoic Acid in Various Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,3,6-trimethylbenzoic acid. While quantitative solubility data for this specific compound is not extensively available in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data. The guide delves into the theoretical principles governing the solubility of substituted benzoic acids, outlines a robust methodology for experimental solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and discusses the critical factors influencing the dissolution of this compound.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical property that dictates the behavior of a compound in various applications, from drug formulation and bioavailability to reaction kinetics and purification processes.[1] For pharmaceutical development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic efficacy.[1] this compound (Figure 1), a substituted aromatic carboxylic acid, presents a unique solubility profile due to the interplay of its polar carboxylic acid group and three hydrophobic methyl groups.[2] Understanding its solubility in a range of solvents is paramount for its effective utilization in organic synthesis, material science, and pharmaceutical research.[2]
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for the accurate determination of the solubility of this compound.
Figure 1: Chemical Structure of this compound
Caption: The molecular structure of this compound.
Theoretical Framework: Factors Influencing Solubility
The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium.[3] The solubility of this compound is governed by a balance of intermolecular forces between the solute and solvent molecules.
2.1. Solute-Solvent Interactions:
The dissolution of this compound can be conceptualized in three steps:
-
Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline solid.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution determines whether the dissolution process is endothermic or exothermic.
2.2. The Role of Polarity and Hydrogen Bonding:
-
Polarity: this compound possesses a polar carboxylic acid functional group (-COOH), which can engage in hydrogen bonding. This polarity enhances its solubility in polar solvents like water and alcohols.[2]
-
Hydrophobicity: The presence of three methyl groups (-CH3) on the benzene ring imparts a significant hydrophobic character to the molecule.[2] This makes the compound less soluble in water compared to unsubstituted benzoic acid but more soluble in non-polar organic solvents.[2]
-
Solvent Compatibility: Consequently, this compound is expected to be more soluble in organic solvents such as ethanol, acetone, and ether, which can interact favorably with both the polar carboxylic acid group and the non-polar aromatic ring and methyl groups.[2]
2.3. Effect of Temperature:
For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the dissolution process. The temperature dependence of solubility is a critical parameter to determine for applications involving crystallization and formulation at different temperatures.
2.4. Influence of pH (for Aqueous Solubility):
For an ionizable compound like this compound, the pH of the aqueous medium significantly affects its solubility. The carboxylic acid group can deprotonate to form the more soluble carboxylate anion. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the acid.
Experimental Determination of Solubility: A Detailed Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[4] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined analytically.
3.1. Required Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.) of analytical grade
-
Scintillation vials or glass flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
3.2. Experimental Workflow Diagram:
Caption: A streamlined workflow for the experimental determination of solubility.
3.3. Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation of the Supersaturated Solution:
-
Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a glass vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-course study to determine the time required to reach a constant concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase HPLC method with UV detection is generally suitable for aromatic carboxylic acids.
-
Suggested HPLC Method Parameters (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid (for MS compatibility). The ratio should be optimized for good peak shape and retention time.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: To be determined by running a UV scan of this compound in the mobile phase (a wavelength around 230-280 nm is expected).
-
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility in the original saturated solution by accounting for the dilution factor. Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).
-
3.4. Gravimetric Method (Alternative):
For non-volatile solutes in volatile solvents, a gravimetric method can be employed.[3][6]
-
Prepare the saturated solution as described in the shake-flask method.
-
Accurately weigh a known volume of the filtered saturated solution in a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.
-
Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent.
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethanol | [Insert Experimental Data] | [Insert Experimental Data] |
| Methanol | [Insert Experimental Data] | [Insert Experimental Data] |
| Acetone | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethyl Acetate | [Insert Experimental Data] | [Insert Experimental Data] |
| Dichloromethane | [Insert Experimental Data] | [Insert Experimental Data] |
| n-Hexane | [Insert Experimental Data] | [Insert Experimental Data] |
Note: The above table is a template. Researchers should populate it with their own experimentally determined values.
Theoretical Prediction of Solubility: An Emerging Tool
In the absence of experimental data, computational models can provide an estimation of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties like solubility.[7][8] It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces. While powerful, these predictions should ideally be validated with experimental data.[7]
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While a significant gap exists in the public domain regarding quantitative solubility data for this compound, the detailed experimental protocols provided herein empower researchers to generate this crucial information. The shake-flask method coupled with HPLC analysis offers a robust and reliable approach for accurate solubility determination. Future work should focus on systematically measuring the solubility of this compound in a wide range of solvents at various temperatures to build a comprehensive public database. This will be invaluable for its application in drug development, chemical synthesis, and materials science.
References
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- Veseli, A., Kristl, A., & Akelj, S. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 626–631.
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). Retrieved from [Link]
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NIST/TRC Web Thermo Tables (WTT). (2012). 2,4,6-trimethylbenzoic acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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University of Mustansiriyah. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). 3,4,5-Trimethylbenzoic acid. Retrieved from [Link]
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ACS Publications. (2017). Gravimetric Methods. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). 2,3,5-Trimethylbenzoic acid. Retrieved from [Link]
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Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link]
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PubMed. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Benzoic acid, 2,4,6-trimethyl-. Retrieved from [Link]
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SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]
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Atmospheric Chemistry and Physics. (n.d.). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]
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International Journal of Novel Research and Development. (n.d.). a review: strategy for method development and validation of hplc. Retrieved from [Link]
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AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,3,6-Trimethylbenzoic Acid
This guide provides an in-depth analysis of the spectroscopic data pertinent to 2,3,6-trimethylbenzoic acid (CAS No. 2529-36-4). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer insights into the structural correlations that define the spectral characteristics of this molecule. While experimental spectra for this specific isomer are not broadly available in public repositories, this guide leverages fundamental spectroscopic principles and data from analogous substituted benzoic acids to predict and interpret its spectral features.
Introduction: The Structural Context
This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂.[1] Its structure, featuring steric hindrance around the carboxyl group due to the ortho-methyl substituents (at positions 2 and 6), significantly influences its chemical reactivity and spectroscopic properties. Understanding its spectral signature is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.
This guide will detail the expected spectral data from four primary analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Expertise & Experience: Interpreting Vibrational Modes
IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the most telling feature is the carboxylic acid group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound and characteristic effect on the O-H and C=O stretching vibrations. The O-H stretch becomes exceptionally broad, often spanning from 2500 to 3300 cm⁻¹, and obscures the C-H stretching region. The C=O stretch of the dimer is observed at a lower frequency (around 1700-1680 cm⁻¹) compared to a free monomer due to the weakening of the carbonyl bond through hydrogen bonding.
Expected IR Data Summary
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Strong, Broad | A hallmark of a carboxylic acid, often showing fine structure. |
| C-H Stretch (Aromatic, sp²) | 3100 - 3000 | Medium-Weak | May be masked by the broad O-H stretch. |
| C-H Stretch (Methyl, sp³) | 2980 - 2850 | Medium | Typically visible on the shoulder of the O-H band. |
| C=O Stretch (Carboxylic Acid Dimer) | 1700 - 1680 | Strong, Sharp | Lower frequency due to hydrogen bonding. |
| C=C Stretch (Aromatic) | 1610 - 1580 & 1500 - 1450 | Medium-Weak | Two or more bands are characteristic of the aromatic ring. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Coupled with O-H in-plane bending. |
| O-H Bend (Out-of-Plane) | 950 - 900 | Medium, Broad | Another characteristic band for carboxylic acid dimers. |
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: The ¹H NMR spectrum is predicted to be highly informative. The asymmetry of the molecule means all three methyl groups and both aromatic protons are chemically non-equivalent and should produce distinct signals. The carboxylic acid proton is typically a broad singlet that appears far downfield, and its chemical shift can be highly dependent on concentration and solvent. The two aromatic protons are adjacent and should appear as an AX spin system (two doublets), with a typical ortho-coupling constant (³JHH) of ~7-9 Hz.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Comments |
| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H | N/A | Chemical shift is variable; signal may be exchanged with D₂O. |
| H-4 | ~7.10 | Doublet | 1H | ³J = ~8.0 | Coupled to H-5. |
| H-5 | ~6.90 | Doublet | 1H | ³J = ~8.0 | Coupled to H-4; likely upfield due to electronic effects. |
| C6-CH₃ | ~2.50 | Singlet | 3H | N/A | Deshielded by proximity to the carboxyl group. |
| C2-CH₃ | ~2.30 | Singlet | 3H | N/A | Ortho to the carboxyl group. |
| C3-CH₃ | ~2.20 | Singlet | 3H | N/A | Meta to the carboxyl group, expected to be the most shielded methyl group. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: Due to the molecule's lack of symmetry, all 10 carbon atoms are expected to be unique, resulting in 10 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. The carboxyl carbon is the most deshielded, appearing around 170-175 ppm. The six aromatic carbons will appear in the typical 120-140 ppm range, with quaternary carbons (C1, C2, C3, C6) generally showing lower intensity than protonated carbons (C4, C5). The three methyl carbons will be the most shielded, appearing upfield around 15-25 ppm.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comments |
| -C OOH | 170 - 175 | Carbonyl carbon, most deshielded. |
| C1, C2, C3, C6 | 130 - 140 | Quaternary aromatic carbons. Specific assignments require 2D NMR. |
| C4, C5 | 125 - 130 | Protonated aromatic carbons. |
| C6-C H₃ | 20 - 25 | Methyl carbons. Specific assignments are tentative without experimental data. |
| C2-C H₃ | 18 - 23 | |
| C3-C H₃ | 15 - 20 |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent signal is used as a secondary reference.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" to the deuterium signal of the solvent. The sample is shimmed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay (d1), and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the spectrum. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
Expertise & Experience: Predicting Fragmentation Pathways
Electron Ionization (EI) mass spectrometry typically provides information about the molecular weight and structural fragments of a molecule. The molecular ion (M•+) of this compound is expected at an m/z corresponding to its molecular weight (164.20 g/mol ).[1] The fragmentation of benzoic acids is often characterized by specific losses.[2][3]
-
Molecular Ion: The initial ionization will produce the parent ion at m/z = 164.
-
Loss of Hydroxyl Radical: Alpha-cleavage can lead to the loss of an •OH radical, yielding a strong peak for the [M-17]⁺ acylium ion at m/z = 147.
-
Loss of Carboxyl Radical: Cleavage of the C-C bond between the ring and the carboxyl group results in the loss of •COOH, giving an ion at m/z = 119.
-
Decarbonylation: The acylium ion (m/z 147) can subsequently lose a molecule of carbon monoxide (CO) to form the [M-17-28]⁺ ion, also at m/z = 119. This m/z 119 ion, corresponding to the trimethylphenyl cation, is expected to be a major fragment.
Caption: Predicted EI-MS Fragmentation Pathway.
Predicted Mass Spectrum Data (EI)
| m/z | Proposed Fragment Ion | Comments |
| 164 | [C₁₀H₁₂O₂]⁺˙ (M•+) | Molecular Ion. |
| 147 | [M - OH]⁺ | Loss of hydroxyl radical. Likely a prominent peak. |
| 119 | [M - COOH]⁺ or [M - OH - CO]⁺ | Loss of carboxyl group or CO from m/z 147. Expected to be the base peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of C₂H₄ from m/z 119. |
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC) for volatile samples. The sample is vaporized by heating under high vacuum.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and the signal is amplified to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data for structurally similar compounds, such as other trimethylbenzoic acids and substituted benzoic acids, should be considered.[4]
-
Hazards: Assumed to be harmful if swallowed (Acute Tox. 4), cause skin irritation (Skin Irrit. 2), and cause serious eye irritation (Eye Irrit. 2A).[4] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Caption: General Workflow for Spectroscopic Characterization.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the complementary information provided by IR, NMR, and mass spectrometry. This guide has detailed the theoretical underpinnings and expected spectral features for this molecule. The sterically hindered nature of the compound and its lack of symmetry are key to understanding its predicted spectra: a broad O-H and sharp C=O in the IR; a complex and unique set of signals for all protons and carbons in the NMR; and a characteristic fragmentation pattern in the mass spectrum dominated by the loss of the hydroxyl and carboxyl moieties. These predicted data provide a robust framework for any researcher working with this compound to confirm its identity and purity.
References
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PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NMR-DB. (n.d.). H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Retrieved from [Link]
-
NMR-DB. (n.d.). C-13 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Health and safety information for 2,3,6-Trimethylbenzoic acid
An In-depth Technical Guide to the Health and Safety of 2,3,6-Trimethylbenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 2529-36-4). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data to ensure a robust and reliable resource for safe laboratory operations.
Core Chemical Identity and Physical Properties
This compound, also known as 2,3,6-TBA, is a substituted benzoic acid.[1] Understanding its physical and chemical properties is foundational to its safe handling, as these characteristics dictate appropriate storage, handling, and emergency response procedures. For instance, its solid-state necessitates measures to control airborne dust, a primary route of exposure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[2] |
| Molecular Weight | 164.20 g/mol | PubChem[2] |
| Appearance | Solid (assumed based on related compounds) | General |
| Synonyms | 2,3,6-TBA | AERU[1] |
| CAS Number | 2529-36-4 | PubChem[2] |
| Solubility | Highly soluble in water and most organic solvents.[1] | AERU[1] |
| Volatility | Considered volatile.[1] | AERU[1] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. This compound is classified with significant warnings that demand strict adherence to safety protocols.[2] The causality is direct: the compound's chemical structure interacts with biological tissues to cause irritation and toxicity.
GHS Pictogram:
Signal Word: Warning
| Hazard Class & Category | Hazard Statement | Rationale & Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of a sufficient quantity can lead to systemic toxic effects. This necessitates strict prohibitions on eating or drinking in the laboratory. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin can cause local inflammation, redness, and discomfort. This mandates the use of appropriate protective gloves and clothing. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, but reversible, eye irritation upon contact. Chemical safety goggles or a face shield are essential. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[3] Work must be conducted in well-ventilated areas or with local exhaust. |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[2]
Toxicological Profile: Understanding the Biological Impact
The toxicological data for this compound underscores its classification as a moderately hazardous substance. The primary risks are associated with acute exposure through ingestion, skin/eye contact, and inhalation.
-
Acute Toxicity: It is classified as moderately toxic to mammals.[1] Ingestion is a primary concern, with the GHS classification indicating it is harmful if swallowed.[2]
-
Irritation: The compound is a recognized irritant.[1] It causes skin irritation and serious eye irritation, consistent with its GHS classification.[2] These effects are due to local inflammatory responses upon contact with epithelial tissues.
-
Respiratory Effects: Inhalation may cause respiratory irritation.[2] Symptoms can include coughing and shortness of breath.[4]
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and finally, personal protective equipment. The choice of PPE is directly dictated by the hazards identified in Section 2.
Engineering Controls
-
Ventilation: All work should be performed in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a local exhaust ventilation system is required to mitigate the risk of respiratory irritation.[3][6]
Personal Protective Equipment (PPE)
The following diagram illustrates the logical relationship between the identified hazards and the required PPE.
Caption: First aid workflow following an exposure event.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Remove contact lenses if present and easy to do. [5]Seek medical attention. [4]* Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. [7][8]If skin irritation occurs, seek medical advice. [4][5]* Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. [5][8]If you feel unwell, seek medical attention. [5]* Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. [7][8]
Environmental Hazards and Disposal
-
Ecotoxicity: 2,3,6-TBA is reported to be moderately toxic to birds, fish, and honeybees. [1]Due to its high water solubility and mobility, there is a high alert for potential drainflow contamination. [1]Therefore, it must be prevented from entering drains and waterways. [4][5]* Persistence and Degradability: Little information has been reported on its environmental persistence. [1]* Disposal: Waste disposal methods must be in compliance with all federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. [7]Contact a licensed professional waste disposal service to dispose of this material.
References
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AERU - University of Hertfordshire. 2,3,6-TBA (Ref: HC 1281). ([Link])
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PubChem. This compound | C10H12O2 | CID 17314. ([Link])
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Thermo Fisher Scientific. Safety Data Sheet for 2,4,6-Trimethylbenzoic acid. ([Link])
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Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. ([Link])
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Fisher Scientific. Safety Data Sheet for 2,4,6-Trimethylbenzoic acid (UK). ([Link])
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. ([Link])
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Introduction: Understanding the Unique Reactivity of 2,3,6-Trimethylbenzoic Acid
An In-Depth Technical Guide to the Core Reactions of 2,3,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a polysubstituted aromatic carboxylic acid characterized by a unique substitution pattern that imparts significant steric and electronic complexity. Its structure, featuring a carboxylic acid group flanked by two methyl groups in the ortho positions (C2 and C6) and an additional methyl group at C3, creates a sterically hindered environment that governs its reactivity. This guide provides a comprehensive exploration of the core reactions involving this molecule, offering field-proven insights into its synthesis, electrophilic aromatic substitution, benzylic functionalization, and carboxylic acid derivatization. Understanding these transformations is crucial for leveraging this compound as a versatile building block in organic synthesis, medicinal chemistry, and materials science.
Section 1: Synthesis of this compound
The synthesis of this compound is not trivial due to the challenge of achieving the specific 1,2,3,5-tetrasubstituted pattern on the benzene ring. The most logical and common starting material is 1,2,4-trimethylbenzene (pseudocumene), an industrially available hydrocarbon isolated from the C9 aromatic fraction of petroleum distillation.[1]
Plausible Synthetic Route: Direct Carboxylation of Pseudocumene
A primary strategy for introducing a carboxylic acid group onto an activated aromatic ring is through direct carboxylation, often under Friedel-Crafts conditions. This method involves the reaction of the aromatic hydrocarbon with an electrophilic carbon dioxide equivalent, typically facilitated by a strong Lewis acid like aluminum chloride (AlCl₃).
The reaction mechanism is believed to involve the formation of a superelectrophilic species from the interaction of CO₂ and AlCl₃, which then attacks the electron-rich aromatic ring in a typical electrophilic aromatic substitution.[2] For 1,2,4-trimethylbenzene, there are three possible positions for electrophilic attack. The position C5 is the most sterically accessible and is activated by two ortho and one para methyl groups, making it a likely, though not exclusive, target for carboxylation to yield 2,4,5-trimethylbenzoic acid. The synthesis of the desired 2,3,6-isomer via this route is challenging and would likely result in a mixture of isomers requiring careful separation. Patents have described the carboxylation of polyalkylated aromatics at pressures up to 10 bar and low temperatures (-20 to +40 °C) to improve selectivity and yield.[3]
Alternative Strategy: Oxidation of a Precursor
Another potential, albeit more complex, route involves the selective oxidation of a precursor molecule. For instance, the oxidation of 2,3,6-trimethylphenol could yield the corresponding benzoquinone, which might then be further transformed. A patented process describes the oxidation of pseudocumene using a peracid solution to directly yield 2,3,6-trimethylbenzoquinone.[4] Subsequent manipulation of the quinone could potentially lead to the desired carboxylic acid, though this represents a multi-step and lower-yield approach.
Section 2: Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution (SEAr)
The electrophilic aromatic substitution (SEAr) of this compound is a fascinating case study in the interplay of steric and electronic effects.
Analysis of Directing Effects and Steric Hindrance
The regiochemical outcome of any SEAr reaction is dictated by the existing substituents:
-
Methyl Groups (-CH₃): These are activating, ortho- and para-directing groups due to their electron-donating inductive effects.
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.
In this compound, these effects are in direct competition. The only available positions for substitution are C4 and C5.
-
Position C4: This position is para to the C1-carboxyl group and ortho to the C3-methyl group. The carboxylic acid's meta-directing nature does not favor this position.
-
Position C5: This position is meta to the C1-carboxyl group, para to the C2-methyl group, and ortho to the C3-methyl group.
Critically, the C2 and C6 methyl groups create a severe steric shield around the carboxylic acid and the C5 position. Any incoming electrophile must approach this crowded environment.
Caption: Workflow for the esterification of sterically hindered acids.
Experimental Protocol: Synthesis of Methyl 2,3,6-Trimethylbenzoate
-
Step 1: Synthesis of 2,3,6-Trimethylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add this compound (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, ~5.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux gently for 2-4 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2,3,6-trimethylbenzoyl chloride is a reactive intermediate and is often used directly in the next step without further purification. [5]
-
-
Step 2: Esterification
-
In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve the desired alcohol (e.g., methanol, 1.5 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq) in a dry, inert solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the crude 2,3,6-trimethylbenzoyl chloride (1.0 eq), dissolved in a small amount of dry DCM, to the alcohol solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
-
Reduction to 2,3,6-Trimethylbenzyl Alcohol
Direct reduction of the carboxylic acid can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄). The nitro group, if present, is generally not reduced by LiAlH₄ under standard conditions. [6] Experimental Protocol: Reduction of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Caution: Exothermic reaction with hydrogen gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 2,3,6-trimethylbenzyl alcohol.
-
Purify by column chromatography or distillation.
Section 4: Reactions at the Benzylic Positions
The three methyl groups on the ring are all benzylic and thus susceptible to radical reactions and oxidation, although their reactivity is influenced by their steric and electronic environment.
Benzylic Oxidation
Strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize any alkyl group on a benzene ring, provided it has at least one benzylic hydrogen. [7][8]This reaction is quite harsh and will oxidize all three methyl groups, leading to the formation of benzene-1,2,4-tricarboxylic acid. This transformation is useful if the goal is to convert an ortho/para-directing alkyl group into a meta-directing carboxyl group for subsequent synthesis steps. [7]
Benzylic Halogenation
A more selective transformation is benzylic halogenation, which proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is the reagent of choice for selectively brominating the benzylic position without affecting the aromatic ring. [9][10][11]
-
Predicted Outcome: In this compound, there are three distinct methyl groups.
-
C2- and C6-methyls: These are highly sterically hindered, flanked by the carboxyl group and another methyl group. Radical abstraction of a hydrogen from these positions would be difficult.
-
C3-methyl: This is the most sterically accessible of the three methyl groups. It is flanked by a hydrogen (at C4) and a methyl group (at C2).
-
Therefore, benzylic bromination with NBS is most likely to occur selectively at the C3-methyl group to yield 2,6-dimethyl-3-(bromomethyl)benzoic acid.
-
Table 1: Summary of Key Reactions and Conditions
| Reaction Type | Reagents & Conditions | Key Product(s) | Causality & Field Insights |
| Nitration (SEAr) | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 2,3,6-Trimethyl-5-nitrobenzoic acid | Reaction is electronically directed to C5 but sterically hindered. May require forcing conditions. |
| Esterification | 1. SOCl₂ or (COCl)₂, reflux2. R-OH, Pyridine, 0 °C to RT | Alkyl 2,3,6-trimethylbenzoate | Standard Fischer esterification fails due to steric hindrance. The acyl chloride intermediate is necessary for efficient conversion. [5] |
| Reduction | 1. LiAlH₄ in THF2. H₂O workup | 2,3,6-Trimethylbenzyl alcohol | A powerful reducing agent is needed to reduce the sterically hindered and electronically deactivated carboxyl group. |
| Benzylic Bromination | NBS, AIBN (initiator), CCl₄, reflux | 2,6-Dimethyl-3-(bromomethyl)benzoic acid | Radical reaction favors the most stable and accessible benzylic radical, which forms at the C3-methyl position. [9][10] |
| Benzylic Oxidation | KMnO₄, H₂O, Heat | Benzene-1,2,4-tricarboxylic acid | Harsh, non-selective oxidation of all benzylic C-H bonds. Useful for converting activating alkyl groups to deactivating carboxyl groups. [7] |
References
- Li, L., & Wang, L. (2014). The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals.
- ProQuest. (n.d.). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. ProQuest.
-
PubChem. (n.d.). Trimethyl 1,2,4-benzenetricarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. Available at: [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]
- Wang, Z., et al. (2020). Oxygenated products formed from OH-initiated reactions of trimethylbenzene: autoxidation and accretion.
-
ResearchGate. (n.d.). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Available at: [Link]
- Google Patents. (n.d.). CN1453259A - Method of catalyzing oxidation of aromatic methyl benzene with air to prepare aromatic carboxylic acid.
- Google Patents. (n.d.). EP1057801A1 - Process for benzylic bromination.
-
YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
- Google Patents. (n.d.). US6103926A - Benzylic halogenation of alkylbenzoic acid esters.
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,4,6-trimethylbenzoic acid and functionalization of VGCNF via Friedel-Crafts acylation. Available at: [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]
-
Web Pages. (n.d.). Chemistry 210 Experiment 10. Available at: [Link]
-
PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?. Available at: [Link]
-
Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Available at: [Link]
-
YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Available at: [Link]
-
University of Massachusetts Boston. (n.d.). 13 Saponification of Esters. Available at: [Link]
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Available at: [Link]
-
PubChemLite. (n.d.). 2,3,5-trimethylbenzoic acid (C10H12O2). Available at: [Link]
- Google Patents. (n.d.). US3846454A - Process for preparing 2,3,6-trimethylbenzoquinone.
-
Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
- Google Patents. (n.d.). EP0706987A1 - Process for preparing alkylated aromatic carboxylic acids and carboxylic acids halogenides.
-
NIST. (n.d.). 2,3,5-Trimethylbenzoic acid. NIST Chemistry WebBook. Available at: [Link]
-
University of Calgary. (n.d.). Ch 11 : Oxidation of Alkyl benzenes. Available at: [Link]
-
YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Available at: [Link]
-
Chem-Space. (2025). 1,2,4-trimethylbenzene. Available at: [Link]
-
Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). 22.3. Reaction of acyl derivatives with weak nucleophiles. Available at: [Link]
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Introduction: The Strategic Importance of 2,3,6-Trimethylbenzoic Acid
An In-depth Technical Guide to the Commercial Sourcing of 2,3,6-Trimethylbenzoic Acid
This compound (CAS No. 2529-36-4) is an aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol .[1][2] Its structure is characterized by a benzoic acid core with three methyl groups at the 2, 3, and 6 positions of the benzene ring. This specific substitution pattern creates significant steric hindrance around the carboxylic acid group, a feature that defines its chemical reactivity and utility.[1] This steric shielding makes reactions like standard acid-catalyzed esterification challenging, which in turn makes the compound a valuable and specific building block in advanced organic synthesis.[1]
For researchers and drug development professionals, this compound serves as a crucial intermediate and building block in the synthesis of complex molecules, including pharmaceuticals, dyes, and agrochemicals.[1] Its unique steric and electronic properties are leveraged to control reaction pathways and build molecular complexity. Given its role as a foundational starting material, the quality, purity, and consistency of commercially sourced this compound are paramount to ensuring the validity, reproducibility, and success of research and development outcomes. This guide provides a comprehensive framework for navigating the supplier landscape and implementing a robust procurement and verification strategy.
Core Principles for Supplier Evaluation
Selecting a supplier for a critical chemical intermediate extends beyond simply finding the lowest price. A rigorous evaluation process is necessary to mitigate risks associated with purity, contaminants, and batch-to-batch variability, which can derail experiments and compromise timelines.
Purity, Grade, and Analytical Verification
The purity of this compound is the most critical parameter. For most research and pharmaceutical applications, a purity of ≥98% is the minimum acceptable standard. Impurities, even in small amounts, can arise from unreacted starting materials, by-products from the synthesis route (e.g., other isomers), or residual solvents, potentially leading to unforeseen side reactions or inaccurate biological assay results.
The cornerstone of quality verification is the supplier's documentation. Always demand and scrutinize the following:
-
Certificate of Analysis (CoA): A batch-specific CoA is non-negotiable. It should clearly state the purity as determined by a quantitative method like High-Performance Liquid Chromatography (HPLC) or titration. It should also include results from identity tests such as Nuclear Magnetic Resonance (NMR) spectroscopy and a physical constant like melting point (typically in the range of 108-110°C).[1]
-
Safety Data Sheet (SDS): The SDS provides essential information on handling, storage, and hazards.[2][3][4] According to GHS classifications, this compound is often listed as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2] The SDS confirms the supplier's commitment to regulatory compliance and user safety.
Supplier Trustworthiness and Capabilities
A reliable supplier demonstrates expertise and transparency. Consider the following:
-
Manufacturing vs. Distributing: Does the company manufacture the compound in-house or are they a distributor? Manufacturers often have deeper technical knowledge and greater control over the supply chain and quality.
-
Custom Synthesis and Scale-Up: For drug development, the ability to scale production from grams to kilograms is vital. Inquire about the supplier's capabilities for custom synthesis and large-scale manufacturing to ensure a consistent supply chain as a project progresses.[5][6]
-
Technical Support: A reputable supplier will have qualified technical staff to answer questions about product specifications, stability, and handling.
Overview of Commercial Suppliers
The following table summarizes key commercial suppliers offering this compound. This is not an exhaustive list but represents suppliers commonly encountered in the research and development sector. Researchers should always request lot-specific documentation before purchase.
| Supplier | Product Code (Example) | CAS Number | Purity / Grade | Available Documentation | Key Services |
| Biosynth | CAA52936 | 2529-36-4 | Research Grade | CoA, SDS, MOL file | Custom Synthesis, GMP Manufacturing, Analytical Services.[5] |
| BLD Pharm | BD00991138 | 2529-36-4 | ≥98% (Typical) | CoA Inquiry, NMR, HPLC, LC-MS | Scale-up Manufacturing, Custom Synthesis.[6][7] |
| Smolecule | Not Specified | 2535-06-0 (Note: potential typo, verify CAS) | Research Grade | Technical Data | Sourcing of organic building blocks for research.[1] |
Note: Researchers must exercise diligence in verifying the CAS number with the supplier, as isomeric confusion (e.g., with 2,4,6-trimethylbenzoic acid, CAS 480-63-7) is possible.
Supplier Selection and Qualification Workflow
A structured workflow is essential for selecting and approving a new supplier for a critical reagent. This process ensures that all technical and quality requirements are met before the material is introduced into pivotal experiments.
Caption: Workflow for qualifying a new chemical supplier.
Experimental Protocol: Incoming Material Quality Control
Trust in a supplier's CoA should be validated with a simple, in-house verification protocol. This creates a self-validating system and protects against batch-to-batch variability or shipping errors. The melting point is an excellent physical property to verify both identity and purity, as impurities typically depress and broaden the melting range.
Objective: To verify the identity and approximate purity of an incoming batch of this compound by melting point determination.
Materials:
-
Incoming this compound sample
-
Capillary tubes
-
Digital melting point apparatus
-
Reference standard (if available)
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline this compound on a watch glass using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the crushed sample to pack a small amount (2-3 mm height) of the material into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Protocol: Set the apparatus to ramp temperature quickly to about 95°C, then reduce the ramp rate to 1-2°C per minute to allow for accurate observation.
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is T₁ - T₂.
-
-
Analysis: Compare the observed melting range to the supplier's CoA and literature values (e.g., 108-110°C).[1] A sharp range (≤ 2°C) within the expected values indicates good purity. A broad or depressed range suggests the presence of impurities.
Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of the chemical and ensuring laboratory safety.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.
By implementing the structured approach outlined in this guide—from rigorous supplier evaluation and documentation review to in-house quality control—researchers and drug development professionals can ensure a reliable and high-quality supply of this compound, thereby safeguarding the integrity and success of their scientific endeavors.
References
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PubChem. This compound | C10H12O2 | CID 17314. National Center for Biotechnology Information. Available at: [Link]
-
Amerigo Scientific. 2,4,6-Trimethylbenzoic acid (99%). Available at: [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Available at: [Link]
-
MilliporeSigma. Electronic Grade 2,4,6-Trimethylbenzoic Acid. Available at: [Link]
-
Thermo Fisher Scientific. Certificate of analysis. Available at: [Link]
- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2,4,6-Trimethylbenzoic Acid in Chemical Synthesis. Available at: [Link]
-
Oakwood Chemical. 2,4,6-Trimethylbenzoic acid. Available at: [Link]
-
National Institute of Standards and Technology. Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
-
ResearchGate. (2025, August 28). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to the Synthetic Utility of 2,3,6-Trimethylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Profile of a Sterically Hindered Acid
This compound (C₁₀H₁₂O₂) is an aromatic carboxylic acid distinguished by its significant steric congestion around the carboxyl functional group.[1][2] The presence of three methyl groups on the benzene ring, particularly at the ortho-positions (2 and 6), imposes substantial steric hindrance that dictates its chemical reactivity and defines its specialized applications in organic synthesis.[1][2] This structural arrangement makes standard transformations of the carboxylic acid, such as Fischer esterification, exceptionally challenging and often necessitates unconventional synthetic strategies.[1]
While this steric bulk presents challenges, it also renders this compound a valuable tool for several purposes. It serves as a unique building block for complex molecules where controlled reactivity is required and is an excellent substrate for studying reaction mechanisms that deviate from standard pathways.[1][2] Its derivatives find use as intermediates in the synthesis of dyes, pharmaceuticals, polymers, and agrochemicals.[1] This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols to harness its unique properties in a research and development setting.
Physicochemical Properties and Data
A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4][5] |
| Molecular Weight | 164.20 g/mol | [3][4] |
| CAS Number | 2535-06-0 | [1] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 152-155 °C | [6] |
| Solubility | Low solubility in water; more soluble in organic solvents like ethanol, acetone, and ether. | [2] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound, primarily starting from mesitylene (1,3,5-trimethylbenzene) or other methylated aromatics. The choice of method often depends on scale, available starting materials, and desired purity.
-
Catalytic Carbonation : This method involves the direct reaction of sym-trimethylbenzene with carbon dioxide in the presence of a catalyst, often under controlled pressure and temperature.[1][7] It represents an atom-economical and greener approach.[7]
-
Friedel-Crafts Acylation Routes : A well-established methodology involves the Friedel-Crafts acylation of mesitylene derivatives.[1] The high reactivity of the mesitylene ring, activated by the electron-donating methyl groups, facilitates electrophilic substitution.[1] Subsequent chemical transformations of the acylated product yield the desired carboxylic acid. For example, acylation with chloroacetyl chloride followed by a haloform reaction is a documented pathway.[8]
-
Oxidative Methods : Oxidation of corresponding methylated precursors, such as 2,3,6-trimethylbenzyl alcohol or related aldehydes, can produce the carboxylic acid.[1]
Core Application: Overcoming Steric Hindrance in Amide and Ester Synthesis
The primary challenge and, concurrently, the most specialized application of this compound lies in the formation of derivatives from its sterically encumbered carboxyl group.
Mechanistic Considerations: A Departure from the Norm
Standard acid-catalyzed esterification (Fischer esterification) and base-mediated hydrolysis of its esters are notoriously slow. The steric hindrance impedes the necessary approach of nucleophiles to the carbonyl carbon.
-
Ester Hydrolysis - The BAl2 Pathway : The hydrolysis of methyl 2,3,6-trimethylbenzoate provides a classic example of a mechanistic shift. The typical BAc2 mechanism, involving nucleophilic attack at the acyl carbon, is sterically disfavored. Instead, the reaction can proceed via a BAl2 mechanism, where the hydroxide ion performs an SN2 attack on the alkyl (methyl) carbon of the ester, cleaving the alkyl-oxygen bond.[9] This alternative pathway is only viable for unhindered alkyl groups like methyl and when the acyl carbon is severely blocked.[9]
Caption: BAl2 mechanism for hindered ester hydrolysis.
Synthetic Protocol: Formation of Weinreb Amides
To overcome the steric barrier for amide formation, the carboxylic acid must be converted into a highly activated intermediate. A reliable method is the formation of a mixed anhydride with methanesulfonic acid, which is then readily attacked by an amine. This procedure is particularly effective for synthesizing N-methoxy-N-methyl (Weinreb) amides from hindered acids.[10]
Protocol: Synthesis of N-methoxy-N-methyl-2,3,6-trimethylbenzamide
This protocol is adapted from the procedure described for sterically hindered carboxylic acids.[10]
Caption: Workflow for Weinreb amide synthesis.
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (3.0 eq. initially, plus more for the amine salt)
-
Methanesulfonyl chloride (MsCl) (1.1 eq.)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add triethylamine (3.0 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq.). Stir the resulting mixture at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Causality Note: Methanesulfonyl chloride reacts with the carboxylate in situ to form a highly reactive mixed methanesulfonic anhydride. Triethylamine acts as the base to deprotonate the carboxylic acid and to scavenge the HCl byproduct.
-
-
Amine Addition: In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and triethylamine (1.1 eq.) in a small amount of THF. Add this mixture to the reaction flask.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Weinreb amide. The major byproduct, N-methoxy-N-methylmethanesulfonamide, can often be removed under high vacuum.[10]
Application as a Versatile Organic Building Block
Beyond its use in studying hindered reactions, this compound is a valuable starting material for more complex molecules. Its derivatives are key intermediates in various industries.[1]
Synthesis of 2,3,6-Trimethylbenzoyl Chloride
The corresponding acid chloride is a more reactive derivative that can be used in acylation reactions where the parent acid would fail.
Protocol: Thionyl Chloride-Mediated Synthesis
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (excess, can be used as solvent)
-
Anhydrous Toluene (optional, as solvent)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber for HCl and SO₂) with this compound.
-
Reagent Addition: Add an excess of thionyl chloride (e.g., 5-10 equivalents) and a catalytic drop of DMF.
-
Causality Note: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent for the carboxylate.
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation. The crude 2,3,6-trimethylbenzoyl chloride can often be used directly or purified by vacuum distillation.
Role in Pharmaceutical and Agrochemical Synthesis
The trimethylbenzoyl moiety appears in various bioactive molecules. The acid and its derivatives serve as precursors for:
-
Pharmaceuticals: As a fragment in the design of new therapeutic agents.[1]
-
Agrochemicals: Used in the development of pesticides and other crop protection agents due to potential biological activity.[1]
-
Photoinitiators: Its isomer, 2,4,6-trimethylbenzoic acid, is a well-known precursor for acylphosphine oxide photoinitiators, highlighting the importance of this structural class in polymer chemistry.[11]
Conclusion
This compound is more than a simple aromatic acid; it is a specialized chemical tool. Its pronounced steric hindrance provides a unique platform for investigating alternative reaction mechanisms and for the construction of sterically congested molecular architectures. While its reactivity demands specialized protocols, particularly for amide and ester formation, the methods outlined in this guide provide reliable pathways for its successful application. For researchers in drug discovery and materials science, mastering the chemistry of this hindered building block opens avenues for creating novel and complex molecular targets.
References
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. J. Org. Chem., 69, 8984-8986. [Link]
-
ResearchGate. (2015, August 28). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]
-
PubChem. This compound. [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
Royal Society of Chemistry. Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. [Link]
-
Solubility of Things. This compound. [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 268-271. [Link]
-
ACS Publications. (2023, January 12). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. [Link]
-
NIST WebBook. This compound. [Link]
- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
- Google Patents. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
- Google Patents. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
-
ResearchGate. (2015, August 9). The Synthesis of Sterically Hindered Amides. [Link]
-
ResearchGate. Scheme 1 Synthesis of 2,4,6-trimethylbenzoic acid and functionalization of VGCNF via Friedel-Crafts acylation. [Link]
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Application Notes and Protocols for 2,3,6-Trimethylbenzoic Acid in Polymer Chemistry
Introduction: The Untapped Potential of a Sterically Hindered Monomer
2,3,6-Trimethylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture for polymer chemists. The strategic placement of three methyl groups on the benzene ring imparts significant steric hindrance around the carboxylic acid functionality. This structural feature governs its reactivity and the potential properties of polymers derived from it. While its isomer, 2,4,6-trimethylbenzoic acid, has found more widespread application, particularly as a precursor for photoinitiators, this compound holds promise for the development of novel polymers with tailored characteristics.[1][2] Its use has been noted in the realm of polymer additives and as a potential plasticizer.[3]
These application notes provide a comprehensive guide for researchers and scientists on the potential uses of this compound in polymer chemistry. We will explore its application as a comonomer in polyester synthesis and as a secondary plasticizer in polyvinyl chloride (PVC) formulations, complete with detailed experimental protocols. The causality behind experimental choices will be elucidated to provide a deeper understanding of the underlying chemical principles.
Part 1: this compound as a Comonomer in High-Performance Polyesters
The incorporation of sterically hindered monomers like this compound into polyester chains can significantly impact the polymer's properties. The bulky trimethylphenyl group can disrupt chain packing, leading to a more amorphous structure, which in turn can enhance solubility in common organic solvents and lower the melting point compared to more linear, crystalline polyesters. Furthermore, the rigid aromatic ring can contribute to a high glass transition temperature (Tg), improving the thermal stability of the material.
Protocol 1: Synthesis of a Copolyester via Melt Polycondensation
This protocol details the synthesis of a random copolyester using this compound, terephthalic acid, and ethylene glycol. The inclusion of this compound is designed to introduce steric bulk and modify the thermal and mechanical properties of the resulting polyester.
Materials:
-
This compound (≥98% purity)
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
High-purity nitrogen gas
-
Methanol (for polymer precipitation)
-
Chloroform or a similar solvent for polymer dissolution
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and collection flask
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
Experimental Workflow:
Caption: Workflow for Copolyester Synthesis.
Procedure:
-
Esterification:
-
Charge the three-necked flask with dimethyl terephthalate, ethylene glycol (in a 1:2.2 molar ratio), and a catalytic amount of zinc acetate (e.g., 0.05% by weight of DMT).
-
Assemble the reaction apparatus and purge the system with dry nitrogen gas for 15-20 minutes.
-
Begin stirring and heat the mixture to 150-200°C under a gentle flow of nitrogen.
-
Methanol will be produced as a byproduct of the transesterification reaction and should be collected in the distillation flask. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Introduction of Comonomer:
-
Cool the reaction mixture slightly (to around 180°C) and add this compound (e.g., 10 mol% with respect to DMT) and a catalytic amount of antimony trioxide (e.g., 0.03% by weight of DMT).
-
Gradually increase the temperature to 220°C to facilitate the reaction of the benzoic acid and remove any water formed.
-
-
Polycondensation:
-
Slowly increase the temperature to 260-280°C.
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This will help to remove excess ethylene glycol and drive the polymerization to a high molecular weight.
-
A significant increase in the viscosity of the melt will be observed. The stirring motor may need to be adjusted to a higher torque setting.
-
Continue the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Isolation and Purification:
-
Release the vacuum with nitrogen and cool the reactor to room temperature.
-
The solid polyester can be removed from the flask.
-
For purification, dissolve the crude polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of vigorously stirred methanol.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80°C for 24 hours.
-
Expected Outcomes and Characterization:
The resulting copolyester is expected to be an amorphous solid with good solubility in chlorinated solvents. The incorporation of this compound is likely to result in a lower melting temperature and a higher glass transition temperature compared to the homopolymer of polyethylene terephthalate.
| Property | Expected Range/Value | Characterization Technique |
| Intrinsic Viscosity | 0.5 - 0.8 dL/g | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 80 - 120 °C | DSC |
| Melting Temperature (Tm) | Amorphous (no Tm) | DSC |
| Decomposition Temperature (Td) | > 400 °C | TGA |
| Molecular Weight (Mn, Mw) | 20,000 - 50,000 g/mol | GPC |
| Structure Confirmation | Characteristic peaks | FTIR, NMR |
Part 2: this compound as a Plasticizer in Polyvinyl Chloride (PVC)
Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers.[4] While phthalates have been the workhorse plasticizers for PVC, there is a growing demand for safer alternatives. Benzoate esters are a class of non-phthalate plasticizers. Esters of this compound, due to their bulky and somewhat non-polar nature, could potentially act as secondary plasticizers in PVC formulations, working in conjunction with a primary plasticizer to modify the final properties of the material. The steric hindrance may also reduce migration of the plasticizer from the polymer matrix.
Protocol 2: Formulation and Evaluation of a Flexible PVC with a 2,3,6-Trimethylbenzoate Ester
This protocol describes the preparation of a flexible PVC sheet using a synthesized 2,3,6-trimethylbenzoate ester as a secondary plasticizer. For this protocol, we will assume the synthesis of 2-ethylhexyl 2,3,6-trimethylbenzoate.
Materials:
-
PVC resin (K-value 65-70)
-
Primary plasticizer: Dioctyl phthalate (DOP) or a non-phthalate alternative like dioctyl terephthalate (DOTP)
-
Secondary plasticizer: 2-Ethylhexyl 2,3,6-trimethylbenzoate (synthesized separately)
-
Heat stabilizer (e.g., a Ca/Zn or Ba/Zn system)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Two-roll mill with heating capabilities
-
Hydraulic press with heated platens
-
Molds for preparing test specimens
Experimental Workflow:
Caption: PVC Formulation Workflow.
Procedure:
-
Formulation Preparation:
-
Prepare a dry blend of the components according to the formulations in the table below. The total plasticizer content is kept constant at 50 parts per hundred of resin (phr).
-
| Component | Formulation 1 (Control) | Formulation 2 (Experimental) |
| PVC Resin | 100 phr | 100 phr |
| Primary Plasticizer (DOTP) | 50 phr | 40 phr |
| 2-Ethylhexyl 2,3,6-trimethylbenzoate | 0 phr | 10 phr |
| Heat Stabilizer | 2 phr | 2 phr |
| Lubricant (Stearic Acid) | 0.5 phr | 0.5 phr |
-
Melt Compounding:
-
Set the temperature of the two-roll mill to 160-170°C.
-
Add the dry blend to the mill and process until a homogeneous, molten sheet is formed. This typically takes 5-10 minutes.
-
-
Molding:
-
Cut the milled sheet into pieces suitable for the mold.
-
Place the pieces in a preheated mold (175°C) in the hydraulic press.
-
Apply a pressure of 10 MPa for 5 minutes to form a plaque of the desired thickness.
-
-
Conditioning and Testing:
-
Cool the molded plaques to room temperature.
-
Condition the samples at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
-
Evaluate the mechanical properties (tensile strength, elongation at break, and hardness) and thermal properties (glass transition temperature) of the PVC sheets.
-
Expected Outcomes and Discussion:
The introduction of 2-ethylhexyl 2,3,6-trimethylbenzoate as a secondary plasticizer is expected to influence the properties of the flexible PVC. The bulky trimethylphenyl group might slightly reduce the plasticizing efficiency compared to a linear ester of similar molecular weight, potentially leading to a slightly higher hardness and glass transition temperature. However, it may also improve the thermal stability and reduce plasticizer migration due to its higher molecular weight and steric bulk. A comprehensive analysis of the mechanical and thermal properties will be necessary to fully understand its effect.
Conclusion
While the direct application of this compound in polymer chemistry is not as extensively documented as its 2,4,6-isomer, its unique sterically hindered structure presents intriguing possibilities for the development of novel polymers and formulations. The protocols provided herein offer a starting point for researchers to explore its potential as a comonomer in high-performance polyesters and as a component in advanced plasticizer systems. Further research into the synthesis of various polymers incorporating this monomer is warranted to fully elucidate the structure-property relationships and unlock its potential in materials science.
References
-
Smolecule. (2023, August 15). Buy this compound | 2535-06-0. Retrieved from Smolecule website.[3]
-
BenchChem. (2025). Applications of 2,4,6-Trimethylbenzoic Acid in Polymer Chemistry: Application Notes and Protocols. BenchChem.[1]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2,4,6-Trimethylbenzoic Acid in Chemical Synthesis. Retrieved from [Link][2]
-
Feng, G., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Materials, 14(5), 1087. [Link][4]
-
BenchChem. (2025). Application Note: Formulation of Flexible PVC with Trimethylolpropane Tribenzoate. BenchChem.[5]
Sources
The Strategic Role of 2,3,6-Trimethylbenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,3,6-trimethylbenzoic acid as a crucial intermediate in pharmaceutical research and development. Moving beyond a simple recitation of facts, we will delve into the causality behind its synthetic utility, providing detailed, field-proven protocols for its synthesis, purification, and subsequent application in the construction of complex molecular architectures relevant to drug discovery. The unique steric and electronic properties conferred by the trimethyl substitution pattern make this molecule a valuable tool for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).
Introduction: Why this compound?
This compound (CAS No: 2529-36-4), an aromatic carboxylic acid, serves as a versatile building block in organic synthesis.[1] Its molecular formula is C₁₀H₁₂O₂ with a molecular weight of approximately 164.20 g/mol .[2] The strategic placement of three methyl groups on the benzene ring introduces significant steric hindrance around the carboxylic acid functionality. This steric bulk is not a hindrance but rather a key feature that medicinal chemists can exploit. It influences the molecule's reactivity, allowing for selective transformations and the creation of sterically demanding moieties within a larger drug molecule. These bulky groups can play a crucial role in dictating a drug's binding affinity to its target receptor or enzyme by occupying specific hydrophobic pockets. Furthermore, the lipophilic nature of the methyl groups can enhance a drug's ability to cross cellular membranes, a critical factor in bioavailability.
While its isomer, 2,4,6-trimethylbenzoic acid, is more widely documented, the 2,3,6-substitution pattern offers a distinct conformational geometry that can be pivotal in fine-tuning the biological activity of a lead compound. This guide will focus on the practical application of this compound, providing robust protocols for its use in the synthesis of key pharmaceutical intermediates.
Synthesis and Purification of this compound
The efficient synthesis and rigorous purification of this compound are paramount to its successful application in multi-step pharmaceutical syntheses. Several synthetic routes have been developed, with the choice of method often depending on the starting materials' availability and the desired scale of production.[1]
Synthesis via Catalytic Carbonation of 1,2,4-Trimethylbenzene
One common laboratory-scale synthesis involves the catalytic carbonation of 1,2,4-trimethylbenzene (pseudocumene). This method leverages a direct carboxylation of the aromatic ring.
Protocol: Synthesis of this compound
| Step | Procedure | Rationale & In-Depth Insights |
| 1 | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, add 1,2,4-trimethylbenzene (1.0 eq) and a suitable catalyst such as anhydrous aluminum chloride (AlCl₃, 1.2 eq) under an inert atmosphere (e.g., nitrogen or argon). | The use of anhydrous conditions is critical as AlCl₃ is highly hygroscopic and will be deactivated by water. The inert atmosphere prevents side reactions. |
| 2 | Cool the reaction mixture to 0-5 °C using an ice bath. | This temperature control is crucial to manage the exothermicity of the Friedel-Crafts reaction and minimize the formation of byproducts. |
| 3 | Slowly bubble dry carbon dioxide (CO₂) gas through the stirred reaction mixture for 4-6 hours. | The CO₂ acts as the carboxylating agent. A slow and steady stream ensures efficient reaction without excessive pressure buildup. |
| 4 | After the reaction is complete (monitored by TLC), cautiously quench the reaction by slowly adding crushed ice, followed by cold 6M hydrochloric acid. | The addition of ice and acid hydrolyzes the aluminum complex of the carboxylic acid, precipitating the crude product. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas. |
| 5 | Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. | This ensures the complete transfer of the organic product from the aqueous phase. |
| 6 | Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. | These are standard workup procedures to isolate and dry the crude product before purification. |
Diagram: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Purification by Recrystallization
For pharmaceutical applications, high purity of the intermediate is non-negotiable. Recrystallization is an effective method for purifying the crude this compound.
Protocol: Recrystallization of this compound
| Step | Procedure | Rationale & In-Depth Insights |
| 1 | Dissolve the crude this compound in a minimum amount of hot solvent. A mixed solvent system, such as ethanol/water or toluene, is often effective. | The principle of recrystallization relies on the difference in solubility of the compound and impurities at different temperatures. Using the minimum amount of hot solvent ensures supersaturation upon cooling, leading to crystallization. |
| 2 | If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes. | Activated charcoal adsorbs colored impurities. |
| 3 | Hot filter the solution to remove the activated charcoal and any insoluble impurities. | This step must be performed quickly to prevent premature crystallization of the product in the funnel. |
| 4 | Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities. |
| 5 | Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. | Washing with cold solvent removes any soluble impurities adhering to the crystal surface. |
| 6 | Dry the purified crystals in a vacuum oven at a temperature below their melting point. | This ensures the complete removal of residual solvent. |
Application in Pharmaceutical Synthesis: The Acyl Chloride Route
Due to the steric hindrance around the carboxylic acid, direct amide or ester formation can be sluggish. A more robust and widely applicable strategy involves the conversion of this compound to its highly reactive acyl chloride derivative, 2,3,6-trimethylbenzoyl chloride. This intermediate readily reacts with a variety of nucleophiles, including alcohols and amines, to form the corresponding esters and amides, which are common linkages in drug molecules.
Diagram: Activation and Functionalization Workflow
Caption: General workflow for activating and using the intermediate.
Protocol: Synthesis of 2,3,6-Trimethylbenzoyl Chloride
| Step | Procedure | Rationale & In-Depth Insights |
| 1 | In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5 eq). | Thionyl chloride serves as both the reagent and the solvent. The excess ensures the reaction goes to completion. A gas trap is necessary to neutralize the HCl and SO₂ byproducts. |
| 2 | Add a catalytic amount of N,N-dimethylformamide (DMF). | DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid. |
| 3 | Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases. | The cessation of gas evolution is a good indicator of reaction completion. |
| 4 | Remove the excess thionyl chloride by distillation under reduced pressure. | This leaves the crude 2,3,6-trimethylbenzoyl chloride, which is often used in the next step without further purification. |
Protocol: Esterification using 2,3,6-Trimethylbenzoyl Chloride
This protocol is particularly useful for synthesizing sterically hindered esters which may be part of a larger drug molecule.
| Step | Procedure | Rationale & In-Depth Insights |
| 1 | In a separate flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM). | The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are essential as the acyl chloride is moisture-sensitive. |
| 2 | Cool the solution to 0 °C and slowly add a solution of 2,3,6-trimethylbenzoyl chloride (1.1 eq) in DCM. | Slow addition at a low temperature helps to control the reaction rate and prevent side reactions. |
| 3 | Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. | Reaction times will vary depending on the reactivity of the alcohol. |
| 4 | Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. | This workup procedure effectively purifies the crude ester in the organic phase. |
| 5 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography if necessary. | Column chromatography on silica gel is a standard method for purifying organic compounds. |
Protocol: Amide Formation using 2,3,6-Trimethylbenzoyl Chloride
Amide bonds are fundamental in a vast number of pharmaceuticals. This protocol outlines their formation using the activated intermediate.
| Step | Procedure | Rationale & In-Depth Insights |
| 1 | In a flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF). | The choice of base and solvent is critical to ensure the amine remains nucleophilic and to prevent unwanted side reactions. |
| 2 | Cool the solution to 0 °C and add a solution of 2,3,6-trimethylbenzoyl chloride (1.1 eq) in the same solvent dropwise. | This controlled addition minimizes side reactions and ensures a high yield of the desired amide. |
| 3 | Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). | The reaction is typically faster than esterification due to the higher nucleophilicity of amines. |
| 4 | Work up the reaction mixture as described in the esterification protocol (Section 3.2, step 4). | The principles of the workup are the same: to remove the base, unreacted starting materials, and byproducts. |
| 5 | Purify the resulting amide by recrystallization or column chromatography. | The choice of purification method will depend on the physical properties of the synthesized amide. |
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound and its derivatives is critical in a pharmaceutical setting. A combination of chromatographic and spectroscopic techniques should be employed.
| Analytical Method | Key Parameters and Expected Results for this compound |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase. Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is typically used.[3] Detection: UV at ~230 nm. The retention time will be specific to the system, but a single, sharp peak should be observed for the pure compound. |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the three methyl groups and the two aromatic protons, as well as the carboxylic acid proton (which may be broad and can be exchanged with D₂O). The chemical shifts and coupling constants will be unique to the 2,3,6-substitution pattern. |
| ¹³C NMR Spectroscopy | The carbon NMR will show distinct signals for the three methyl carbons, the six aromatic carbons (four substituted and two unsubstituted), and the carbonyl carbon of the carboxylic acid. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A strong C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C-H stretches from the methyl and aromatic groups will be seen around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂O₂) should be observed. Fragmentation patterns can further confirm the structure. |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical synthesis. Its unique steric properties, when leveraged through activation to the corresponding acyl chloride, provide a powerful tool for constructing complex ester and amide-containing molecules. The protocols detailed in this guide offer a robust framework for the synthesis, purification, and application of this important building block, enabling researchers and drug development professionals to explore its potential in creating the next generation of therapeutics.
References
- Process for the preparation of pharmaceutical benzoic acid - Google P
- Preparation method of 2,4,6-trimethylbenzoic acid - Google P
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This compound | C10H12O2 | CID 17314 - PubChem. (URL: [Link])
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(12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. (2003-12-29). (URL: [Link])
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Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap. (URL: [Link])
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Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride - PrepChem.com. (URL: [Link])
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Scheme 1 Synthesis of 2,4,6-trimethylbenzoic acid and functionalization of VGCNF via Friedel-Crafts acylation. - ResearchGate. (URL: [Link])
-
Amide Bond Activation of Biological Molecules - PMC - NIH. (URL: [Link])
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Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (URL: [Link])
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(PDF) Biocatalytic Amide Bond Formation - ResearchGate. (URL: [Link])
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Examples of reported enzyme Inhibitors [37–41] and our work - ResearchGate. (URL: [Link])
-
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - NIH. (2022-05-05). (URL: [Link])
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. (URL: [Link])
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Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - MDPI. (2022-06-15). (URL: [Link])
-
Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin. (2023-10-10). (URL: [Link])
-
. (URL: [Link])
-
esterification of benzoic acid to methyl benzoate.. (URL: [Link])
Sources
Protocol for the Esterification of 2,3,6-Trimethylbenzoic Acid: Navigating Steric Hindrance
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The esterification of 2,3,6-trimethylbenzoic acid serves as a challenging model for acylating sterically hindered carboxylic acids. The presence of two ortho-methyl groups significantly shields the carboxyl carbon, rendering standard protocols like the Fischer-Speier esterification inefficient without forcing conditions.[1][2] This application note provides an in-depth guide to several effective strategies for synthesizing esters from this and similarly hindered substrates. We will explore the mechanistic rationale behind each method, present detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal procedure for their specific synthetic goals. The methods covered include a robust two-step conversion via the acyl chloride, the mild and efficient Yamaguchi and Steglich esterifications, and the highly effective, albeit hazardous, diazomethane methylation.
Introduction: The Challenge of Steric Hindrance
In the field of medicinal chemistry and organic synthesis, the formation of ester bonds is a fundamental transformation. However, when the carboxylic acid bears significant steric bulk adjacent to the reactive center, as in this compound, the reaction kinetics are dramatically impeded. The two methyl groups at the ortho positions (2 and 6) sterically block the trajectory of nucleophilic attack by an alcohol, demanding more sophisticated strategies than simple acid catalysis.
Properties of this compound:
-
Appearance: White crystalline solid.[3]
-
Molecular Formula: C₁₀H₁₂O₂[4]
-
Molecular Weight: 164.20 g/mol .[4]
-
Solubility: Exhibits low solubility in water but is readily soluble in organic solvents like ethanol, acetone, and ether.[3]
Understanding the limitations of common methods is the first step toward a successful synthesis. The Fischer-Speier equilibrium, for instance, is difficult to drive forward and often requires high temperatures and prolonged reaction times, which can be incompatible with sensitive functional groups elsewhere in the molecule.[1][5] Therefore, methods that rely on the in-situ generation of highly reactive intermediates are generally preferred. This guide focuses on such practical and effective protocols.
Comparative Overview of Esterification Methodologies
The choice of an esterification protocol depends on the alcohol's steric bulk, the scale of the reaction, the presence of other sensitive functional groups, and available laboratory resources. The following table provides a high-level comparison of the methods detailed in this note.
| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |
| Via Acyl Chloride | SOCl₂, Oxalyl Chloride, Pyridine | Highly reliable, high-yielding, and broadly applicable.[6] | Two-step process; generates corrosive HCl gas. | Overcoming extreme steric hindrance; scalable reactions. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP, Et₃N | High yields under very mild conditions.[7][8] | Reagents are relatively expensive; requires anhydrous conditions. | Complex, sensitive substrates; macrocyclizations.[9][10] |
| Steglich Esterification | DCC or EDC, DMAP | Mild conditions; suitable for acid-labile substrates.[11][12] | Dicyclohexylurea (DCU) byproduct can be difficult to remove; DCC is an allergen. | Small to medium-scale synthesis with sensitive functional groups. |
| Diazomethane | Diazomethane (CH₂N₂) or (Trimethylsilyl)diazomethane (TMSCHN₂) | Extremely high yield for methyl esters; very clean reaction with N₂ as the only byproduct.[13][14] | Diazomethane is highly toxic and explosive; limited to methyl esters.[13][15] | Small-scale, rapid synthesis of methyl esters when other methods fail. |
Detailed Experimental Protocols
Method 1: Two-Step Protocol via Acyl Chloride Intermediate
This is arguably the most robust and dependable method for esterifying heavily substituted benzoic acids. The strategy involves converting the carboxylic acid into a highly reactive acyl chloride, which is then readily attacked by the alcohol, even a sterically hindered one. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[16][17]
Caption: General workflow for the two-step esterification.
-
Acyl Chloride Formation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene or dichloromethane (DCM) to dissolve the acid.
-
Caution: The following step should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). Carefully add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can accelerate the reaction.[16]
-
Heat the mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,3,6-trimethylbenzoyl chloride can be used directly or purified by distillation.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM or THF and cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.
-
Add the alcohol/base solution dropwise to the stirring acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC.[1]
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and finally, brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography on silica gel or distillation.
-
Method 2: Yamaguchi Esterification
Developed by Masaru Yamaguchi in 1979, this method is renowned for its mild conditions and high efficiency in synthesizing complex and sterically hindered esters.[9][10][18] The key is the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), which is then activated by 4-dimethylaminopyridine (DMAP).[7][8]
Caption: Mechanism of the Yamaguchi Esterification.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous toluene or THF.
-
Add triethylamine (Et₃N, 1.1 eq) and stir for 10-15 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.5-2.0 eq) in the same anhydrous solvent.
-
Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Method 3: Steglich Esterification
The Steglich esterification is another mild procedure that utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, DMAP.[11][19] It is particularly useful for substrates that are sensitive to acidic or harsh conditions.[12]
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- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. Yamaguchi reagent - Enamine [enamine.net]
- 11. Steglich Esterification [organic-chemistry.org]
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- 19. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Note: Comprehensive Characterization of 2,3,6-Trimethylbenzoic Acid
Introduction
2,3,6-Trimethylbenzoic acid (2,3,6-TMBA) is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. Its unique substitution pattern, featuring three methyl groups on the benzene ring, imparts specific steric and electronic properties that influence its chemical reactivity and physical characteristics.[1] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers. Accurate and robust analytical methodologies are therefore critical for its characterization, ensuring purity, stability, and consistency in research, development, and quality control settings.
This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of 2,3,6-TMBA. We will delve into chromatographic, spectroscopic, and thermal analysis methods, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,3,6-TMBA is essential for method development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 114-116 °C | |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetone), sparingly soluble in water. | |
| pKa | ~3.5 (estimated based on benzoic acid) |
Chromatographic Analysis
Chromatographic techniques are paramount for assessing the purity of 2,3,6-TMBA and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of 2,3,6-TMBA due to its polarity. The key to a successful separation is the suppression of the carboxyl group's ionization to ensure good peak shape and retention.
In RP-HPLC, the analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. By acidifying the mobile phase, the carboxylic acid group of 2,3,6-TMBA remains protonated (in its less polar form), leading to stronger interaction with the stationary phase and, consequently, longer retention.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of 2,3,6-TMBA in methanol (1 mg/mL). From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Sample Preparation: Dissolve the sample containing 2,3,6-TMBA in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 2,3,6-TMBA in the sample from the calibration curve.
Diagram of the HPLC Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of 2,3,6-TMBA.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like 2,3,6-TMBA, derivatization is often employed to increase volatility and improve peak shape. However, direct analysis is also possible with appropriate column selection.
In GC, the sample is vaporized and transported by an inert carrier gas through a column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. For acidic compounds, an inert flow path is crucial to prevent peak tailing.[3]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (MS) detector
-
Inert flow path components are recommended.[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-400 m/z |
Procedure:
-
Derivatization (Optional but Recommended): To a solution of 2,3,6-TMBA in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
Analysis: Inject the sample into the GC-MS system.
-
Identification: Identify the 2,3,6-TMBA peak by its retention time and mass spectrum. The NIST WebBook reports a Kovats retention index of 1402 for underivatized 2,3,6-TMBA on a non-polar column.[1][2]
Diagram of the GC-MS Workflow:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of 2,3,6-TMBA.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of 2,3,6-TMBA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation.
The ¹H NMR spectrum of 2,3,6-TMBA is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the two aromatic protons will likely appear as a multiplet. The three methyl groups will be in different chemical environments and should appear as three separate singlets. The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift will be concentration-dependent.
Illustrative ¹H NMR Data for 2,4,6-Trimethylbenzoic Acid: While specific experimental data for 2,3,6-TMBA is not readily available, the spectrum of the 2,4,6-isomer can provide insight. A ¹H NMR spectrum of 2,4,6-trimethylbenzoic acid would show a singlet for the two equivalent aromatic protons, a singlet for the two equivalent ortho-methyl groups, and a singlet for the para-methyl group.
The ¹³C NMR spectrum of 2,3,6-TMBA should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The six aromatic carbons will appear in the aromatic region, and the three methyl carbons will be the most upfield signals.
Illustrative ¹³C NMR Data for 2,4,6-Trimethylbenzoic Acid: For the 2,4,6-isomer, due to symmetry, fewer than ten signals would be observed. The spectrum would show signals for the carbonyl carbon, four distinct aromatic carbons, and two distinct methyl carbons.
-
Sample Preparation: Dissolve 5-10 mg of 2,3,6-TMBA in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
The IR spectrum of 2,3,6-TMBA will be characterized by the following key absorptions:
-
O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[4]
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[4]
-
C=C Stretch: Aromatic ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-O Stretch and O-H Bend: These will appear in the fingerprint region (below 1400 cm⁻¹).
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of 2,3,6-TMBA with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
In an electron ionization (EI) mass spectrum, 2,3,6-TMBA is expected to show a molecular ion peak [M]⁺ at m/z 164. The fragmentation pattern will likely involve the loss of a hydroxyl group (-OH, m/z 147), a carboxyl group (-COOH, m/z 119), and potentially methyl groups.
Illustrative Fragmentation of Benzoic Acid: The fragmentation of benzoic acid typically shows a prominent peak at m/z 105, corresponding to the loss of the hydroxyl radical, and a peak at m/z 77, corresponding to the phenyl cation.[5] Similar fragmentation pathways can be expected for 2,3,6-TMBA, with shifts in m/z values due to the methyl substituents.
-
Sample Preparation: Prepare a dilute solution of 2,3,6-TMBA in a suitable volatile solvent (e.g., methanol).
-
Analysis: Infuse the sample directly into the ion source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a compound.
-
Sample Preparation: Accurately weigh 2-5 mg of 2,3,6-TMBA into an aluminum DSC pan and seal it.
-
Analysis: Place the sample and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The purity can be estimated from the shape of the melting peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of a compound.
-
Sample Preparation: Place 5-10 mg of 2,3,6-TMBA in a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve will show the temperature at which the compound begins to decompose, indicated by a loss of mass.
Diagram of the Interrelation of Analytical Techniques:
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- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2,3,6-Trimethylbenzoic Acid
Abstract
This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,3,6-Trimethylbenzoic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and precise analytical procedure for purity assessment, stability studies, and formulation analysis. The method utilizes a C18 stationary phase with a simple acidic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3]
Introduction and Scientific Rationale
This compound (TMBA) is an aromatic carboxylic acid characterized by its unique substitution pattern on the benzene ring.[4][5] This structure makes it a valuable intermediate and building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Due to its role in complex syntheses, the accurate quantification of TMBA is critical for ensuring the purity of starting materials, monitoring reaction progress, and verifying the quality of final products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this application, offering high resolution, sensitivity, and reproducibility.[6] This note details a reversed-phase HPLC method, which is ideally suited for separating moderately nonpolar compounds like TMBA.
The Critical Role of Mobile Phase pH
The core of this method's success lies in the control of the analyte's ionization state. This compound, like other carboxylic acids, can exist in two forms: a protonated (neutral) form and a deprotonated (anionic) form. The equilibrium between these forms is governed by the pKa of the acid and the pH of the surrounding medium (the mobile phase).
In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). The neutral, protonated form of TMBA is significantly more hydrophobic than its charged, anionic counterpart. Therefore, to achieve consistent and adequate retention on the column and to ensure sharp, symmetrical peak shapes, it is imperative to suppress the ionization of the carboxylic acid group.[7] This is accomplished by acidifying the mobile phase with an agent like phosphoric acid, maintaining the pH well below the analyte's pKa.[7][8] This deliberate choice prevents peak tailing and shifting retention times that occur when an analyte exists in multiple ionic states during the chromatographic run.
Experimental Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents & Standards:
-
This compound Reference Standard (Purity ≥99%).
-
Acetonitrile (ACN), HPLC Grade.
-
Water, HPLC Grade or Deionized (>18 MΩ·cm).
-
Phosphoric Acid (H₃PO₄), ACS Grade (~85%).
-
-
Materials:
-
Volumetric flasks (Class A).
-
Pipettes (Calibrated).
-
Analytical balance.
-
0.45 µm Syringe filters (PTFE or Nylon, compatible with organic solvents).
-
HPLC vials with caps.
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 230 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: Benzoic acid and its derivatives typically exhibit strong UV absorbance maxima around 230 nm and 274 nm.[9] The 230 nm wavelength was chosen as it provides a high signal-to-noise ratio for the analyte while minimizing interference from common solvents.
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully measure 600 mL of Acetonitrile and 400 mL of HPLC-grade water into a 1 L glass reservoir.
-
Add 1.0 mL of concentrated Phosphoric Acid.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Quantitatively transfer the standard to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix well.
-
-
Working Standard Solutions for Calibration:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the established calibration range (e.g., ~25 µg/mL).
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.
Analytical Workflow
The overall process from sample receipt to final data analysis follows a structured and logical path to ensure data integrity.
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation: A Self-Validating System
To ensure the trustworthiness and scientific integrity of this protocol, a comprehensive method validation was conducted based on the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[2][3] This process demonstrates that the analytical procedure is fit for its intended purpose.[1]
Validation Parameters and Acceptance Criteria
The performance of the HPLC method is summarized in the table below. Each parameter was assessed to build a complete picture of the method's capabilities and limitations.
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Injection of blank (mobile phase) and placebo matrix to check for interfering peaks at the analyte's retention time. | No significant interference at the retention time of this compound. |
| Linearity & Range | Analysis of six standard concentrations (1-100 µg/mL) in triplicate. Plot of peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. The range is established by this interval. |
| Accuracy (Recovery) | Spike-recovery analysis of a placebo matrix at three levels (80%, 100%, 120% of 25 µg/mL) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | ||
| Repeatability | Six replicate injections of a 25 µg/mL standard solution. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Intermediate Precision | Analysis performed on two different days by two different analysts. | Overall %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Reportable value (e.g., ~0.1 µg/mL). |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | Reportable value (e.g., ~0.3 µg/mL). |
| Robustness | Deliberate variation of method parameters: Flow Rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase %ACN (±2%). | %RSD ≤ 2.0% and peak symmetry remains within 0.9-1.5. |
The Logic of a Validated Method
The validation process follows a logical hierarchy where fundamental parameters establish the foundation for more complex assessments. This ensures that the final validated range is supported by rigorous data at every level.
Sources
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Introduction: The Rationale for 2,3,6-Trimethylbenzoic Acid in Agrochemical Discovery
An In-Depth Technical Guide to the Application of 2,3,6-Trimethylbenzoic Acid in Agrochemical Development
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a scaffold in modern agrochemical research and development. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental design, offering field-proven insights into synthesis, formulation, and biological screening.
The search for novel agrochemical active ingredients is driven by the need for new modes of action, improved efficacy, and favorable environmental profiles. Benzoic acid derivatives have long been a fruitful area of exploration. A notable example is 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a synthetic auxin herbicide used for post-emergent control of broadleaf weeds.[1][2] While its use is now restricted, its efficacy established the 2,3,6-substituted benzoic acid core as a viable pharmacophore for disrupting plant growth.
This compound (TMBA) represents a logical evolution from this chlorinated analog. The replacement of chlorine atoms with methyl groups significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, offering a distinct yet related scaffold for investigation. The three methyl groups introduce steric hindrance around the carboxylic acid moiety, which can influence its interaction with biological targets and protect it from rapid metabolic degradation in target organisms.[3] This guide provides the foundational protocols and scientific reasoning to explore the potential of 2,3,6-TMBA as a precursor for a new generation of plant growth regulators or other agrochemicals.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of 2,3,6-TMBA is critical for designing synthesis, formulation, and screening experiments. The compound is an aromatic carboxylic acid with a molecular formula of C₁₀H₁₂O₂.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~164.20 g/mol | [3][4][5] |
| Appearance | White crystalline solid/powder | [3][6] |
| Melting Point | 108-110 °C | [3] |
| Solubility | Moderately soluble in water due to the polar carboxylic acid group, but the three hydrophobic methyl groups enhance its solubility in organic solvents like ethanol, acetone, and ether.[6] | [6] |
| pKa | Data for the specific isomer is not readily available, but it is expected to be a weak acid, typical of benzoic acids. | [4] |
| CAS Registry Number | 2529-36-4 | [4][5] |
The unique substitution pattern is key to its potential. The methyl groups at the 2 and 6 positions (ortho to the carboxyl group) create significant steric bulk, which can lock the carboxyl group in a specific orientation relative to the benzene ring. This conformational rigidity is often a desirable trait in designing molecules to fit into the active site of a specific biological target.
Caption: Chemical structure of this compound.
Section 2: Laboratory-Scale Synthesis Protocol
While several methods exist for synthesizing substituted benzoic acids, the Grignard reaction offers a reliable and versatile route for laboratory-scale preparation, starting from the corresponding bromo-aromatic compound. This protocol is self-validating as the formation of the Grignard reagent and the final product can be monitored by Thin Layer Chromatography (TLC).
Protocol 2.1: Synthesis of 2,3,6-TMBA via Grignard Reaction
Causality: This method involves the formation of a highly nucleophilic organomagnesium (Grignard) reagent, which then attacks the electrophilic carbon of carbon dioxide (dry ice) to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. This is a classic and robust carbon-carbon bond-forming reaction.
Materials:
-
1-Bromo-2,3,6-trimethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 3M HCl)
-
Anhydrous sodium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried under a stream of nitrogen to exclude moisture, which quenches the Grignard reagent.
-
Initiation: Place magnesium turnings in the flask. Add a single crystal of iodine. The iodine reacts with the magnesium surface to activate it.
-
Grignard Reagent Formation: Dissolve 1-bromo-2,3,6-trimethylbenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Reaction: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush a sufficient amount of dry ice in a separate beaker and cautiously pour the Grignard reagent solution onto it with stirring. The reaction is highly exothermic. The dry ice serves as the source of CO₂.
-
Acidification: Allow the mixture to warm to room temperature. The CO₂ will sublime, leaving a solid mass. Add 3M HCl solution slowly to quench any unreacted Grignard reagent and to protonate the magnesium carboxylate salt, yielding the free carboxylic acid.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield pure this compound.
-
Confirmation: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Section 3: Postulated Mechanism of Action as a Plant Growth Regulator
Based on its structural similarity to the herbicide 2,3,6-TBA, the primary hypothesis for the biological activity of 2,3,6-TMBA is that it functions as a synthetic auxin .
Expertise & Causality: Natural auxins, like indole-3-acetic acid (IAA), are plant hormones that control a vast array of growth and developmental processes. Synthetic auxins mimic IAA, but their chemical structure makes them resistant to the plant's natural degradation pathways. This persistence leads to an uncontrolled, supra-optimal auxin response, disrupting normal hormonal balance and causing unregulated cell division and elongation, vascular tissue disruption, and ultimately, plant death. This is the established mechanism for most auxinic herbicides.[2] The carboxylic acid group is essential for activity, while the substituted aromatic ring provides the structural backbone that is recognized by the auxin receptors (e.g., TIR1/AFB F-box proteins).
Caption: Postulated auxin signaling pathway disruption by 2,3,6-TMBA.
Section 4: Agrochemical Formulation Development
For biological testing, the active ingredient (AI) must be in a form that can be easily diluted and applied. An Emulsifiable Concentrate (EC) is a common formulation type for water-insoluble compounds like 2,3,6-TMBA.
Protocol 4.1: Preparation of a 100 g/L Emulsifiable Concentrate (EC) Test Formulation
Causality: An EC formulation is a concentrated solution of the AI in a water-immiscible organic solvent with added emulsifiers.[7] When diluted with water in a spray tank, the emulsifiers cause the oil phase to form a stable milky emulsion of fine droplets, ensuring uniform application of the AI onto the target plant. The choice of solvent and emulsifier system is critical for stability and biological efficacy.
Materials:
-
This compound (10 g, the AI)
-
Aromatic solvent (e.g., Solvesso™ 150 or similar) (q.s. to 100 mL)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate) (5-10 g)
-
Graduated cylinder, beaker, magnetic stirrer
Procedure:
-
Solubilization: In a beaker, weigh 10 g of 2,3,6-TMBA. Add approximately 70-80 mL of the aromatic solvent.
-
Stirring: Place the beaker on a magnetic stirrer and stir until the AI is completely dissolved. Gentle warming may be applied if necessary.
-
Emulsifier Addition: Add the pre-weighed emulsifier blend to the solution and continue stirring until a homogenous, clear solution is obtained.
-
Final Volume: Carefully transfer the solution to a 100 mL graduated cylinder. Use the aromatic solvent to rinse the beaker and add the rinsings to the cylinder. Add more solvent to bring the final volume to exactly 100 mL.
-
Homogenization: Transfer the final solution back to a sealed container and shake vigorously to ensure complete homogenization.
-
Quality Control (Self-Validation):
-
Emulsion Stability Test: Add 1 mL of the EC formulation to 99 mL of standard hard water in a stoppered graduated cylinder. Invert the cylinder 10 times. A stable, milky emulsion should form. Observe for any separation, creaming, or sedimentation after 30 minutes and 2 hours. A stable emulsion validates the formulation.
-
Section 5: Biological Activity Screening Protocols
A tiered screening approach is efficient for identifying biological activity. It begins with simple, high-throughput in vitro or in planta assays and progresses to more complex greenhouse trials.
Protocol 5.1: Primary Herbicidal Activity Screening (Pre-emergence & Post-emergence)
Causality: This protocol assesses the compound's ability to inhibit plant growth both before seeds germinate (pre-emergence) and after seedlings have emerged (post-emergence). Using representative monocot (e.g., barnyard grass) and dicot (e.g., velvetleaf) species is crucial as it provides initial information on the spectrum of activity.
Materials:
-
Test formulation of 2,3,6-TMBA (from Protocol 4.1)
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Abutilon theophrasti)
-
Pots filled with sterilized loam soil
-
Laboratory spray chamber calibrated to deliver a set volume
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Pot Preparation: Fill pots with soil. For pre-emergence, sow seeds of each species into separate pots at a depth of 1-2 cm. For post-emergence, sow seeds and allow them to grow to the 2-3 leaf stage.
-
Application: Prepare spray solutions by diluting the EC formulation in water to achieve a range of application rates (e.g., 2000, 1000, 500, 250 g AI/ha). Include a negative control (water/blank formulation) and a positive control (a commercial standard herbicide).
-
Spraying: Place the pots in the spray chamber and apply the treatments evenly.
-
Incubation: Transfer the pots to a growth chamber maintained at conditions suitable for the test species (e.g., 25°C, 16h light/8h dark cycle). Water as needed.
-
Assessment: After 14-21 days, assess the herbicidal effect by visually rating the percent injury (phytotoxicity) on a scale of 0 (no effect) to 100 (complete plant death) compared to the negative control. Note any specific symptoms (e.g., epinasty, chlorosis, necrosis).
Caption: Tiered workflow for agrochemical screening of 2,3,6-TMBA.
Protocol 5.2: Primary Fungicidal Activity Screening (In Vitro Mycelial Growth)
Causality: This assay directly measures the compound's ability to inhibit the growth of a target fungus. It is a rapid and cost-effective way to identify intrinsic antifungal activity.
Materials:
-
Pure 2,3,6-TMBA dissolved in a suitable solvent (e.g., acetone)
-
Potato Dextrose Agar (PDA)
-
Cultures of test fungi (e.g., Fusarium graminearum, Botrytis cinerea)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the molten agar to ~50°C.
-
Amendment: Add the 2,3,6-TMBA stock solution to the molten PDA to achieve a final test concentration (e.g., 100 ppm). Also prepare a solvent-only control plate.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of the test and control plates.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Assessment: When the mycelium in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on the treated plates. Calculate the percent inhibition of mycelial growth compared to the control.
Section 6: Data Interpretation and Future Directions
The initial screening results will guide the next steps. If 2,3,6-TMBA shows selective herbicidal activity against broadleaf weeds with symptoms of epinasty and twisted growth, it strongly supports the synthetic auxin mode of action hypothesis. The next logical step would be a dose-response study to determine the Growth Reduction 50 (GR₅₀) value.
From a discovery chemistry perspective, 2,3,6-TMBA is a starting point. Structure-Activity Relationship (SAR) studies should be initiated. For example:
-
Esterification: Converting the carboxylic acid to various esters can improve uptake into the plant (pro-herbicide strategy) and modify the compound's mobility.
-
Ring Substitution: Introducing other small substituents onto the remaining open positions of the benzene ring (positions 4 and 5) can fine-tune the biological activity and spectrum.
-
Amide Formation: Creating amides from the carboxylic acid can explore different binding interactions within the target receptor.
By systematically applying these protocols and principles, researchers can thoroughly evaluate the potential of this compound and its derivatives as leads in the development of new and effective agrochemicals.
References
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Solubility of Things. This compound. [Link]
-
PubChem. This compound | C10H12O2 | CID 17314. [Link]
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-
ResearchGate. (2012). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]
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Wikipedia. 2,3,6-Trichlorobenzoic acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2,4,6-Trimethylbenzoic Acid in Chemical Synthesis. [Link]
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PubChem. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759. [Link]
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Berne, S. et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4447-4457. [Link]
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National Institutes of Health. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]
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Frontiers. Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. [Link]
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Application Notes & Protocols: Strategic Derivatization of 2,3,6-Trimethylbenzoic Acid for Advanced Synthesis
Abstract
2,3,6-Trimethylbenzoic acid is an aromatic carboxylic acid whose synthetic utility is profoundly influenced by its unique substitution pattern. The presence of two ortho-methyl groups flanking the carboxylic acid function introduces significant steric hindrance, rendering many standard derivatization protocols, such as Fischer esterification, largely ineffective.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the challenges and strategic solutions for the effective derivatization of this sterically encumbered molecule. We present robust, field-proven protocols for converting the carboxylic acid into highly reactive intermediates like acyl chlorides, enabling subsequent transformations into esters and amides. Furthermore, we discuss the complex considerations for reactions involving the aromatic ring. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both successful execution and a deeper understanding of the reaction mechanisms.
The Challenge: Understanding Steric Hindrance in this compound
The primary obstacle in the functionalization of this compound is the severe steric congestion around the carboxyl group. The two methyl groups at the C2 and C6 positions physically obstruct the trajectory of incoming nucleophiles, dramatically slowing down or completely preventing reactions that require attack at the carbonyl carbon.
This steric shield raises the activation energy for the formation of the tetrahedral intermediate, a key step in common reactions like acid-catalyzed esterification.[1][3] Consequently, standard equilibrium-driven processes like the Fischer method fail to yield the desired product, often resulting in the recovery of unchanged starting material.[2]
Figure 2: General workflow for derivatization via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional, but recommended)
-
Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or CaSO₄), magnetic stirrer, and heating mantle.
Step-by-Step Protocol:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reagents: To a round-bottom flask, add this compound (1.0 eq). Add anhydrous solvent (e.g., toluene, approx. 5 mL per gram of acid).
-
Addition of Thionyl Chloride: While stirring, cautiously add thionyl chloride (a 2 to 5-fold molar excess is typical) to the suspension. If desired, add one drop of DMF as a catalyst. The reaction will produce HCl and SO₂ gas, which must be vented through a proper scrubbing system. A procedure for the related 2,4,6-isomer suggests using a 3-hour reflux period. [4]4. Reaction: Heat the mixture to reflux (for toluene, ~110°C) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be carefully removed by distillation or under reduced pressure (rotary evaporation). It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.
-
Purification: The resulting crude 2,3,6-trimethylbenzoyl chloride, often an amber-colored liquid, is typically pure enough for subsequent steps. [4]If higher purity is required, vacuum distillation can be performed.
Applications: Synthesis of Amides and Esters
With the highly reactive acyl chloride in hand, the synthesis of amides and esters becomes straightforward.
Protocol: Amide Formation (Amidation)
The activated acyl chloride reacts readily with primary or secondary amines to form the corresponding amide.
Materials:
-
2,3,6-Trimethylbenzoyl chloride (1.0 eq)
-
Desired primary or secondary amine (1.1 - 2.0 eq)
-
Anhydrous, non-protic solvent (e.g., DCM, THF)
-
A non-nucleophilic base like triethylamine (TEA) or pyridine (if using the amine hydrochloride salt or only 1 eq of the free amine).
Step-by-Step Protocol:
-
Dissolve Amine: In a separate flask, dissolve the amine (1.1 eq) and, if needed, triethylamine (1.1 eq) in anhydrous DCM at 0°C (ice bath).
-
Add Acyl Chloride: Slowly add a solution of 2,3,6-trimethylbenzoyl chloride in anhydrous DCM to the stirring amine solution. An immediate reaction, often forming a precipitate (triethylammonium chloride), should be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
For particularly challenging amide couplings, especially with less nucleophilic amines, specialized activating agents that form mixed anhydrides in situ can be highly effective. One such method for hindered acids involves using methanesulfonyl chloride and triethylamine to generate a mixed methanesulfonic anhydride, which then reacts with the amine. [5]
| Method | Key Reagents | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, Amine, Base | 0°C to RT | High reactivity, reliable, general for many amines. | Requires pre-synthesis of the acyl chloride. |
| Mixed Anhydride | Mesyl Chloride, TEA, Amine | 0°C | One-pot procedure, good for Weinreb amides. [5] | Byproduct removal may be required. |
| Boric Acid Catalysis | Boric Acid | High Temp (Toluene reflux) | "Green" catalyst, good atom economy. [6] | Requires heat, may not be suitable for sensitive substrates. |
| TiCl₄ Mediation | TiCl₄, Pyridine, Amine | 85°C | Effective for a wide range of substrates. [7]| Stoichiometric metal reagent, requires pyridine as solvent. |
Protocol: Ester Formation (Esterification)
The esterification of the acyl chloride with an alcohol is highly efficient and avoids the equilibrium limitations of the Fischer method.
Materials:
-
2,3,6-Trimethylbenzoyl chloride (1.0 eq)
-
Desired alcohol (1.1 - 1.5 eq)
-
Anhydrous, non-protic solvent (e.g., DCM, THF)
-
A non-nucleophilic base (e.g., pyridine or TEA, 1.1 eq)
Step-by-Step Protocol:
-
Setup: In a flask, dissolve the alcohol (1.1 eq) and pyridine (1.1 eq) in anhydrous DCM at 0°C.
-
Add Acyl Chloride: Slowly add a solution of 2,3,6-trimethylbenzoyl chloride in anhydrous DCM to the stirring alcohol/pyridine mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.
An alternative strategy for esterification involves the formation of a highly reactive acylium ion (R-C⁺=O) intermediate. This can be achieved by dissolving the parent carboxylic acid in a very strong protic acid like concentrated sulfuric acid, which protonates the hydroxyl group and facilitates its departure as water. [8]The resulting acylium ion is less sterically demanding and can be attacked by an alcohol nucleophile. [3][8]
Advanced Topic: Reactions on the Aromatic Ring
While derivatization of the carboxyl group is most common, reactions on the aromatic ring are also possible, though synthetically complex. The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by a combination of electronic and steric effects.
-
Electronic Effects: The three methyl groups are activating, ortho-, para-directing substituents. The carboxylic acid group is a deactivating, meta-directing substituent. [1]* Steric Effects: The significant bulk of the existing groups will heavily influence the position of attack by an incoming electrophile, generally favoring the least hindered position.
The initial attack of electrophiles, such as hydroxyl radicals, tends to occur at the aromatic ring. [1]However, forcing oxidative conditions can lead to the degradation of the alkyl side-chains to carboxylic acids, a common reaction for alkylbenzenes. [9]Given the conflicting directing effects and severe steric hindrance, achieving high regioselectivity in EAS reactions on this substrate is a significant challenge and typically requires specific, optimized conditions for each desired transformation.
Conclusion
The derivatization of this compound is a classic case study in overcoming steric hindrance in organic synthesis. Direct functionalization of the carboxylic acid is often futile. The key to success lies in a strategic, two-step activation approach. By converting the acid to a highly reactive acyl chloride, a versatile intermediate is formed that readily undergoes reaction with a wide array of nucleophiles to produce amides, esters, and other derivatives in high yield. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this challenging but valuable building block in their synthetic endeavors.
References
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Solubility of Things. This compound. Available at: [Link]
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Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. J. Org. Chem., 69, 8984-8986. Available at: [Link]
-
Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. RSC Advances. Available at: [Link]
- Esteve, T. S., et al. (1980). Process for the activation of carboxylic acids. U.S. Patent No. US4230849A. Google Patents.
-
Eureka | Patsnap. (Patent CN106928120A). Preparation method for 2-4-6-trimethylbenzoyl chloride. Available at: [Link]
-
Liu, Y., et al. (2015). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
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Eureka | Patsnap. (Patent CN111661845A). Preparation method of 2, 4, 6-trimethylbenzoyl chloride. Available at: [Link]
- Google Patents. (Patent CN107304220B). Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method.
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Homework.Study.com. Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with.... Available at: [Link]
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PrepChem.com. Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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ACS Publications. (2024, January 14). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. ACS Catalysis. Available at: [Link]
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SpringerLink. Acids: Derivatization for GC Analysis. Available at: [Link]
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Homework.Study.com. How can you explain the observation that an attempted Fischer esterification of 2,4,6-trimethylbenzoic acid.... Available at: [Link]
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MSU Chemistry. Ch17 Reactions of Aromatic Compounds. Available at: [Link]
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The Royal Society of Chemistry. Trimethylaluminum Mediated Amide Bond Formation in a Continuous Flow Microreactor.... Available at: [Link]
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ACS Publications. (1942). Substituted Amides of 2,4,6-Trimethylbenzoic Acid. Journal of the American Chemical Society. Available at: [Link]
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Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines.... Available at: [Link]
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PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]
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MSU Chemistry. Aromatic Reactivity. Available at: [Link]
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The Strategic Utility of 2,3,6-Trimethylbenzoic Acid: A Guide to its Application in Complex Molecule Synthesis
Introduction: Harnessing Steric Hindrance as a Synthetic Tool
In the intricate field of organic synthesis, the molecular architecture of a building block dictates its reactivity and, ultimately, its utility. 2,3,6-Trimethylbenzoic acid is a unique aromatic carboxylic acid characterized by a significant degree of steric hindrance around the carboxyl functional group. This structural feature, stemming from the two methyl groups positioned ortho to the carboxylate, profoundly influences its chemical behavior. While this steric bulk presents challenges for standard transformations, it also unlocks a suite of strategic applications for the discerning synthetic chemist.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a versatile building block. We will delve into the causality behind experimental choices, offering detailed protocols for its incorporation into complex molecular frameworks. The narrative will move beyond simple procedural lists to explain why certain strategies are employed, focusing on overcoming the inherent steric challenges and leveraging them for tactical advantage in areas such as protecting group chemistry, regioselective functionalization, and the construction of sterically encumbered scaffolds.
Core Principles: Understanding the Impact of Steric Crowding
The three methyl groups on the benzoic acid ring are the defining feature of this reagent. The two ortho-substituents (at C2 and C6) effectively "shield" the carbonyl carbon of the carboxylic acid. This has several critical consequences for reaction design:
-
Reduced Electrophilicity: The carbonyl carbon is less accessible to nucleophiles, rendering standard protocols for reactions like Fischer esterification and many direct amide couplings inefficient.[1]
-
Altered Reaction Mechanisms: For reactions that do proceed, such as the hydrolysis of its methyl ester, the mechanism can shift. The typical bimolecular acyl-oxygen cleavage (BAc2) pathway may become disfavored, with a bimolecular alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group, becoming more competitive.[2]
-
Enhanced Stability of Derivatives: Once formed, esters and amides of this compound exhibit remarkable stability towards hydrolysis and other nucleophilic attacks, a property that is exploited in protecting group strategies.[3]
This guide will focus on three key areas of application where these properties are strategically employed.
Application Area 1: Overcoming Challenges in Ester & Amide Bond Formation
The direct formation of esters and amides from this compound is often sluggish and low-yielding. The key to success lies in activating the carboxylic acid to bypass the need for direct nucleophilic attack on the sterically hindered carbonyl. The most reliable method involves a two-step process via the acyl chloride intermediate.
Protocol 1: Synthesis of 2,3,6-Trimethylbenzoyl Chloride
This protocol details the conversion of the carboxylic acid to its highly reactive acyl chloride, which can then be used without extensive purification in subsequent coupling reactions.
Causality: Thionyl chloride (SOCl₂) or oxalyl chloride are used to convert the carboxylic acid into a much more electrophilic acyl chloride. The steric hindrance that impedes nucleophilic attack on the acid is readily overcome by these small, reactive reagents. The byproducts of this reaction (SO₂ and HCl, or CO, CO₂ and HCl) are gaseous, which helps to drive the reaction to completion.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or Toluene
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize acidic gases), suspend this compound (1.0 equivalent) in anhydrous DCM or toluene.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents) directly to the suspension. Alternatively, for a milder reaction, use oxalyl chloride (1.5-2.0 equivalents) with a catalytic drop of DMF.
-
Gently heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution. The initial suspension should become a clear solution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride or oxalyl chloride and solvent by distillation, followed by rotary evaporation under reduced pressure.
-
The resulting crude 2,3,6-trimethylbenzoyl chloride is a pale yellow oil or low-melting solid and is often of sufficient purity to be used directly in the next step.
Protocol 2: Esterification via the Acyl Chloride
Causality: The highly electrophilic acyl chloride readily reacts with alcohols, even sterically demanding ones, in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction.
Materials:
-
Crude 2,3,6-trimethylbenzoyl chloride (from Protocol 1)
-
Desired alcohol (1.0-1.2 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude 2,3,6-trimethylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled alcohol/pyridine mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel or by distillation.
Protocol 3: Amide Coupling via the Acyl Chloride
Causality: Similar to esterification, the reaction with amines is rapid and efficient. A base is required to scavenge the HCl byproduct. Standard amide coupling reagents that work for unhindered acids (like DCC or HATU) can be effective, but the acyl chloride route is often more reliable for this specific substrate.[4][5]
Materials:
-
Crude 2,3,6-trimethylbenzoyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 equivalent) and TEA or DIPEA (2.0 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of the crude 2,3,6-trimethylbenzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 2 (steps 5-7).
-
Purify the resulting amide by recrystallization or column chromatography.
Application Area 2: The 2,3,6-Trimethylbenzoyl Group as a Robust Protecting Group
The high stability of esters derived from sterically hindered benzoic acids makes them excellent protecting groups for alcohols.[3] The 2,3,6-trimethylbenzoyl group (or its more common 2,4,6-isomer, the mesitoyl group) is particularly useful in multi-step syntheses where other ester protecting groups (like acetates or simple benzoates) would be cleaved.
Key Advantages:
-
Stability: Resistant to a wide range of acidic and basic conditions.[3]
-
Orthogonality: Stable under conditions used to remove many other common protecting groups (e.g., silyl ethers, benzyl ethers, Boc groups), allowing for selective deprotection strategies.[3][6][7]
Protocol 4: Protection of a Primary Alcohol
The protection step follows the same logic as the esterification protocol (Protocol 2), utilizing the pre-formed acyl chloride for maximum efficiency.
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| 2,3,6-Trimethylbenzoyl | Acyl Chloride, Pyridine, DCM | LiAlH₄, THF | High (Stable to acid, base, many redox agents) |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | K₂CO₃, MeOH/H₂O | Labile (Cleaved by mild acid/base) |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C | Stable to base, labile to hydrogenolysis |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or mild acid | Stable to base, labile to acid and fluoride |
Protocol 5: Deprotection of the 2,3,6-Trimethylbenzoyl Group
Causality: Due to the ester's high stability, cleavage requires powerful reducing conditions. Lithium aluminum hydride (LiAlH₄) is the reagent of choice. It acts as a potent source of hydride (H⁻) that can overcome the steric hindrance and reductively cleave the ester bond, liberating the original alcohol.
Materials:
-
2,3,6-Trimethylbenzoyl protected alcohol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Rochelle's salt (potassium sodium tartrate) solution or dilute HCl for workup
Procedure:
-
Dissolve the protected alcohol (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise, add LiAlH₄ (2.0-3.0 equivalents). Caution: LiAlH₄ reacts violently with water.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Cool the reaction back to 0°C and very carefully quench the excess LiAlH₄. This is typically done by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, quench by the slow addition of ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting mixture vigorously until the grey salts become a white, filterable solid.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the liberated alcohol by column chromatography if necessary.
Application Area 3: Advanced Synthesis via Aromatic Ring Functionalization
Beyond its role in forming robust ester and amide links, the this compound scaffold can be further elaborated through C-H functionalization or by conversion into a suitable precursor for cross-coupling reactions.
Strategy 1: Directed ortho-Metalation (DoM)
The carboxylate group, formed by deprotonation with a strong base, is a powerful directed metalation group (DMG).[8][9] It can direct a second equivalent of strong base (typically an organolithium) to deprotonate the ortho position, creating a nucleophilic arylithium species that can be trapped with various electrophiles. For this compound, there are two potential ortho positions: C5 and a methyl group. Deprotonation of the aromatic C-H at the C5 position is most likely.
Conceptual Workflow:
-
Double Deprotonation: Treat this compound with two equivalents of a strong, hindered base (e.g., s-BuLi or LDA) in the presence of a chelating agent like TMEDA at low temperature (-78°C). The first equivalent deprotonates the acidic proton of the carboxyl group, while the second deprotonates the C5 position.[8][10]
-
Electrophilic Quench: Add an electrophile (e.g., I₂, DMF, alkyl halides, CO₂) to introduce a new substituent at the C5 position.
-
Acidic Workup: Neutralize the reaction to re-protonate the carboxylate.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
To participate in powerful C-C bond-forming reactions like Suzuki, Sonogashira, or Heck couplings, the aromatic ring must be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf).[11][12][13] Starting from the C5-functionalized products obtained via DoM (e.g., 5-iodo-2,3,6-trimethylbenzoic acid), a vast array of complex biaryls, enynes, and styrenyl compounds can be accessed.
General Principles:
-
Suzuki Coupling: Couples an aryl halide/triflate with an organoboron species (e.g., a boronic acid) to form biaryl structures.[12]
-
Sonogashira Coupling: Couples an aryl halide/triflate with a terminal alkyne to form arylalkynes.[11]
-
Heck Reaction: Couples an aryl halide/triflate with an alkene to form substituted alkenes.[13]
The ester or amide of the functionalized trimethylbenzoic acid would typically be used in these reactions to avoid potential side reactions involving the acidic proton.
Conclusion and Future Outlook
This compound is more than a simple aromatic acid; it is a strategic building block whose utility is defined by its steric properties. By understanding and overcoming the challenges associated with its hindered carboxyl group, chemists can unlock its potential for creating robust and stable molecular linkages. Its application as a foundation for exceptionally stable protecting groups provides a powerful tool for orthogonal synthesis. Furthermore, the potential for regioselective functionalization of its aromatic core through modern synthetic methods like Directed ortho-Metalation opens the door to the construction of highly substituted, complex aromatic systems. For professionals in drug discovery and materials science, mastering the unique reactivity of this compound provides a distinct advantage in the design and synthesis of novel, sterically demanding molecules.
References
-
Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. Available at: [Link]
-
Directed ortho metalation. In Wikipedia. Available at: [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. Available at: [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. (2020). Available at: [Link]
-
The Versatility of 2,4,6-Trimethylbenzoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Sonogashira coupling. In Wikipedia. Available at: [Link]
-
Suzuki reaction. In Wikipedia. Available at: [Link]
-
Heck reaction. In Wikipedia. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Protecting Groups and Orthogonal Protection Strategies. University of Bath. Available at: [Link]
-
Protecting group. In Wikipedia. Available at: [Link]
-
How to describe removal of protecting groups. Shearson Editorial Services. (2018). Available at: [Link]
-
Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. ResearchGate. (2015). Available at: [Link]
-
10_Protecting groups. Available at: [Link]
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid. Google Patents.
- CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid. Google Patents.
Sources
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- 2. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
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- 8. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,3,6-trimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this sterically hindered molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions for higher yields and purity.
The synthesis of this compound presents a significant challenge due to steric hindrance around the carboxylic acid functional group. The two methyl groups in the ortho positions (2 and 6) physically obstruct access to the reaction center, which can impede many standard synthetic transformations.[1][2] This guide will address the most common and effective synthetic routes, focusing on troubleshooting specific issues you may encounter.
Part 1: Troubleshooting Common Synthetic Routes
We will explore two primary pathways for synthesizing this compound: the Grignard carboxylation of a halogenated precursor and the oxidation of a suitable C9 aromatic hydrocarbon.
Route 1: Grignard Reagent Carboxylation
This classic method involves the formation of a Grignard reagent from 1-bromo-2,3,6-trimethylbenzene, followed by carboxylation with solid carbon dioxide (dry ice). While effective, it requires stringent anhydrous conditions.
| Symptom / Question | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| My Grignard reaction fails to initiate (no bubbling, no color change). | 1. Wet Glassware/Solvent: Grignard reagents are potent bases and are instantly quenched by protic sources like water.[3] 2. Inactive Magnesium Surface: Magnesium turnings have a passivating oxide (MgO) layer that prevents reaction. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. 2. Activate Magnesium: Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane, or sonicate the flask.[3] These reagents react with the MgO layer to expose fresh, reactive magnesium. |
| The reaction starts but then stops, and the yield is very low. | 1. Insufficient Mixing: The reaction is heterogeneous. Poor stirring prevents the organohalide from accessing the magnesium surface. 2. Side Reaction (Wurtz Coupling): The Grignard reagent can react with unreacted alkyl halide to form a biphenyl byproduct. | 1. Vigorous Stirring: Use a mechanical stirrer if possible, especially for larger-scale reactions, to ensure the magnesium is well-suspended. 2. Slow Addition: Add the solution of 1-bromo-2,3,6-trimethylbenzene dropwise from an addition funnel to maintain a low concentration of the halide, minimizing the coupling side reaction.[3] |
| After quenching with dry ice, my product is contaminated with a significant amount of biphenyl. | Wurtz Coupling: This is the primary side product in Grignard reactions. It occurs when the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X). | Optimize Addition: As mentioned above, slow, controlled addition of the halide is crucial. Ensure the reaction maintains a gentle reflux from the exothermic reaction, indicating the Grignard is forming and reacting as intended.[3] The biphenyl can be separated during workup via crystallization, as its polarity and solubility differ from the target benzoic acid. |
| Why is an ether solvent (diethyl ether or THF) necessary? | Reagent Stabilization: The lone pairs on the ether oxygen atoms coordinate with the magnesium center of the Grignard reagent, forming a soluble complex (Schlenk equilibrium). This stabilization is essential for the reagent's formation and reactivity. | Always use anhydrous ether or tetrahydrofuran (THF). THF is a stronger Lewis base and can sometimes improve the rate of formation for less reactive halides. |
This protocol outlines the synthesis of this compound from 1-bromo-2,3,6-trimethylbenzene.
Caption: Workflow for Acylation-Oxidation Synthesis.
Step-by-Step Protocol:
-
Friedel-Crafts Acylation:
-
Under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in a suitable solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
-
Add acetyl chloride (1.0 equivalent) dropwise, followed by the slow, dropwise addition of pseudocumene (1,2,4-trimethylbenzene, 1.05 equivalents). [4] * Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude 2,3,6-trimethylacetophenone. [5][6]Purification by distillation or chromatography may be necessary.
-
-
Haloform Reaction:
-
Dissolve the crude ketone in a suitable solvent like THF or dioxane.
-
Add an excess of commercial bleach (sodium hypochlorite solution) and a catalytic amount of a phase transfer catalyst.
-
Heat the mixture to 50-60°C with vigorous stirring. Monitor the disappearance of the ketone by TLC.
-
Cool the reaction to room temperature and quench any remaining oxidant by adding a saturated solution of sodium sulfite.
-
Perform an aqueous workup as described in the Grignard protocol (extraction, basification, acidification, and recrystallization) to isolate the final product. [7]
-
Part 2: General Purification & Characterization
Q: My final product has a low melting point and looks impure. How can I purify it?
A: Recrystallization is the most effective method for purifying solid organic compounds like this compound. [8]
-
Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. For benzoic acids, mixed solvent systems are often effective.
-
Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly.
-
Hexane/Ethyl Acetate: Another common system. Dissolve in hot ethyl acetate and add hot hexane until the cloud point is reached.
-
-
Procedure: Slow cooling is critical. Rapid cooling (e.g., in an ice bath) will cause the product to crash out, trapping impurities. Allow the solution to cool to room temperature first, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration. [8] Q: How do I confirm I have synthesized the correct product and isomer?
A: A combination of analytical techniques is required for unambiguous characterization.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation.
-
¹H NMR: Expect to see three distinct singlets for the three methyl groups and two distinct signals for the aromatic protons, in addition to a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expect to see signals for the carbonyl carbon, the six aromatic carbons, and the three methyl carbons. The specific chemical shifts can be compared to predicted values or literature data to confirm the 2,3,6-substitution pattern.
-
-
Infrared (IR) Spectroscopy: Look for a strong, broad absorption around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid dimer) and a sharp, strong absorption around 1700 cm⁻¹ (C=O stretch).
References
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid. Accessed January 15, 2026.
- Gawley, R. E., & Olszewski, J. M. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry.
- ChemicalBook. 2,4,6-Trimethylbenzoic acid synthesis. Accessed January 15, 2026.
- Guidechem. What are the synthesis methods of 2,4,6-Trimethylbenzoic acid? Accessed January 15, 2026.
- Google Patents. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid. Accessed January 15, 2026.
- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid. Accessed January 15, 2026.
- ResearchGate.
- NIH.
- Organic Syntheses.
- Digital Commons @ Otterbein. Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Accessed January 15, 2026.
- NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Accessed January 15, 2026.
- ResearchGate. Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Accessed January 15, 2026.
- RSC Publishing. A mild and efficient oxidation of 2,3,6-Trimethylphenol to Trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor. Accessed January 15, 2026.
- YouTube.
- Huskie Commons. Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Accessed January 15, 2026.
- YouTube. Purification of Impure Samples by Crystallization - MeitY OLabs. Accessed January 15, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2,4,6-Trimethylbenzoic Acid in Chemical Synthesis. Accessed January 15, 2026.
- Amanote Research.
- Google Patents. FR2244744A1 - 2,3,6-Trimethyl-benzoquinone prepn. Accessed January 15, 2026.
- Google Patents. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid. Accessed January 15, 2026.
- YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Accessed January 15, 2026.
- YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Accessed January 15, 2026.
- PubMed. Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species. Accessed January 15, 2026.
- Sigma-Aldrich. 2',4',6'-Trimethylacetophenone = 98.0 GC 1667-01-2. Accessed January 15, 2026.
- Chemistry LibreTexts. Friedel-Crafts Reactions. Accessed January 15, 2026.
- ChemicalBook. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2. Accessed January 15, 2026.
- Sigma-Aldrich. 2',4',6'-Trimethylacetophenone = 98.0 GC 1667-01-2. Accessed January 15, 2026.
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- 7. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 2,3,6-Trimethylbenzoic Acid
Welcome to the technical support resource for the purification of 2,3,6-Trimethylbenzoic acid (2,3,6-TMBA). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. The information is presented in a question-and-answer format to directly address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section covers general questions regarding the properties of 2,3,6-TMBA and high-level purification strategies.
Q1: What are the key physical and chemical properties of this compound that are relevant for its purification?
A1: Understanding the physicochemical properties of 2,3,6-TMBA is the foundation of a successful purification strategy. It is a white crystalline solid, often appearing as needle-like structures.[1] Its key features are:
-
Molecular Structure: The molecule contains a polar carboxylic acid functional group (-COOH) and a non-polar aromatic ring with three methyl substituents.[1] This dual character dictates its solubility.
-
Solubility: Due to the hydrophobic nature of the three methyl groups, 2,3,6-TMBA has limited solubility in water compared to unsubstituted benzoic acid.[1] However, its solubility is significantly higher in common organic solvents such as ethanol, acetone, and ether.[1] Crucially, like most organic acids, its solubility in many solvents increases substantially with temperature, a principle that is heavily exploited in recrystallization.[1]
-
Acidity: As a carboxylic acid, it will react with bases (e.g., NaOH, NaHCO₃) to form a water-soluble carboxylate salt. This reversible reaction is the basis for purification by acid-base extraction.
Q2: What are the common impurities found in crude this compound?
A2: The profile of impurities is highly dependent on the synthetic route used. Common industrial synthesis involves the oxidation of a corresponding methylated toluene derivative.[2][3] Potential impurities may include:
-
Unreacted Starting Material: Such as 1,2,4-trimethylbenzene (pseudocumene).
-
Partially Oxidized Byproducts: Intermediates like the corresponding benzaldehyde or benzyl alcohol.
-
Isomeric Acids: Depending on the purity of the starting material, other trimethylbenzoic acid isomers may be present.
-
Catalyst Residues: If transition metal catalysts are used for oxidation, trace amounts may remain.[3]
-
Solvents: Residual solvents from the reaction or initial workup.
Q3: Which purification method is generally recommended for achieving high-purity this compound in a laboratory setting?
A3: For laboratory-scale purification, recrystallization is the most effective and commonly employed method.[4][5] This technique leverages the differential solubility of 2,3,6-TMBA and its impurities in a chosen solvent at varying temperatures.[6] For crude samples with significant non-acidic impurities, a preliminary acid-base extraction can be highly beneficial to isolate the acidic product before proceeding to a final recrystallization step for high-purity material.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful but nuanced technique. This guide addresses the most common issues encountered.
Q4: I am trying to perform a recrystallization, but my 2,3,6-TMBA is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A4: "Oiling out" occurs when the solid melts and forms an immiscible liquid phase in the solvent, rather than dissolving. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the solute (2,3,6-TMBA).[7] It can also be caused by using a solvent in which the compound is too soluble or by cooling the saturated solution too rapidly.
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil fully dissolves.
-
Add More Solvent: While hot, add more of the same solvent in small portions until the solution is no longer cloudy or saturated. This lowers the saturation point.
-
Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated if necessary, to give the crystal lattice time to form correctly. Rapid cooling (e.g., placing directly in an ice bath) promotes oiling or the formation of very small, impure crystals.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or use a solvent pair.
Q5: I have followed the recrystallization protocol, but no crystals are forming upon cooling. What should I do?
A5: This is a common issue that usually indicates either the solution is not sufficiently saturated (too much solvent was used) or the solution is supersaturated and requires nucleation to begin crystallization.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If available, add a tiny crystal of pure 2,3,6-TMBA to the solution. This provides a template for crystallization.[6]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of the solute. Then, allow it to cool slowly again.
-
Cool to a Lower Temperature: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the solubility and promote crystal formation.
Q6: My final product yield after recrystallization is very low. What are the likely causes?
A6: Low recovery is a frequent problem. The cause can usually be traced to one of the following steps:
-
Using Too Much Solvent: The most common cause. Even in the cold, some product will remain dissolved in the mother liquor. Minimizing the amount of hot solvent used to dissolve the crude product is critical.
-
Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), product will crystallize on the filter paper and be lost. Ensure the funnel and receiving flask are pre-heated.[8]
-
Incomplete Transfer: Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the ice-cold mother liquor can help.
-
Washing with the Wrong Solvent: Washing the collected crystals on the filter should be done with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.[6]
Workflow & Troubleshooting Diagram: Recrystallization
Caption: Troubleshooting workflow for the recrystallization of 2,3,6-TMBA.
Section 3: Alternative & Complementary Purification Protocols
Q7: How can I use acid-base extraction to purify my crude 2,3,6-TMBA?
A7: Acid-base extraction is an excellent first-pass purification to remove neutral or basic impurities. The principle relies on converting the water-insoluble carboxylic acid into a water-soluble salt.[9]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude 2,3,6-TMBA in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium hydroxide (NaOH). The acidic 2,3,6-TMBA will react to form its sodium salt and move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 1-2 more times to ensure all the acid has been extracted. Combine the aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). The pure 2,3,6-TMBA will precipitate out as a white solid.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Q8: When is distillation or chromatography a suitable purification method?
A8:
-
Distillation: This method is more common in industrial settings for purifying benzoic acids.[2][3] It is effective for separating compounds with different boiling points. For 2,3,6-TMBA, this would require vacuum distillation to prevent thermal decomposition at its high atmospheric boiling point. It is useful if the main impurities are non-volatile solids or significantly more volatile liquids (like residual starting material).
-
Column Chromatography: While effective, column chromatography on silica gel is often more labor-intensive and expensive for bulk purification than recrystallization. It is best reserved for situations where impurities have very similar solubility profiles to 2,3,6-TMBA, making recrystallization ineffective, or for purifying very small quantities. HPLC methods are also well-suited for analyzing purity and can be scaled for preparative separations.[11][12]
Section 4: Purity Assessment & Safety
Q9: How do I assess the purity of my final product?
A9: A combination of methods should be used to confirm the purity and identity of your 2,3,6-TMBA.
| Method | Principle | Indication of Purity |
| Melting Point Analysis | Pure crystalline solids have a sharp, defined melting point. | A narrow melting point range (e.g., < 2°C) that matches the literature value indicates high purity. Impurities cause depression and broadening of the melting range.[9] |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | A single spot on the TLC plate (visualized under UV light) suggests the absence of significant impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and quantification. | A single major peak in the chromatogram, often with purity calculated as >99% by area, is a strong confirmation of purity.[11][12] |
| Spectroscopy (NMR, IR) | Structural characterization. | The NMR and IR spectra should match the known spectrum of 2,3,6-TMBA and show no signals corresponding to expected impurities. |
Q10: What are the primary safety hazards associated with purifying this compound?
A10: All laboratory work should be conducted with appropriate safety measures.
-
Chemical Hazards: this compound is classified as an irritant. It can cause skin and serious eye irritation and may cause respiratory irritation upon inhalation of dust.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14] Avoid contact with skin and eyes.
-
Solvent Hazards: The organic solvents used in extraction and recrystallization are often flammable and may have their own specific toxicities. Always handle them in a fume hood, away from ignition sources.
References
- This compound - Solubility of Things. (n.d.).
- 2,4,6-Trimethylbenzoic acid 480-63-7 wiki - Guidechem. (n.d.).
-
METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. (2019, March 27). Retrieved from [Link]
- Application Notes and Protocols for the Esterification of 2,4,6-Trimethylbenzoic Acid - Benchchem. (n.d.).
-
Method for the purification of a benzoic acid - European Patent Office - EP 0453022 A2. (1991, October 23). Retrieved from [Link]
-
This compound | C10H12O2 | CID 17314 - PubChem. (n.d.). Retrieved from [Link]
- EP2952237A1 - Method for purification of benzoic acid - Google Patents. (n.d.).
- US1686913A - Purification of benzoic acid and its derivatives - Google Patents. (n.d.).
- SAFETY DATA SHEET. (n.d.).
-
Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
- Recrystallization of Benzoic Acid. (n.d.).
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Retrieved from [Link]
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Recrystallization and Crystallization. (n.d.).
-
This compound - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27). Retrieved from [Link]
- CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents. (n.d.).
-
Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid - ResearchGate. (2025, August 28). Retrieved from [Link]
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents. (n.d.).
-
2,4,6-Trimethylbenzoic acid - SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013, August 30). Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Purification–Recrystallisation of Benzoic Acid, Chemistry tutorial - Tutorsglobe.com. (n.d.). Retrieved from [Link]
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Technical Support Center: Overcoming Steric Hindrance in 2,3,6-Trimethylbenzoic Acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the sterically hindered nature of 2,3,6-trimethylbenzoic acid. As your Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure your success in the lab.
Frequently Asked Questions: Understanding the Challenge
Q1: What is steric hindrance, and why is it so pronounced in this compound?
Answer:
Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] It is essentially a "molecular crowding" effect that can prevent reacting molecules from approaching the reaction site, thereby slowing down or completely inhibiting the reaction.[1][2] The key factors influencing the degree of steric hindrance are the size and shape of the substituent groups near the reactive center.[1]
In this compound, the carboxylic acid group (-COOH) is flanked by two methyl groups in the ortho positions (positions 2 and 6). This specific substitution pattern creates a significant steric shield around the carbonyl carbon of the carboxylic acid. Any incoming nucleophile (like an alcohol or an amine) is physically blocked by these bulky methyl groups, making it difficult to attack the carbonyl carbon and form a new bond. This structural feature is the primary reason for the compound's low reactivity in standard acylation reactions.
Caption: Steric hindrance in this compound.
Troubleshooting Guide: Esterification Reactions
Q2: My standard Fischer esterification of this compound is failing. What is the cause and what is the solution?
Answer:
The Fischer esterification, which relies on heating a carboxylic acid and an alcohol with a strong acid catalyst (like H₂SO₄), is an equilibrium-driven process.[3] For sterically unhindered acids, this method is often sufficient. However, with this compound, the significant steric hindrance around the carboxyl group prevents the alcohol from effectively attacking the protonated carbonyl carbon. The activation energy for this step becomes prohibitively high, leading to extremely slow reaction rates and poor yields.
The solution is to bypass this direct attack by using a coupling agent. These reagents activate the carboxylic acid by converting it into a more reactive intermediate, which is less sterically demanding or more electrophilic, allowing the alcohol to react under milder conditions.
Q3: What are the most effective modern methods for esterifying a highly hindered acid like this compound?
Answer:
For highly hindered substrates, specialized esterification protocols that generate highly reactive intermediates are necessary. The most widely recognized and effective methods are the Yamaguchi Esterification , the Shiina Esterification , and the Steglich Esterification .
| Method | Activating Agent / Reagent System | Key Intermediate | Conditions |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP | Mixed anhydride | Mild, often two-step |
| Shiina Esterification | 2-Methyl-6-nitrobenzoic anhydride (MNBA) or 4-Trifluoromethylbenzoic anhydride (TFBA) | Mixed anhydride | Basic or Acidic |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) or EDC, DMAP (catalytic) | O-acylisourea | Mild, neutral pH |
These methods are superior because they first form a highly reactive mixed anhydride or an active ester intermediate. The subsequent attack by the alcohol occurs at a less hindered site on this intermediate, or the intermediate is simply a much better acylating agent, effectively overcoming the steric barrier of the original acid.[4]
Q4: Can you provide a reliable, step-by-step protocol for the Yamaguchi esterification of this compound?
Answer:
Certainly. The Yamaguchi esterification is a robust choice for this transformation.[5] It proceeds in two main stages: first, the formation of a mixed anhydride, followed by the DMAP-catalyzed acylation of the alcohol.[6]
Experimental Protocol: Yamaguchi Esterification
-
Anhydride Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (1.1 eq) dropwise.
-
Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (TCBC) (1.05 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 1-2 hours. The formation of triethylammonium chloride salt is often observed as a white precipitate.
-
-
Esterification:
-
In a separate flask, prepare a solution of the desired alcohol (1.2-1.5 eq) and a stoichiometric amount of 4-(Dimethylamino)pyridine (DMAP) (1.2 eq) in anhydrous THF or toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride mixture from Step 1.
-
Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the alcohol's steric bulk.
-
-
Work-up:
-
Once the reaction is complete, filter off the triethylammonium salt.
-
Dilute the filtrate with a solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Yamaguchi esterification workflow.
Troubleshooting Guide: Amidation Reactions
Q5: Standard peptide coupling reagents (DCC, EDC/HOBt) are ineffective for forming an amide with this compound. Why does this fail?
Answer:
This is a common and expected issue. Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) work by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] While this intermediate is typically very susceptible to nucleophilic attack by an amine, the steric bulk of the 2,3,6-trimethylbenzoyl group shields the reactive center. The amine, which is also a nucleophile, simply cannot access the carbonyl carbon of the O-acylisourea intermediate efficiently. This results in either no reaction or the slow decomposition of the intermediate into side products like N-acylurea.
Q6: What are the most reliable methods for the amidation of severely hindered acids?
Answer:
For these challenging transformations, you must employ more potent catalytic systems or activating agents that can operate under harsher conditions or via alternative mechanisms. Two highly effective strategies are:
-
Boron-Based Catalysis: Boronic acids and related boron derivatives have emerged as powerful catalysts for direct amidation.[8][9] They function by activating the carboxylic acid, likely through the formation of an acyloxyboron intermediate, which facilitates the dehydration reaction with the amine. These reactions are often run at elevated temperatures with azeotropic removal of water. Various boronic acids have been developed, with some showing high activity for hindered substrates.[9][10]
-
Trimethylaluminium (AlMe₃) Mediated Amidation: Trimethylaluminium is a potent Lewis acid that can facilitate the direct amidation of carboxylic acids.[11][12] The reaction is thought to proceed through an aluminum "ate" complex that brings the acid and amine into close proximity, promoting the condensation reaction.[11] This method is often high-yielding but requires careful handling of the pyrophoric AlMe₃ reagent.
Q7: Can you provide a general protocol for a boronic acid-catalyzed amidation?
Answer:
Yes, here is a general procedure that can be adapted based on the specific boronic acid catalyst and substrates used.
Experimental Protocol: Boronic Acid-Catalyzed Amidation
-
Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or charged with 4Å molecular sieves), add this compound (1.0 eq), the amine (1.1-1.2 eq), and the boronic acid catalyst (e.g., 2-furanylboronic acid or a substituted phenylboronic acid, 5-10 mol%).[9]
-
Add a suitable solvent for azeotropic water removal, such as toluene or o-xylene.
-
-
Reaction:
-
Heat the mixture to reflux. The removal of water via the Dean-Stark trap drives the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take several hours to overnight depending on the reactivity of the amine.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl) to remove the amine, followed by an aqueous base (e.g., 1M NaOH) to remove unreacted carboxylic acid and the catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Caption: General workflow for boronic acid-catalyzed amidation.
References
-
Shiina, I. (2004). An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides with Lewis Acid Catalysts. Tetrahedron, 60(7), 1587–1599. [Link]
-
Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]
-
Karmakar, S., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Shiina esterification. Retrieved from [Link]
-
K. C. Nicolaou, et al. (2006). Total Synthesis of Iejimalide B. An Application of the Shiina Macrolactonization. Organic Letters, 8(19), 4299–4302. [Link]
-
Charville, H. et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
K. C. Nicolaou, T. Montagnon, G. Vassilikogiannakis, C. J. N. Barluenga, D. E. Lizos, P. S. Baran. (2006). Total synthesis of iejimalide B. An application of the Shiina macrolactonization. PubMed. [Link]
-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). (2-(Thiophen-2-ylmethyl)phenyl)boronic Acid as a Highly Active Catalyst for Direct Amidation between Carboxylic Acids and Amines at Room Temperature. The Journal of Organic Chemistry, 77(18), 8386–8400. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). EP0331280A1 - Method for esterifying hindered carboxylic acids.
-
Li, X. (n.d.). Modern Macrolactonization Techniques. [Link]
-
Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
R Discovery. (2013). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 75(19), 4740-4742. [Link]
-
ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
ResearchGate. (2025). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]
- Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
-
The Journal of Organic Chemistry. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
Organic Chemistry Portal. (n.d.). Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. [Link]
-
UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Trimethylaluminum Mediated Amide Bond Formation in a Continuous Flow Microreactor as Key to the Synthesis of Rimonabant. [Link]
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- 12. rsc.org [rsc.org]
Identifying and removing impurities in 2,3,6-Trimethylbenzoic acid
Welcome to the technical support guide for 2,3,6-trimethylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with impurity identification and removal during their work with this sterically hindered aromatic carboxylic acid. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common initial questions regarding impurities in this compound.
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities are almost always a direct consequence of the synthetic route employed. The most common methods for synthesizing substituted benzoic acids include Grignard carboxylation, oxidation of the corresponding benzyl alcohol or aldehyde, and Friedel-Crafts reactions.[1][2] Therefore, your impurity profile will likely contain:
-
Unreacted Starting Materials: This could include 1-bromo-2,3,6-trimethylbenzene (from a Grignard route) or 2,3,6-trimethylbenzyl alcohol/aldehyde (from an oxidation route).
-
Isomeric Impurities: If the starting material (e.g., trimethylbenzene) was not isomerically pure, you might have other trimethylbenzoic acid isomers, such as 2,4,6-trimethylbenzoic acid.
-
Side-Reaction Products: Oxidation of one of the methyl groups instead of the desired functional group can lead to dicarboxylic acid impurities or hydroxy-methyl benzoic acids.
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., diethyl ether, tetrahydrofuran, toluene) may be present.
-
Inorganic Salts: Catalysts or reagents from the synthesis, such as magnesium salts from a Grignard reaction or residual acid/base from work-up, can contaminate the final product.[3]
Q2: My this compound has a slight discoloration (e.g., yellow or tan). What could be the cause?
A2: A pure sample of this compound should be a white crystalline solid.[4] Discoloration typically points to trace amounts of highly conjugated or oxidized impurities. These can arise from:
-
Oxidation Byproducts: Air oxidation of trace aldehydes or other reactive species during synthesis or storage can form colored compounds.
-
Catalyst Residues: Trace metals from certain catalysts can form colored complexes.[5]
-
Phenolic Impurities: If any demethylation occurred during synthesis, the resulting phenolic compounds are highly susceptible to oxidation, leading to color.
The presence of color often indicates that a purification step is necessary, even if the purity appears high by other bulk analyses like NMR.
Section 2: Troubleshooting Guide - Identifying and Quantifying Impurities
Effective purification begins with accurate identification. This section provides a systematic approach to analyzing your material.
Q3: How can I quickly assess the purity of my sample?
A3: Thin-Layer Chromatography (TLC) is an invaluable, rapid technique for qualitative purity assessment.[6]
-
Why it Works: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Impurities with different polarities than your product will appear as separate spots.
-
Self-Validation: Run your sample alongside the starting material. The presence of a spot at the same Rf as the starting material is a strong indicator of its presence in your product.
Step-by-Step Protocol: TLC Analysis
-
Plate: Use a silica gel 60 F254 plate.
-
Sample Prep: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Carefully spot your sample, as well as the primary starting material(s), on the baseline of the TLC plate.
-
Elution: Develop the plate in a chamber with a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (0.5-1%) to ensure the carboxylic acid remains protonated and does not streak.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. You can also use a potassium permanganate stain to visualize non-UV active impurities.
-
Interpretation: A single spot for your sample indicates high purity. Multiple spots suggest the presence of impurities.
Q4: What is the best method for obtaining a quantitative purity value?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of pharmaceutical ingredients and intermediates.[7] It provides high resolution and sensitivity, allowing for the detection of even minor impurities.
-
Why it Works: HPLC separates components of a mixture with high efficiency based on their interactions with the column's stationary phase.[8] A UV detector allows for the quantification of each component based on its absorbance.
-
Trustworthiness: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. This provides a validated, quantitative measure of purity.
The following table outlines a standard set of starting conditions for HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar C18 stationary phase is ideal for retaining and separating aromatic compounds like substituted benzoic acids.[9] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. The water provides the polar component. Formic acid ensures the carboxylic acid is protonated (pH < pKa) to achieve sharp, symmetrical peaks.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV at 228 nm or 275 nm | Benzoic acids have strong UV absorbance. 228 nm provides high sensitivity, while 275 nm can offer more selectivity.[8][9] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[8] |
Q5: An unknown impurity is detected by HPLC. How do I identify it?
A5: For structural identification, you need techniques that provide molecular information. The most powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS: This technique couples the separation power of HPLC with the detection capability of a mass spectrometer.[7] It will provide the molecular weight of the impurity, which is a critical piece of the puzzle.
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns of the impurity's signals, you can often deduce its complete structure.[7] Comparing the spectrum of your impure sample to that of a pure standard will reveal the impurity peaks.
Section 3: Purification Protocols - Removing Identified Impurities
Once an impurity is identified, a targeted purification strategy can be developed.
Q6: My main impurity is the neutral starting material (e.g., 1-bromo-2,3,6-trimethylbenzene). What is the most efficient removal method?
A6: Acid-base extraction is the ideal choice for separating an acidic product from neutral or basic impurities.
-
Causality: This method exploits the acidic proton of the carboxylic acid. By treating an organic solution of the mixture with an aqueous base (e.g., sodium hydroxide), the acidic product is deprotonated to form a water-soluble carboxylate salt.[10] The neutral impurity remains in the organic layer. The layers can then be separated, and acidification of the aqueous layer will precipitate the pure acid.
Workflow: Acid-Base Extraction
Caption: Decision workflow for purification.
References
-
Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (2010). ResearchGate. Retrieved from [Link]
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid. Google Patents.
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This compound | C10H12O2. PubChem. Retrieved from [Link]
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This compound - Solubility. Solubility of Things. Retrieved from [Link]
- CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid. Google Patents.
- CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid. Google Patents.
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Recrystallization of Benzoic Acid. University of California, Davis, Chem LibreTexts. Retrieved from [Link]
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Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (1982). ResearchGate. Retrieved from [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]
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Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Retrieved from [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies. Retrieved from [Link]
- Purification of benzoic acid. Google Patents.
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Recrystallisation of benzoic acid. YouTube. Retrieved from [Link]
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(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]
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Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Retrieved from [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
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HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest. Retrieved from [Link]
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Technical Support Center: Enhancing the Solution Stability of 2,3,6-Trimethylbenzoic Acid
Introduction
Welcome to the technical support guide for 2,3,6-Trimethylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this unique, sterically hindered aromatic carboxylic acid in their work. The presence of methyl groups at the 2- and 6-positions of the benzoic acid ring introduces significant steric hindrance, which profoundly influences its reactivity, solubility, and overall stability in solution.[1][2] This guide provides in-depth, experience-driven answers to common challenges, troubleshooting workflows, and validated protocols to ensure the stability and integrity of your experimental solutions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core principles governing the behavior of this compound in solution.
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is not governed by a single factor but is a dynamic interplay of several physicochemical properties. The most critical considerations are:
-
Steric Hindrance: The two methyl groups flanking the carboxylic acid functional group (at positions 2 and 6) create a sterically crowded environment.[1][3] This "ortho-effect" is the most defining feature of the molecule. It sterically protects the carboxylic acid from participating in certain intermolecular reactions, which can be a stabilizing feature. However, it also hinders solvation, particularly in aqueous media, impacting solubility.[2]
-
Solvent Choice: Due to its hybrid nature—a polar carboxylic acid group and a non-polar trimethylphenyl ring—solvent selection is paramount.[4] It exhibits poor solubility in water but is readily soluble in many organic solvents.[4][5] In mixed-solvent systems, the ratio of solvents can dramatically affect its solubility profile.
-
Solution pH: In aqueous or protic solutions, pH is a dominant factor. The pKa of the carboxylic acid group dictates the equilibrium between the neutral, less soluble acid form and the deprotonated, more water-soluble carboxylate salt form.
-
Temperature: Like most solid organic compounds, the solubility of this compound is temperature-dependent, generally increasing with higher temperatures.[4] However, elevated temperatures can also accelerate potential degradation pathways.[6]
-
External Factors: Exposure to light (especially UV), oxygen, and microbial contamination can initiate degradation over long-term storage, although the aromatic ring provides a degree of inherent stability.[4][7]
Q2: How does the steric hindrance from the 2,6-methyl groups specifically affect its chemical stability and reactivity?
A2: The steric hindrance is a double-edged sword.
-
Enhanced Chemical Stability: The bulky methyl groups act as physical shields for the carboxylic acid's carbonyl carbon. This significantly hinders the approach of nucleophiles, making reactions like esterification or amidation exceptionally difficult under standard conditions. This resistance to common reactions makes it chemically quite stable in many formulations.
-
Reduced Biological Interaction: Research has shown that this steric shielding can prevent the molecule from interacting with biological systems, such as monocarboxylic acid transporters (MCTs) in cells, which would otherwise recognize the benzoic acid structure.[2]
-
Impact on Physical Stability (Solubility): The same steric effects that block chemical reactions also interfere with the optimal arrangement of solvent molecules around the carboxylic acid group. This disruption of the solvation shell, particularly by water, contributes to its low aqueous solubility.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to directly address problems you may encounter during your experiments.
Issue 1: Precipitation or Incomplete Dissolution
Q: My this compound is precipitating from my aqueous buffer solution shortly after preparation or during storage. What is the cause and how can I fix it?
A: This is the most common issue encountered and is almost always due to exceeding the compound's limited aqueous solubility. The neutral carboxylic acid form is poorly soluble in water.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Causality Explained: By raising the pH of the solution to at least one unit above the pKa (~3.45), you convert the carboxylic acid (-COOH) to its conjugate base, the carboxylate anion (-COO⁻). This negatively charged species has much stronger ion-dipole interactions with polar water molecules, leading to a significant increase in aqueous solubility. If pH adjustment alone is insufficient, a small amount of an organic co-solvent can disrupt water's hydrogen bonding network just enough to create "pockets" that better accommodate the non-polar trimethylphenyl portion of the molecule.
Issue 2: Suspected Degradation in Stock Solutions
Q: I suspect my stock solution (stored for several weeks) is degrading, leading to inconsistent results. What are the likely causes and how can I mitigate this?
A: While this compound is relatively robust, long-term storage without proper precautions can lead to degradation.
Potential Degradation Pathways & Prevention Strategies:
| Degradation Pathway | Mechanism | Prevention & Mitigation Strategy |
| Photodegradation | The aromatic ring can absorb UV light, leading to the formation of reactive radical species that can initiate decomposition. | Store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil. Avoid prolonged exposure to direct sunlight or intense laboratory lighting. |
| Oxidation | While less common without a catalyst, atmospheric oxygen can slowly oxidize the methyl groups or the aromatic ring over extended periods, especially if trace metal ions are present. | For long-term storage (>1 month), purge the solution and headspace with an inert gas (e.g., argon or nitrogen) before sealing the vial. Use high-purity solvents to minimize metal ion contamination. |
| Microbial Growth | In non-sterile aqueous buffers, bacteria or fungi can metabolize benzoic acid derivatives as a carbon source.[8][9] | Prepare solutions using sterile buffers and equipment. Filter the final solution through a 0.22 µm sterile filter into a sterile storage container. Store at low temperatures (2-8 °C). |
| Thermal Degradation | High temperatures can cause decarboxylation or other breakdown reactions.[6] | Store stock solutions at recommended temperatures (see Section 3). Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution. Aliquoting is recommended. |
Section 3: Experimental Protocols
These protocols provide a validated starting point for preparing stable solutions.
Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM, pH 7.4)
-
Weighing: Accurately weigh 16.42 mg of this compound (MW: 164.20 g/mol )[10][11] and place it in a 10 mL volumetric flask.
-
Initial Suspension: Add approximately 7 mL of purified water (e.g., Milli-Q®). The compound will not dissolve and will appear as a white crystalline suspension.[4][12]
-
pH Adjustment: While stirring, add 1 M NaOH dropwise until the solid completely dissolves. The solution should become clear. This indicates the formation of the soluble sodium 2,3,6-trimethylbenzoate salt.
-
Buffering: Add 1 mL of a 100 mM phosphate buffer stock solution (pH 7.4).
-
Final Volume: Adjust the final volume to 10 mL with purified water.
-
Verification (QC): Confirm the final pH is 7.4 using a calibrated pH meter. Adjust with dilute NaOH or HCl if necessary.
-
Sterilization & Storage: For long-term storage, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container. Store at 2-8 °C.
Protocol 2: A General Method for Monitoring Stability using HPLC-UV
This protocol allows you to quantify the concentration of this compound and detect the appearance of degradation products.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid), isocratic or gradient. A typical starting point is 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~230 nm or ~280 nm (scan for optimal absorbance).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a calibration curve using freshly prepared standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) in the same solvent as your sample.
-
Sample Analysis:
-
Dilute your stored stock solution to fall within the range of your calibration curve.
-
Inject the sample onto the HPLC system.
-
-
Data Interpretation:
-
Stability: The concentration calculated from the peak area of your sample should be within ±5% of the initial concentration. A significant decrease indicates degradation or precipitation.
-
Purity: Examine the chromatogram for the appearance of new peaks that were not present in the initial analysis. These may represent degradation products.
-
Section 4: Data & Visualization
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Poor / Very Low | [4][5] |
| Ethanol | Polar Protic | Soluble | [4] |
| Acetone | Polar Aprotic | Soluble | [4] |
| Diethyl Ether | Non-polar | Soluble | [4] |
| Chloroform | Non-polar | Slightly Soluble | [12][13] |
| Methanol | Polar Protic | Slightly Soluble | [12][13] |
Workflow for Stable Stock Solution Preparation and Verification
Caption: Workflow for preparing and verifying a stable stock solution.
References
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). Retrieved from [Link]
-
YouTube. (2017). 04.07 Stability Factors: Steric Effects. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Analytical methods for the degradation of phytoconstituents. Retrieved from [Link]
-
Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
PubMed. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of benzoic acid compounds in α-Al2O3 dispersions: Additional attractive forces of particle bridging and precipitate bridging. Retrieved from [Link]
-
PubMed. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. Retrieved from [Link]
-
NIST. (n.d.). This compound - the NIST WebBook. Retrieved from [Link]
-
PubMed. (2003). Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions. Retrieved from [Link]
-
NIH. (2020). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]
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- 2. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Industrial Production of 2,3,6-Trimethylbenzoic Acid
This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the industrial synthesis of 2,3,6-Trimethylbenzoic Acid. As a critical intermediate in the synthesis of pharmaceuticals and advanced polymers, its efficient production is paramount. However, the inherent steric hindrance and potential for isomeric impurities present significant manufacturing challenges. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to navigate these complexities, ensuring higher yields, purity, and process robustness.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
Industrially, the synthesis of this compound predominantly follows two strategic pathways, each with distinct advantages and challenges. The choice often depends on raw material availability, cost, and the required purity of the final product.
-
Direct Carboxylation of Pseudocumene (1,2,4-Trimethylbenzene): This route involves the electrophilic substitution of a carboxyl group onto the pseudocumene ring using carbon dioxide, typically under the influence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃)[1]. It is an atom-economical approach but is often plagued by challenges in regioselectivity.
-
Grignard Synthesis from a Halogenated Precursor: This classic organometallic approach involves preparing a Grignard reagent from a halogenated trimethylbenzene (e.g., 1-bromo-2,4,5-trimethylbenzene) and reacting it with solid carbon dioxide (dry ice)[2]. While often providing a more direct and selective route, it demands stringent process control, particularly the enforcement of anhydrous conditions[3][4].
Q2: Why is regioselectivity a major challenge in the direct carboxylation of pseudocumene?
Pseudocumene has three non-equivalent positions on its aromatic ring available for electrophilic substitution. The carboxylation reaction can theoretically yield three different isomers: 2,4,5-trimethylbenzoic acid, 3,4,6-trimethylbenzoic acid, and the desired this compound. Achieving high selectivity for the 2,3,6-isomer is difficult because the electronic directing effects of the methyl groups and the steric hindrance around each position must be carefully balanced through precise control of catalysts and reaction conditions.
Q3: What are the most common impurities to anticipate?
The impurity profile depends heavily on the synthetic route:
-
Direct Carboxylation Route: Expect isomeric trimethylbenzoic acids, unreacted pseudocumene, and potentially diaryl ketone byproducts formed from the reaction of the acid product with another pseudocumene molecule[1].
-
Grignard Route: The most significant impurity is often a biphenyl derivative (e.g., 2,2',3,3',6,6'-hexamethylbiphenyl) formed via a Wurtz-type coupling side reaction between the Grignard reagent and unreacted alkyl halide[5]. Unreacted starting halide and benzene (from the Grignard reagent reacting with trace moisture) are also common.
Q4: What are the critical safety precautions for these synthesis routes?
Both routes involve hazardous materials and conditions:
-
General: this compound is harmful if swallowed and causes skin and eye irritation[6]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, is mandatory.
-
Direct Carboxylation: Lewis acids like AlCl₃ are highly corrosive and react violently with water. Carbon dioxide is an asphyxiant in high concentrations. Reactions should be conducted in a well-ventilated area, and pressure-rated equipment must be used.
-
Grignard Synthesis: Anhydrous ethers (like diethyl ether or THF) are extremely flammable and can form explosive peroxides. The Grignard reagent itself is highly reactive and pyrophoric. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen[3][4].
Section 2: Troubleshooting Guide: Direct Carboxylation of Pseudocumene
This method is attractive for its directness but requires fine-tuning to overcome issues with yield and purity.
Problem 1: Low Conversion of Pseudocumene
Q: My carboxylation reaction stalls, showing low conversion of the pseudocumene starting material. What are the likely causes and solutions?
A: Low conversion is typically traced back to catalyst deactivation or suboptimal reaction conditions.
-
Causality & Explanation: The Lewis acid catalyst (e.g., AlCl₃) forms a complex with the carboxylic acid product as it is formed. This reaction is stoichiometric rather than catalytic, meaning at least one equivalent of the Lewis acid is consumed per mole of product[1]. Insufficient catalyst loading is a common cause of stalled reactions. Furthermore, trace moisture in the reagents or solvent will rapidly deactivate the Lewis acid.
-
Troubleshooting Steps:
-
Verify Catalyst Stoichiometry: Ensure a molar ratio of at least 1:1 between the Lewis acid catalyst and pseudocumene. For sluggish reactions, increasing the ratio to 1.1:1 or 1.2:1 can improve conversion.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry the pseudocumene starting material over a suitable drying agent (e.g., molecular sieves) before use.
-
Optimize CO₂ Delivery: Ensure a consistent and high pressure of CO₂ (typically >20 atm). Inadequate CO₂ pressure limits the concentration of the electrophile, slowing the reaction rate.
-
Temperature Control: While higher temperatures can increase reaction rates, they may also promote side reactions. The optimal range is typically between 20-80°C[1]. Profile the reaction at different temperatures to find the sweet spot for conversion versus purity.
-
Problem 2: Poor Regioselectivity / High Isomer Formation
Q: I am observing significant amounts of 2,4,5- and 3,4,6-trimethylbenzoic acid isomers. How can I improve selectivity for the desired 2,3,6-isomer?
A: Regioselectivity is the primary hurdle in this synthesis. It is governed by a delicate interplay between steric hindrance and electronic effects, which can be manipulated via the catalyst system and reaction parameters.
-
Causality & Explanation: The carboxylation occurs at the most nucleophilic, sterically accessible position. The methyl groups are activating ortho- and para-directors. Carboxylation at C5 (to yield the 2,3,6-product) is sterically favored over C3 or C6. However, the choice of catalyst and solvent can modulate the effective size of the electrophilic species and influence the outcome.
-
Troubleshooting & Optimization:
-
Modify the Catalyst System: While AlCl₃ is standard, experimenting with bulkier Lewis acids (e.g., AlBr₃, ZrCl₄) can enhance steric hindrance, potentially favoring substitution at the less-crowded C5 position.
-
Solvent Polarity: The solvent can influence the reactivity of the catalyst-CO₂ complex. Non-polar solvents like carbon disulfide or dichloromethane are common. Systematically varying the solvent may shift the isomer ratio.
-
Temperature Optimization: Lowering the reaction temperature (e.g., 0-10°C) often increases selectivity by favoring the thermodynamically more stable product and reducing the energy available to overcome higher activation barriers for other isomers.
-
Workflow for Direct Carboxylation
Caption: Direct carboxylation of pseudocumene yields the desired product and isomers.
Section 3: Troubleshooting Guide: Grignard Synthesis Pathway
This route offers better selectivity but requires meticulous attention to process conditions to avoid reaction failure and byproduct formation.
Problem 1: Failure to Initiate Grignard Reaction
Q: My Grignard reaction with 1-bromo-2,4,5-trimethylbenzene fails to start. What troubleshooting steps should I take?
A: Initiation failure is almost always due to the deactivation of the magnesium surface or the presence of moisture/oxygen.
-
Causality & Explanation: Grignard reagents are potent bases and nucleophiles that are instantly destroyed by protic sources like water. The magnesium metal surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide. This layer must be physically or chemically removed for the reaction to begin.
-
Troubleshooting Protocol: Magnesium Activation
-
Mechanical Activation: Before adding solvent, crush the magnesium turnings in the reaction flask with a dry glass rod under an inert atmosphere. This exposes a fresh, unoxidized metal surface.
-
Chemical Activation (Iodine): Add a single small crystal of iodine to the flask with the magnesium. Gently warm the flask. The iodine will react with the magnesium surface, and the characteristic purple vapor will disappear as it forms MgI₂, which helps to chemically clean the surface[5].
-
Use of an Initiator: Add a few drops of a pre-formed Grignard solution or an easily activated halide like 1,2-dibromoethane to kick-start the reaction.
-
Strictly Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under nitrogen). Use anhydrous grade ether, freshly distilled from a drying agent if necessary. Ensure the alkyl halide starting material is also dry.
-
Problem 2: Low Yield and High Biphenyl Impurity
Q: The yield of my target acid is low, and I'm detecting a significant amount of a high-molecular-weight biphenyl impurity. How can I address this?
A: This points to a classic Grignard side reaction: homocoupling. This reaction competes with the formation of the Grignard reagent itself.
-
Causality & Explanation: The biphenyl impurity is formed by a coupling reaction between the Grignard reagent (R-MgX) and a molecule of unreacted alkyl halide (R-X)[5]. This side reaction is favored by high local concentrations of the alkyl halide and elevated temperatures.
-
Mitigation Strategies:
-
Slow Addition: Do not add the alkyl halide all at once. Add it dropwise to the magnesium suspension in ether. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction mixture significantly increases the rate of the coupling side reaction[5]. Use a water bath for better temperature moderation.
-
Solvent Volume: Ensure sufficient anhydrous ether is used to keep the Grignard reagent dissolved and diluted, further discouraging the bimolecular coupling reaction.
-
Workflow for Grignard Synthesis
Caption: Grignard synthesis workflow, highlighting the main pathway and competing side reaction.
Section 4: General Purification Challenges
Q: How can I effectively remove isomeric or biphenyl impurities from my crude this compound product?
A: Purification is critical for achieving the quality required by the pharmaceutical and materials industries. A multi-step approach is often necessary.
-
For Grignard Byproducts (Biphenyls):
-
Acid-Base Extraction: This is the most effective method. After the acid workup, dissolve the crude product in an organic solvent (e.g., ether or ethyl acetate). Extract the solution with an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)[2].
-
The acidic this compound will deprotonate and move into the aqueous layer as its sodium salt.
-
The neutral biphenyl impurity will remain in the organic layer, which can then be discarded.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be collected by filtration[2].
-
-
For Isomeric Impurities (from Direct Carboxylation):
-
Fractional Crystallization: This is the most viable industrial method for separating isomers. The different trimethylbenzoic acid isomers will have slightly different solubilities in a given solvent system.
-
Solvent Screening: Systematically test various solvents (e.g., ethanol/water, acetic acid/water, toluene, heptane) to find a system where the desired 2,3,6-isomer has significantly lower solubility than the other isomers at a reduced temperature.
-
Procedure: Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The least soluble isomer (hopefully the target product) will crystallize out first, leaving the more soluble isomers in the mother liquor[7]. Multiple recrystallization steps may be needed to achieve high purity.
-
Section 5: Protocols & Data
Protocol 1: Step-by-Step Anhydrous Grignard Synthesis
-
Glassware Preparation: Disassemble and clean all glassware (3-neck flask, condenser, dropping funnel). Oven-dry at 150°C for at least 4 hours. Assemble the apparatus while hot and immediately fit with septa and a nitrogen/argon inlet. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: Place 1.2 equivalents of magnesium turnings and a small iodine crystal into the reaction flask. Add anhydrous diethyl ether via cannula or a dry syringe to just cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of 1.0 equivalent of 1-bromo-2,4,5-trimethylbenzene in anhydrous ether. Add ~10% of this solution to the magnesium suspension. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask with a water bath.
-
Reaction: Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle, controlled reflux. After the addition is complete, stir for an additional 1-2 hours at room temperature to ensure full conversion.
-
Carboxylation: Cool the reaction mixture to 0°C in an ice bath. Cautiously add crushed dry ice (solid CO₂) in small portions. A viscous precipitate will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup: Slowly and carefully quench the reaction by adding cold 1M HCl solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and proceed with the acid-base extraction as described in Section 4.
Table 1: Representative Data on Reaction Parameter Influence
This table summarizes expected trends for optimizing the direct carboxylation of pseudocumene. Exact values will vary based on specific reactor geometry and catalyst batches.
| Parameter | Condition | Expected Effect on 2,3,6-Isomer Selectivity | Expected Effect on Conversion Rate | Rationale |
| Temperature | Low (0-20°C) | Increase | Decrease | Favors thermodynamic product; reduces energy for side reactions. |
| High (60-80°C) | Decrease | Increase | Provides activation energy for less-favored isomers. | |
| Catalyst | Standard (AlCl₃) | Baseline | Baseline | Standard, effective Lewis acid. |
| Bulky (e.g., ZrCl₄) | Potential Increase | May Decrease | Increases steric hindrance, potentially disfavoring C3/C6 attack. | |
| CO₂ Pressure | Low (<10 atm) | No significant change | Decrease | Rate-limiting; insufficient electrophile concentration. |
| High (>30 atm) | No significant change | Increase | Ensures CO₂ is not the limiting factor in reaction kinetics. |
References
-
University of Toronto. (n.d.). Grignard Reaction. Scarborough College. [Link]
-
University of the West Indies. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Department of Chemistry, Mona. [Link]
-
ResearchGate. (2014). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]
-
Cognitive Market Research. (n.d.). 2 4 6 Trimethylbenzoic Acids Market Analysis. [Link]
-
Millikin University. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
-
Organic Syntheses. (n.d.). Mesitoic acid. [Link]
- Google Patents. (1992). US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle.
- Google Patents. (2019).
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Google Patents. (2012). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
- Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
- Google Patents. (1975). FR2244744A1 - 2,3,6-Trimethyl-benzoquinone prepn..
- Google Patents. (2016). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,4,6-trimethylbenzoic acid and functionalization of VGCNF via Friedel-Crafts acylation. [Link]
-
Wikipedia. (n.d.). Isodurene. [Link]
- Google Patents. (1959). US2876257A - Production of trimesic acid.
- Google Patents. (1974). US3846454A - Process for preparing 2,3,6-trimethylbenzoquinone.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
European Patent Office. (2019). EP3148661B1 - Method for purification of benzoic acid. [Link]
-
ResearchGate. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. [Link]
-
Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. [Link]
-
Chemistry LibreTexts. (2023). 3.2: Purification of Products. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 6. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Post-Treatment Research of 2,3,6-Trimethylbenzoic Acid
Introduction to 2,3,6-Trimethylbenzoic Acid in a Research Context
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities of post-treatment research involving this compound (2,3,6-TMBA). As an aromatic carboxylic acid, 2,3,6-TMBA possesses unique steric and electronic properties due to the three methyl groups on its benzene ring, influencing its reactivity, solubility, and potential biological interactions.[1][2] Its molecular formula is C₁₀H₁₂O₂ and it has a molecular weight of approximately 164.20 g/mol .[1][3]
This compound is utilized as an intermediate in the synthesis of pharmaceuticals and dyes and as an additive in polymer formulations.[1][2] In a research context, its biological activity is an area of growing interest, with preliminary studies suggesting potential interactions with metabolic enzymes or receptors.[1] This guide provides practical, field-proven insights to address common challenges encountered during its experimental application, from basic handling to complex bioanalytical workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and properties of 2,3,6-TMBA.
Q1: What are the basic physical and safety properties of this compound?
A1: 2,3,6-TMBA is a white powder at room temperature with a melting point between 108-110°C.[1] According to its Global Harmonized System (GHS) classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling the compound. All work should be performed in a well-ventilated area or a chemical fume hood.
Q2: How should I prepare a stock solution of 2,3,6-TMBA for in vitro experiments?
A2: Due to the hydrophobic nature imparted by its three methyl groups, 2,3,6-TMBA has low solubility in aqueous solutions like cell culture media.[2] It is significantly more soluble in organic solvents.[2] Therefore, a concentrated stock solution should first be prepared in an appropriate organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices for preparing high-concentration stock solutions (e.g., 10-100 mM).
-
Causality: These polar aprotic (DMSO) or protic (ethanol) solvents can disrupt the intermolecular forces of the crystalline 2,3,6-TMBA and effectively solvate the molecule.
-
Protocol Insight: When diluting the stock solution into your aqueous experimental medium (e.g., cell culture media, buffer), ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity or other off-target effects. See the detailed protocol in Section 3 .
Q3: What is the stability of 2,3,6-TMBA in solution?
A3: In aprotic organic solvents like DMSO, 2,3,6-TMBA is highly stable when stored properly. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. In aqueous buffers, its stability is pH-dependent. As a carboxylic acid, it will exist in its protonated (less soluble) form at acidic pH and as its carboxylate salt (more soluble) at neutral to alkaline pH. Degradation via decarboxylation can occur under harsh conditions (e.g., high heat), but it is generally stable under typical experimental conditions.[1]
Section 2: Troubleshooting Guide
This guide is structured in a problem-and-solution format to directly address specific experimental challenges.
Part 2.1: In Vitro Cellular Assays
Problem 1: I am observing high variability or unexpected cytotoxicity in my cell-based assays, even in control wells.
-
Potential Cause A: Solvent Toxicity. The final concentration of your organic solvent (e.g., DMSO, ethanol) in the cell culture medium may be too high.
-
Solution: Always run a vehicle control (media with the same final concentration of solvent as your treated wells) to assess the baseline effect of the solvent on cell viability. Aim for a final solvent concentration of ≤0.1% v/v where possible. If higher concentrations are necessary, ensure they are consistent across all experiments and validated not to interfere with the assay endpoint.
-
-
Potential Cause B: Compound Precipitation. The compound may be precipitating out of the aqueous culture medium upon dilution from the organic stock, leading to inconsistent concentrations and physical stress on the cells.
-
Solution: After diluting the stock into your final medium, visually inspect the solution for any cloudiness or precipitate. If observed, you may need to lower the final concentration or explore the use of a solubilizing agent (e.g., BSA, cyclodextrin), though this must be carefully validated for non-interference.
-
Workflow: Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected in vitro results.
Problem 2: My experimental results suggest a specific signaling pathway is activated, but I'm not sure how 2,3,6-TMBA could be causing this.
-
Potential Mechanism: While specific pathways for 2,3,6-TMBA are not extensively documented, related benzoic acid derivatives have been shown to induce cellular effects by impacting mitochondrial function.[4] For example, some derivatives can uncouple oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential and a reduction in cellular ATP levels.[4] This energy stress can trigger apoptosis and activate stress-response pathways like AMPK.[4]
-
Expert Insight: The lipophilic nature of 2,3,6-TMBA could facilitate its passage across cellular and mitochondrial membranes. The carboxylic acid group can act as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.
-
Recommended Action: To test this hypothesis, you can perform follow-up experiments:
-
Measure Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1 to assess changes after treatment.
-
Quantify Cellular ATP: Use a luciferin/luciferase-based assay to measure total cellular ATP levels.
-
Assess Apoptosis: Use assays for caspase activation (e.g., Caspase-3/7) or Annexin V staining to confirm if the observed effects lead to programmed cell death.
-
-
Part 2.2: Pharmacokinetics and Bioanalysis
Problem 3: I am developing an HPLC method to quantify 2,3,6-TMBA in plasma, but I'm getting poor peak shape and low sensitivity.
-
Potential Cause A: Incorrect Mobile Phase pH. As a carboxylic acid, the retention of 2,3,6-TMBA on a reverse-phase (RP) column is highly dependent on the pH of the mobile phase. At a neutral pH, the compound will be ionized (carboxylate form), which is highly polar and will elute very early with poor retention on a C18 column.
-
Solution: Acidify the mobile phase. Adding a small amount of acid like formic acid or phosphoric acid (typically 0.1%) will suppress the ionization of the carboxylic acid group.[5] This makes the molecule more neutral and hydrophobic, increasing its retention on the RP column and resulting in a sharper, more symmetrical peak.
-
-
Potential Cause B: Inefficient Extraction from Plasma. Plasma proteins can bind to 2,3,6-TMBA, sequestering it and leading to low recovery during sample preparation. Simple protein precipitation may not be sufficient.
-
Solution: Implement a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol following protein precipitation.
-
LLE: After precipitating proteins with a solvent like acetonitrile, acidify the sample to ensure 2,3,6-TMBA is in its neutral form, then extract with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
SPE: Use a reverse-phase or mixed-mode SPE cartridge. The principle is similar: bind the compound to the sorbent under conditions where it is neutral and retained, wash away interferences, and then elute with an appropriate organic solvent.
-
-
Table 1: Starting Parameters for HPLC Method Development
| Parameter | Recommended Setting | Rationale & E-E-A-T Insight |
|---|---|---|
| Column | C18, 2.1 or 4.6 mm ID, <5 µm particles | Standard for reverse-phase separation of small molecules. Smaller particles improve resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is MS-compatible and ensures the analyte is in its neutral, retained form.[5] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | Start at 10-20% B, ramp to 90-95% B | A gradient is necessary to elute the hydrophobic compound and clean the column. |
| Flow Rate | 0.3-0.5 mL/min (2.1 mm) or 0.8-1.2 mL/min (4.6 mm) | Standard flow rates for analytical HPLC. |
| Detection | UV at ~230 nm or Mass Spectrometry (MS) | The benzene ring provides UV absorbance. MS offers superior selectivity and sensitivity. |
Problem 4: How is 2,3,6-TMBA likely to be metabolized in vivo?
-
Anticipated Metabolic Pathways: While specific data for the 2,3,6-isomer is limited, the metabolism of benzoic acids and other trimethylbenzene isomers is well-documented.[6]
-
Phase I Metabolism (Oxidation): The primary route of metabolism for many substituted benzenes is the oxidation of one of the methyl groups by cytochrome P450 (CYP) enzymes to form a hydroxymethyl group, which is then further oxidized to a carboxylic acid. However, since 2,3,6-TMBA already has a carboxylic acid group, oxidation of a methyl group to a second acidic function or hydroxylation of the aromatic ring are possibilities.
-
Phase II Metabolism (Conjugation): The primary metabolic route for benzoic acid itself is conjugation. In mammals, this typically involves conjugation of the carboxylic acid group with glycine to form hippuric acid.[7] In fish, conjugation with taurine is more common.[8][9] It is highly probable that 2,3,6-TMBA will undergo similar Phase II conjugation reactions.
-
Expert Insight: The steric hindrance from the methyl groups at positions 2 and 6 may influence the rate and extent of conjugation at the carboxylic acid group. This could potentially slow its metabolism compared to less-hindered benzoic acids.
-
Diagram: Hypothetical Metabolic Pathway
Caption: Plausible metabolic pathways for 2,3,6-TMBA.
Section 3: Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Objective: To prepare a concentrated, stable stock solution for use in in vitro assays.
-
Materials:
-
This compound (MW: 164.20 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
-
-
Procedure:
-
Calculation: To make 1 mL of a 100 mM solution, you need: 0.1 mol/L * 0.001 L * 164.20 g/mol = 0.01642 g = 16.42 mg.
-
Weighing: Accurately weigh 16.42 mg of 2,3,6-TMBA powder and transfer it to a clean amber vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Self-Validation: The solution should be clear and free of any visible particles. Before use, allow an aliquot to thaw completely and vortex briefly to ensure homogeneity.
Protocol 2: Sample Extraction from Plasma for HPLC/LC-MS Analysis
-
Objective: To efficiently extract 2,3,6-TMBA from plasma while removing interfering proteins and phospholipids.
-
Materials:
-
Plasma sample (e.g., 100 µL)
-
Internal Standard (IS) solution (e.g., a structural analog like 2,4,6-Trimethylbenzoic acid in methanol)
-
Acetonitrile (ACN), ice-cold
-
Ethyl Acetate
-
Formic Acid (5% in water)
-
Microcentrifuge tubes
-
-
Procedure:
-
Sample Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the IS working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold ACN to the tube. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Acidification & LLE (Liquid-Liquid Extraction):
-
Add 20 µL of 5% formic acid to the supernatant to ensure the analyte is in its neutral form.
-
Add 600 µL of ethyl acetate. Vortex for 2 minutes.
-
Centrifuge at >12,000 x g for 5 minutes to separate the layers.
-
-
Final Extract: Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid) for injection.
-
-
Trustworthiness: This protein precipitation followed by LLE method provides a cleaner extract than precipitation alone, improving assay robustness and longevity of the analytical column. Recovery and matrix effects should be formally validated during method development.
References
- Smolecule. (2023, August 15). Buy this compound | 2535-06-0.
- SIELC Technologies. Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column.
- PubChem. This compound | C10H12O2 | CID 17314.
- Solubility of Things. This compound.
- Santa Cruz Biotechnology. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- ResearchGate. (2025, August 28). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
- Chemsrc. (2025, August 22). 2,4,6-Trimethylbenzoic acid | CAS#:480-63-7.
- Sioufi, A., & Pommier, F. (n.d.). Biotransformation of tribenoside into benzoic acid in man. PubMed.
- Plakas, S. M., & James, M. O. (n.d.).
- Ferreira, J., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed.
- Świercz, R., Wąsowicz, W., & Majcherek, W. (2005). Dimethylbenzoic Acid Isomers in Lung, Kidney, Liver and Urine of Rats after Single and Repeated Inhalation Exposure to Pseudocumene. Polish Journal of Environmental Studies, 14(4), 527-534.
- James, M. O., & Pritchard, J. B. (n.d.). In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder. PubMed.
- Kubota, K., & Ishizaki, T. (n.d.).
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- 4. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Optimization for 2,3,6-Trimethylbenzoic Acid Synthesis
Introduction:
The synthesis of 2,3,6-trimethylbenzoic acid is a pivotal step in the manufacturing of numerous pharmaceuticals and specialized chemical compounds.[1] Its production, however, is frequently beset by challenges stemming from steric hindrance and the potential for competing side reactions. This technical support guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive resource for troubleshooting common issues and providing answers to frequently asked questions. The aim is to facilitate a more efficient and optimized experimental process for the synthesis of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What are the predominant methods for synthesizing this compound?
The most common and industrially relevant methods for synthesizing this compound are through the carbonation of a Grignard reagent derived from 1-bromo-2,3,6-trimethylbenzene or the oxidation of 2,3,6-trimethylbenzaldehyde.[2][3] The selection of a particular route is often dictated by factors such as the cost and availability of starting materials, the desired scale of the reaction, and the required purity of the final product. Other reported methods, such as those starting from mesitylene, often involve more hazardous reagents or have not been widely adopted for practical application.[4][5]
Q2: What are the primary challenges associated with the Grignard route for this synthesis?
While the Grignard route is often favored, the significant steric hindrance posed by the two ortho-methyl groups on the 1-bromo-2,3,6-trimethylbenzene starting material can impede the formation of the Grignard reagent.[6] This can lead to incomplete reactions and the formation of undesirable side products if the reaction conditions are not carefully controlled. All Grignard reactions must be performed under strictly anhydrous conditions, as the reagent is highly reactive towards water.[6][7]
Q3: What typical impurities might be encountered, and how can they be minimized?
Common impurities include unreacted starting materials, biphenyl derivatives arising from Wurtz coupling in the Grignard pathway, and partially oxidized or over-oxidized products in oxidation-based routes. Minimizing these impurities requires careful control of reaction parameters. For instance, in the Grignard synthesis, slow addition of the aryl halide and maintaining a gentle reflux can reduce coupling byproducts.[7]
Troubleshooting Guide
Issue 1: Low Yield or Failure to Initiate in Grignard Synthesis
Symptoms:
-
Significantly lower than anticipated yield of this compound.
-
The reaction fails to start, with no observable exotherm or change in appearance.
-
A substantial amount of unreacted 1-bromo-2,3,6-trimethylbenzene is recovered.
-
Formation of a high-molecular-weight byproduct, indicative of a coupling reaction.
Root Cause Analysis & Solutions:
The primary obstacle to a successful Grignard synthesis of this compound is often the difficulty in forming the Grignard reagent due to steric hindrance. The following steps are crucial for overcoming this challenge.
Workflow for Grignard Reagent Formation and Carbonation
Caption: Recrystallization Workflow for this compound.
Troubleshooting Steps:
-
Solvent Selection for Recrystallization: The choice of solvent is paramount for successful recrystallization.
-
Protocol: A mixed solvent system, such as ethanol and water, can be highly effective. Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly turbid. Allowing this solution to cool slowly will promote the formation of pure crystals.
-
-
Acid-Base Extraction for Impurity Removal: Non-acidic impurities, such as unreacted starting material and coupling byproducts, can be efficiently removed through an acid-base extraction during the workup. * Protocol: After quenching the Grignard reaction, dissolve the crude product in an organic solvent like diethyl ether. Extract this solution with an aqueous base (e.g., 10% NaOH solution). [4]The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while non-acidic impurities will remain in the organic layer. The aqueous layer can then be separated and acidified with an acid like HCl to precipitate the pure this compound, which can then be collected by filtration.
Table 2: Solvent Systems for Recrystallization
| Solvent/System | Advantages | Disadvantages |
| Ethanol/Water | Good for inducing crystallization; allows for fine-tuning of polarity. | The optimal solvent ratio may require some experimentation. |
| Toluene | Has a good solubility profile for the product (high solubility when hot, low when cold). | Higher boiling point requires more careful handling. |
| Heptane/Ethyl Acetate | Can be effective for removing less polar impurities. | If the polarity change is too abrupt, the product may "oil out" instead of crystallizing. |
References
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,4,6-trimethylbenzoic acid and functionalization of VGCNF via Friedel-Crafts acylation. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
ChemSynthesis. (2025). 2,4,6-trimethylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2,4,6-Trimethylbenzoic Acid in Chemical Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
-
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2,3,6-Trimethylbenzoic Acid: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trimethylbenzoic acid is a sterically hindered aromatic carboxylic acid that serves as a crucial building block and intermediate in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry.[1][2] Its unique substitution pattern imparts specific chemical properties that are leveraged in the synthesis of complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and performance data to inform your selection of the most appropriate route for your research or development needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly revolves around two core strategies, each with distinct advantages and challenges:
-
Oxidation of an Alkylarene Precursor: This classical approach involves the oxidation of a methyl group on a trimethyl-substituted aromatic ring, such as pseudocumene (1,2,4-trimethylbenzene) or 2,3,6-trimethylphenol.
-
Carboxylation of an Organometallic Reagent: This method relies on the formation of a Grignard reagent from a halogenated trimethylbenzene, which is then quenched with carbon dioxide to introduce the carboxylic acid functionality.
A third, less common but noteworthy approach, involves the direct carboxylation of a trimethylbenzene derivative. This guide will dissect these methods, providing a robust framework for comparison.
Method 1: Oxidation of 2,3,6-Trimethylphenol
The oxidation of 2,3,6-trimethylphenol is a prominent route for producing key intermediates like 2,3,5-trimethyl-1,4-benzoquinone, a precursor to Vitamin E.[3][4] While the primary industrial goal is often the quinone, careful control of reaction conditions can favor the formation of the corresponding benzoic acid. This pathway is particularly interesting for its potential use of "green" oxidants like molecular oxygen.[5]
Reaction Principle and Mechanistic Insight
The core of this method is the selective oxidation of one of the ring-activating methyl groups to a carboxylic acid. The phenolic hydroxyl group strongly activates the aromatic ring, making it susceptible to oxidation. The reaction often proceeds through a series of radical intermediates. The choice of oxidant and catalyst is critical to steer the reaction towards the desired carboxylic acid and prevent over-oxidation or polymerization. Catalytic systems, such as those involving copper or cobalt complexes, can facilitate the activation of molecular oxygen, offering a more sustainable approach.[3][5]
Experimental Protocol: Catalytic Air Oxidation (Conceptual)
This protocol is a representative model based on principles of aerobic oxidation.
-
Catalyst Preparation: A solution of a suitable metal catalyst (e.g., a copper(II) salt) is prepared in an appropriate solvent, which may include ionic liquids to enhance catalyst stability and selectivity.[5]
-
Reaction Setup: A high-pressure reactor is charged with 2,3,6-trimethylphenol, the catalyst solution, and a co-solvent if necessary (e.g., n-butanol).[5] The reactor is sealed and purged with an inert gas.
-
Oxidation: The reactor is pressurized with air or pure oxygen and heated to the target temperature (e.g., 80-120°C). The reaction is stirred vigorously to ensure efficient gas-liquid mass transfer.[4]
-
Work-up and Isolation: After the reaction is complete (monitored by GC or TLC), the reactor is cooled and depressurized. The reaction mixture is diluted with an organic solvent and washed with an acidic aqueous solution to remove the catalyst. The organic layer is then extracted with an aqueous base (e.g., NaOH solution) to separate the acidic product.
-
Purification: The aqueous basic layer is acidified with a strong acid (e.g., HCl) to precipitate the crude this compound. The solid product is collected by vacuum filtration, washed with cold water, and dried.[6] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Performance and Considerations
| Parameter | Performance & Insights |
| Yield | Variable; highly dependent on catalyst, solvent, and reaction conditions. |
| Selectivity | A significant challenge is controlling selectivity to avoid the formation of the corresponding benzoquinone.[3][4] |
| Scalability | Potentially high, especially with continuous-flow microreactor systems that improve mass transfer.[4] |
| Cost | The cost of the starting phenol and the catalyst system are key factors. Using air as the oxidant is economically advantageous. |
| Safety/Environment | The use of molecular oxygen and potentially recyclable catalysts presents a "green chemistry" advantage.[5] High-pressure systems require careful engineering controls. |
Workflow Diagram: Oxidation Route
Caption: Workflow for the synthesis of this compound via oxidation.
Method 2: Carboxylation of a Grignard Reagent
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. This method involves preparing an organomagnesium compound (Grignard reagent) from a halo-trimethylbenzene precursor, followed by its reaction with carbon dioxide (dry ice). This approach is highly reliable and generally provides good yields, making it a laboratory standard.
Reaction Principle and Mechanistic Insight
The synthesis begins with the formation of the Grignard reagent, where magnesium metal undergoes an oxidative insertion into the carbon-halogen bond of a precursor like 1-bromo-2,3,6-trimethylbenzene. This process inverts the polarity at the carbon atom, transforming it from an electrophilic site to a highly nucleophilic, carbanionic center.[8] This powerful nucleophile then attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is subsequently protonated during an acidic work-up to yield the final carboxylic acid.[6] A critical aspect of this method is the absolute exclusion of water and other protic sources, as the Grignard reagent is a very strong base and will be readily quenched.
Experimental Protocol: Grignard Carbonation
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[9]
-
Reagent Formation: Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small volume of anhydrous diethyl ether or THF is added. A solution of 1-bromo-2,3,6-trimethylbenzene in anhydrous ether is added dropwise via the dropping funnel. The reaction is typically initiated with a small crystal of iodine or by gentle warming.[9] Once initiated, the reaction is self-sustaining and may require cooling to maintain a gentle reflux.
-
Carbonation: Once the magnesium is consumed, the resulting Grignard solution is cooled in an ice bath. It is then slowly poured over a large excess of crushed dry ice (solid CO₂) with vigorous stirring.[6] The dry ice serves as both the reagent and a cooling agent.
-
Work-up and Isolation: After the excess CO₂ has sublimated, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄).[6] This protonates the carboxylate salt and dissolves the remaining magnesium salts. The mixture is transferred to a separatory funnel.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with additional ether. The combined organic extracts are then washed with a 5% aqueous NaOH solution to extract the benzoic acid as its sodium salt.[6] The basic aqueous layer is collected and re-acidified with concentrated HCl to precipitate the pure this compound. The product is collected by vacuum filtration, washed with cold water, and dried.[6]
Performance and Considerations
| Parameter | Performance & Insights |
| Yield | Generally high, often in the range of 80-90% for analogous reactions.[10] |
| Selectivity | Excellent. The reaction is highly specific to the formation of the carboxylic acid. The main byproduct is typically a biphenyl, formed from coupling of the Grignard reagent with unreacted starting material.[9] |
| Scalability | Scalable, but the highly exothermic nature of Grignard reagent formation requires careful thermal management on a larger scale. |
| Cost | The primary cost drivers are the brominated starting material and the anhydrous solvents. |
| Safety/Environment | Diethyl ether is extremely flammable and requires stringent safety precautions.[6] The reaction must be conducted under strictly anhydrous conditions.[10] |
Workflow Diagram: Grignard Route
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A Comparative Guide to the Reactivity of 2,3,6-Trimethylbenzoic Acid and Its Isomers
Introduction
Within the landscape of substituted aromatic carboxylic acids, trimethylbenzoic acids represent a fascinating case study in the interplay between electronic and steric effects. While isomers share the same molecular formula (C₁₀H₁₂O₂), the seemingly subtle shift of a single methyl group around the benzene ring can induce profound changes in chemical reactivity. This guide provides an in-depth comparison of 2,3,6-trimethylbenzoic acid with its key isomers—2,4,6-trimethylbenzoic acid (mesitoic acid), 2,3,5-trimethylbenzoic acid, and 3,4,5-trimethylbenzoic acid.
For researchers in medicinal chemistry and materials science, understanding these differences is paramount. The reactivity of the carboxylic acid function and the aromatic ring dictates how these molecules can be incorporated into larger, more complex structures. This guide will dissect the structural nuances that govern their behavior in key chemical transformations, supported by experimental data and detailed protocols to empower researchers in their own investigations. We will explore how steric hindrance, particularly the well-documented ortho effect, often overrides the expected electronic contributions of the alkyl groups, leading to non-intuitive reactivity patterns.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of a substituted benzoic acid is primarily governed by two factors: the electronic influence of its substituents and the steric environment around the carboxylic acid group.
-
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect (+I). In the absence of other factors, this effect would be expected to destabilize the carboxylate anion, making the acid less acidic than unsubstituted benzoic acid.[1][2][3] Electron-donating groups increase the electron density on the carboxylate, making it a stronger conjugate base and thus a weaker acid.[1][3]
-
Steric Effects (The Ortho Effect): The most dramatic differences among the trimethylbenzoic acid isomers arise from steric hindrance. When methyl groups are present at one or both positions ortho to the carboxylic acid (the 2- and 6-positions), they physically clash with the carboxyl group.[4][5] This steric repulsion forces the -COOH group to twist out of the plane of the benzene ring.[4][6] This loss of coplanarity has a critical consequence: it inhibits the resonance between the carboxyl group and the aromatic ring. This "steric inhibition of resonance" is the cornerstone of the ortho effect and is the dominant factor in the reactivity of isomers like 2,3,6- and 2,4,6-trimethylbenzoic acid.[4][6][7]
Caption: The ortho effect in trimethylbenzoic acids.
Comparative Reactivity Analysis
The structural differences outlined above manifest clearly in common chemical reactions.
Acidity (pKa)
Acidity provides a direct measure of the stability of the carboxylate conjugate base. The ortho effect plays a pivotal role here. By preventing resonance between the -COOH group and the electron-donating ring, the destabilizing effect of the methyl groups is largely nullified in the ortho-substituted isomers.[4][6] Furthermore, the twisting of the carboxyl group actually increases the acidity relative to benzoic acid itself. This makes nearly all ortho-substituted benzoic acids stronger than their meta and para isomers, a counter-intuitive result given the electronic properties of the substituents.[8]
| Compound | Structure | Key Feature(s) | Expected Acidity Trend |
| 2,4,6-Trimethylbenzoic Acid | C₁₀H₁₂O₂[9][10][11] | Two ortho methyl groups | Highest acidity due to maximal steric inhibition of resonance. |
| This compound | C₁₀H₁₂O₂[12] | Two ortho methyl groups | High acidity, comparable to 2,4,6-isomer. |
| 2,3,5-Trimethylbenzoic Acid | C₁₀H₁₂O₂[13][14][15][16] | One ortho methyl group | Moderately acidic; stronger than benzoic acid but weaker than di-ortho substituted isomers. |
| 3,4,5-Trimethylbenzoic Acid | C₁₀H₁₂O₂[17][18][19] | No ortho methyl groups | Least acidic isomer due to the full electron-donating effect of three methyl groups. |
| Benzoic Acid (Reference) | C₇H₆O₂ | Unsubstituted | Baseline for comparison. |
Esterification Reactions
Esterification is perhaps the most dramatic illustration of the impact of steric hindrance. This reaction typically involves the nucleophilic attack of an alcohol on the protonated carboxyl carbon.
-
Unhindered Isomers (3,4,5-): 3,4,5-Trimethylbenzoic acid readily undergoes Fischer esterification under standard conditions (excess alcohol with an acid catalyst) because the path to the carboxyl carbon is unobstructed.
-
Hindered Isomers (2,3,6- and 2,4,6-): For 2,3,6- and particularly 2,4,6-trimethylbenzoic acid, the bulky ortho methyl groups act as guards, physically blocking the approach of the alcohol nucleophile.[20][21] Consequently, standard Fischer esterification is extremely slow and often fails to produce any significant yield.[22]
This difference necessitates entirely different synthetic strategies. While unhindered acids can be esterified directly, hindered acids often require activation to form a more reactive intermediate, such as an acylium ion, which can then be trapped by the alcohol.[22][23]
Caption: Contrasting esterification pathways for unhindered vs. hindered benzoic acids.
Experimental Protocols
To validate the theoretical differences in reactivity, the following experimental workflows are proposed.
Protocol: Comparative Fischer Esterification
This experiment is designed to qualitatively and quantitatively assess the difference in esterification rates.
Objective: To compare the rate of methyl ester formation for 3,4,5-trimethylbenzoic acid and this compound under identical Fischer esterification conditions.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks, place 1.0 mmol of 3,4,5-trimethylbenzoic acid (Flask A) and 1.0 mmol of this compound (Flask B).
-
Reagent Addition: To each flask, add 10 mL of methanol (serving as both reactant and solvent) and 0.1 mL of concentrated sulfuric acid (catalyst).[20]
-
Reaction: Equip both flasks with reflux condensers and heat them in a heating mantle to a gentle reflux.
-
Monitoring: At time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Work-up of Aliquots: Quench each aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate. Shake vigorously.
-
Analysis: Analyze the ethyl acetate layer of each quenched aliquot by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting carboxylic acid and the appearance of the ester product.
Expected Outcome: Flask A (3,4,5-isomer) will show significant conversion to the ester product within the first hour. Flask B (2,3,6-isomer) will show little to no product formation even after several hours, demonstrating profound steric hindrance.[20][22]
Caption: Workflow for monitoring comparative esterification.
Protocol: Esterification of a Sterically Hindered Acid
This protocol is necessary for synthesizing esters from isomers like 2,3,6- and 2,4,6-trimethylbenzoic acid.
Objective: To successfully synthesize the methyl ester of 2,4,6-trimethylbenzoic acid.
Causality: Since direct nucleophilic attack is disfavored, this method utilizes a powerful dehydrating agent, trifluoroacetic anhydride, to generate a highly reactive mixed anhydride or acylium ion intermediate, which is more susceptible to attack by the alcohol.[22]
Methodology:
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1.0 mmol of 2,4,6-trimethylbenzoic acid in 5 mL of anhydrous dichloromethane.
-
Activation: Cool the solution in an ice bath. Slowly add 1.5 mmol (1.5 eq) of trifluoroacetic anhydride dropwise. Stir for 15 minutes.
-
Ester Formation: Add 5.0 mmol (5.0 eq) of anhydrous methanol to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated sodium bicarbonate solution to neutralize the acids.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Purify further by column chromatography if necessary.
Conclusion
The reactivity of trimethylbenzoic acid isomers is a classic demonstration of steric control in organic chemistry.
-
2,3,6- and 2,4,6-Trimethylbenzoic Acid: The reactivity of these isomers is dominated by the profound steric hindrance caused by the two ortho methyl groups. This leads to increased acidity but makes them highly resistant to reactions involving nucleophilic attack at the carboxyl carbon, such as standard esterification.
-
2,3,5-Trimethylbenzoic Acid: With only one ortho substituent, this isomer represents an intermediate case, showing some steric hindrance but remaining more reactive than its di-ortho-substituted counterparts.
-
3,4,5-Trimethylbenzoic Acid: Lacking any ortho substituents, its reactivity is primarily dictated by the electron-donating nature of the three methyl groups, making it the least acidic but the most susceptible to standard reactions at the carboxyl group.
For the practicing chemist, the choice of a trimethylbenzoic acid isomer must be guided by a clear understanding of these structural effects. An intended esterification may succeed with one isomer but will require a completely different, multi-step approach for another. This guide serves as a foundational tool for predicting such behavior and designing robust synthetic strategies.
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The Strategic Deployment of 2,3,6-Trimethylbenzoyl as a Sterically Hindered Protecting Group: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of multi-step organic synthesis, the choice of a protecting group is a pivotal strategic decision. An ideal protecting group should act as a temporary shield for a reactive functional group, enduring a variety of chemical environments, only to be removed selectively and efficiently when its services are no longer required. Among the arsenal of protecting groups for hydroxyl moieties, sterically hindered acyl derivatives offer a unique combination of stability and reactivity. This guide provides an in-depth technical comparison of the 2,3,6-trimethylbenzoyl group, evaluating its efficacy against other commonly employed protecting groups.
Introduction: The Rationale for Steric Shielding
The fundamental principle behind using sterically hindered protecting groups is to create a physical barrier around the protected functional group. This bulkiness impedes the approach of nucleophiles or other reagents, thereby preventing unwanted side reactions. The 2,3,6-trimethylbenzoyl group, with its three methyl substituents flanking the benzoyl core, presents a significant steric profile. This structural feature is the primary determinant of its chemical behavior, influencing both its installation and cleavage, as well as its stability across a spectrum of reaction conditions.
Comparative Analysis of Protecting Group Efficacy
To provide a clear and objective comparison, we will evaluate the 2,3,6-trimethylbenzoyl group against a panel of widely used protecting groups for alcohols: the less hindered benzoyl (Bz) group, the sterically demanding pivaloyl (Piv) group, and the popular tert-butyldimethylsilyl (TBDMS) ether.
Ease of Introduction
The introduction of an acyl protecting group typically proceeds via the reaction of the corresponding acyl chloride or anhydride with the alcohol in the presence of a base.
Table 1: Comparison of Introduction Methods for Various Protecting Groups
| Protecting Group | Reagent | Base | Solvent | Typical Conditions | General Yield |
| 2,3,6-Trimethylbenzoyl | 2,3,6-Trimethylbenzoyl chloride | Pyridine, DMAP | CH₂Cl₂ | 0 °C to rt, 12-24 h | Good to Excellent |
| Benzoyl (Bz) | Benzoyl chloride or anhydride | Pyridine, DMAP | CH₂Cl₂ | 0 °C to rt, 2-6 h | Excellent |
| Pivaloyl (Piv) | Pivaloyl chloride | Pyridine, DMAP | CH₂Cl₂ | 0 °C to rt, 12-24 h | Good to Excellent |
| TBDMS | TBDMS-Cl | Imidazole | DMF | rt, 2-8 h | Excellent |
The steric hindrance of the 2,3,6-trimethylbenzoyl group, similar to the pivaloyl group, can necessitate longer reaction times or the use of a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) to achieve high yields. In contrast, the less hindered benzoyl group and the TBDMS group can often be introduced more rapidly.
Stability Under Diverse Reaction Conditions
A key advantage of a sterically hindered protecting group is its enhanced stability. This allows for a broader range of chemical transformations to be performed on other parts of the molecule without premature cleavage of the protecting group.
Table 2: Qualitative Stability Comparison of Protecting Groups
| Condition | 2,3,6-Trimethylbenzoyl | Benzoyl (Bz) | Pivaloyl (Piv) | TBDMS |
| Strongly Acidic (e.g., TFA) | Stable | Stable | Stable | Labile |
| Mildly Acidic (e.g., AcOH) | Stable | Stable | Stable | Labile |
| Strongly Basic (e.g., NaOH, reflux) | Labile | Labile | Labile | Stable |
| Mildly Basic (e.g., K₂CO₃, MeOH) | Generally Stable | Labile | Stable | Stable |
| Oxidative (e.g., PCC, DMP) | Stable | Stable | Stable | Stable |
| Reductive (e.g., NaBH₄) | Stable | Stable | Stable | Stable |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Stable | Stable | Stable |
| Fluoride Ion (e.g., TBAF) | Stable | Stable | Stable | Labile |
The 2,3,6-trimethylbenzoyl group is expected to exhibit high stability towards a range of acidic and oxidative conditions, a characteristic shared with other acyl protecting groups.[1] Its stability under mildly basic conditions is anticipated to be greater than that of the simple benzoyl group due to steric hindrance impeding nucleophilic attack at the carbonyl carbon. However, like other esters, it is susceptible to cleavage under strongly basic conditions. A significant advantage over silyl ethers like TBDMS is its stability towards fluoride ions, which is a common reagent for silyl group deprotection. This orthogonality is a critical consideration in complex synthetic strategies.[2]
Conditions for Deprotection
The selective removal of a protecting group is the final and often most delicate step. The conditions required for cleavage should be specific and mild enough to not affect other sensitive functional groups within the molecule.
Table 3: Common Deprotection Methods
| Protecting Group | Reagents and Conditions | Mechanism |
| 2,3,6-Trimethylbenzoyl | 1. LiAlH₄, THF, 0 °C to rt2. Strong base (e.g., NaOH, MeOH/H₂O, heat) | Reductive cleavageSaponification |
| Benzoyl (Bz) | 1. Mild base (e.g., K₂CO₃, MeOH)2. Strong base (e.g., NaOH, MeOH/H₂O) | Saponification |
| Pivaloyl (Piv) | 1. LiAlH₄, THF, 0 °C to rt2. Strong base (e.g., NaOH, MeOH/H₂O, prolonged heating) | Reductive cleavageSaponification |
| TBDMS | 1. TBAF, THF2. HF-Pyridine, THF3. Mild acid (e.g., AcOH, H₂O/THF) | Fluoride-mediated cleavageAcid-catalyzed hydrolysis |
Due to its steric hindrance, the saponification of the 2,3,6-trimethylbenzoyl group is expected to be slower than that of the benzoyl group, often requiring more forcing conditions such as elevated temperatures or stronger bases. A more reliable and often milder method for the cleavage of hindered esters is reductive cleavage using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3][4][5] This method is particularly useful when the molecule is sensitive to basic conditions.
Experimental Protocols
Protection of a Primary Alcohol with 2,3,6-Trimethylbenzoyl Chloride
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
2,3,6-Trimethylbenzoyl chloride (1.2 eq)
-
Anhydrous pyridine (3.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane.
-
Add pyridine and DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2,3,6-trimethylbenzoyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the protection of a primary alcohol.
Deprotection of a 2,3,6-Trimethylbenzoyl Ether via Reductive Cleavage
This protocol outlines the removal of the 2,3,6-trimethylbenzoyl group using lithium aluminum hydride.
Materials:
-
2,3,6-Trimethylbenzoyl protected alcohol (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench with ethyl acetate followed by the addition of Rochelle's salt solution and stir vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Caption: Experimental workflow for reductive deprotection.
Mechanistic Considerations
The increased stability of the 2,3,6-trimethylbenzoyl group towards basic hydrolysis compared to the simple benzoyl group is a direct consequence of sterics. For saponification to occur, a hydroxide ion must attack the electrophilic carbonyl carbon. The two ortho-methyl groups on the 2,3,6-trimethylbenzoyl group create a sterically congested environment around the carbonyl center, hindering this nucleophilic attack and thus slowing down the rate of hydrolysis.
Caption: Steric hindrance in 2,3,6-trimethylbenzoyl group.
Conclusion and Recommendations
The 2,3,6-trimethylbenzoyl protecting group emerges as a valuable tool for the synthetic chemist, particularly in scenarios requiring a robust shield for hydroxyl groups that can withstand a range of reaction conditions, especially mild basic and various acidic environments. Its steric bulk provides enhanced stability compared to the simple benzoyl group, making it a more resilient choice in complex synthetic sequences.
Key advantages of the 2,3,6-trimethylbenzoyl group include:
-
Enhanced Stability: Increased resistance to cleavage under mildly basic conditions compared to the benzoyl group.
-
Orthogonality: Stable to conditions used for the cleavage of silyl ethers (fluoride ions) and some acid-labile groups.
-
Reliable Cleavage: Can be removed effectively under reductive conditions with LiAlH₄, which is often milder than forcing basic hydrolysis.
Considerations for its use:
-
Introduction: May require longer reaction times or stronger catalysts for its introduction compared to less hindered protecting groups.
-
Deprotection: While reductive cleavage is reliable, the use of LiAlH₄ requires anhydrous conditions and careful handling. Basic hydrolysis, if chosen, may require harsh conditions.
For syntheses where a hydroxyl group must endure a series of transformations that include acidic or mildly basic steps, and where subsequent deprotection under reductive or strongly basic conditions is feasible, the 2,3,6-trimethylbenzoyl group presents a compelling option. Its strategic application can simplify complex synthetic routes and improve overall yields by minimizing unwanted side reactions.
References
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BenchChem. A Comparative Guide to Benzoyl and Isobutyryl Protecting Groups in Organic Synthesis.
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BenchChem. A Comparative Guide to Alcohol Protecting Groups: Efficacy of Mesityl 2,4,6-trimethylbenzoate.
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UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.
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ChemRxiv. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.
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The Journal of Organic Chemistry. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition.
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Organic Chemistry Portal. Benzoic Acid Esters, Benzoates.
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Magritek. 446. One-pot synthesis of (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide from triphenylphosphine oxide.
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KOPS. Publication: Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols.
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National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
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Reddit. Why is this ester being cleaved? Why wouldn't it just reduce down to 2 OHs? And how and why did the OH become primary? If anyone can tell me the name of this reaction as well that would be great. : r/OrganicChemistry.
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Google Patents. Preparation method of phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide.
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Google Patents. Preparation of compound 2,4, 6-trimethylbenzoyldiphenylphosphine oxide.
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National Institutes of Health. Pseudo Natural Products—Chemical Evolution of Natural Product Structure.
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Google Patents. Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method.
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Andrew G Myers Research Group. Chem 115.
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YouTube. UCF CHM2210 - Chapter 12.4 - Reaction Mechanism of LiAlH4 with Esters.
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Chemistry LibreTexts. Esters can be reduced to 1° alcohols using ngcontent-ng-c3124257658="" _nghost-ng-c3540812859="" class="inline ng-star-inserted">
.
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A Researcher's Guide to the Spectroscopic Comparison of 2,3,6-Trimethylbenzoic Acid and Its Derivatives
In the landscape of pharmaceutical development and fine chemical synthesis, a profound understanding of molecular structure is paramount. For researchers working with substituted aromatic compounds, spectroscopic analysis is the cornerstone of structural elucidation and quality control. This guide provides an in-depth spectroscopic comparison of 2,3,6-trimethylbenzoic acid and its common derivatives, such as its methyl ester and acyl chloride. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to equip scientists with the practical and theoretical knowledge to confidently characterize these molecules.
The Structural Landscape: Steric Hindrance and Electronic Effects
This compound is a fascinating molecule where the substitution pattern dictates its chemical reactivity and spectroscopic signature. The two methyl groups in the ortho positions to the carboxylic acid create significant steric hindrance, which can influence reaction rates and the conformational preferences of the carboxyl group. This steric crowding, combined with the electronic effects of the three methyl groups, gives rise to unique spectral features that can be used for definitive identification and comparison with its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can map out the connectivity of atoms and infer the electronic environment of each nucleus.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the three methyl groups.
-
Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, usually between 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons: The two remaining protons on the benzene ring will appear in the aromatic region, typically between 7-8 ppm.[2] Due to their different positions relative to the substituents, they will likely appear as distinct signals, possibly as doublets, depending on the coupling between them.
-
Methyl Protons (-CH₃): The three methyl groups will give rise to three separate singlets. The chemical shifts of these methyl groups are influenced by their position on the ring.[3] Methyl groups attached to a benzene ring typically appear around 2.1-2.3 ppm.[3] The ortho methyl groups (at positions 2 and 6) may have slightly different chemical shifts from the meta methyl group (at position 3) due to the proximity to the carboxylic acid and the anisotropic effect of the ring.
When comparing this compound to its methyl ester derivative (methyl 2,3,6-trimethylbenzoate) , the most significant change in the ¹H NMR spectrum will be the disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet for the methoxy (-OCH₃) protons. This methoxy signal is expected to appear around 3.5-4.0 ppm.
For the acyl chloride derivative (2,3,6-trimethylbenzoyl chloride) , the carboxylic acid proton signal will also be absent. The chemical shifts of the aromatic and methyl protons may experience slight downfield shifts due to the increased electron-withdrawing nature of the acyl chloride group compared to the carboxylic acid.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm.[4]
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (approximately 120-140 ppm). The carbons bearing substituents will generally have lower intensity signals.
-
Methyl Carbons (-CH₃): The carbons of the three methyl groups will appear in the upfield region of the spectrum, typically around 15-25 ppm.
Upon conversion to the methyl ester , the carbonyl carbon signal may shift slightly, and a new signal for the methoxy carbon will appear around 50-60 ppm. For the acyl chloride , the carbonyl carbon is expected to be more deshielded and shift further downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives
| Functional Group | This compound | Methyl 2,3,6-trimethylbenzoate | 2,3,6-Trimethylbenzoyl Chloride |
| ¹H NMR | |||
| -COOH | 10-13 (broad s) | - | - |
| Aromatic-H | ~7.0-8.0 (m) | ~7.0-8.0 (m) | ~7.1-8.1 (m) |
| -OCH₃ | - | ~3.5-4.0 (s) | - |
| Ring-CH₃ | ~2.1-2.5 (three s) | ~2.1-2.5 (three s) | ~2.2-2.6 (three s) |
| ¹³C NMR | |||
| -C=O | ~165-185 | ~165-175 | ~168-180 |
| Aromatic-C | ~120-140 | ~120-140 | ~125-145 |
| -OCH₃ | - | ~50-60 | - |
| Ring-CH₃ | ~15-25 | ~15-25 | ~16-26 |
Note: These are predicted ranges based on typical values for similar compounds. Actual values may vary.
Infrared (IR) Spectroscopy: Identifying Functional Groups Through Vibrations
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.
For This compound , the most prominent features in the IR spectrum are:
-
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid dimer due to strong hydrogen bonding.[5]
-
C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in an aromatic carboxylic acid.[5][6]
-
C-O Stretch and O-H Bend: Bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions are attributed to C-O stretching and O-H bending vibrations, respectively.[6]
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are typically seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.[5]
When converted to its methyl ester , the IR spectrum will show significant changes:
-
The broad O-H stretch will disappear.
-
The C=O stretching frequency will shift to a higher wavenumber, typically in the range of 1730-1715 cm⁻¹, which is characteristic of benzoate esters.[6][7]
-
Strong C-O stretching bands for the ester linkage will be prominent in the 1300-1000 cm⁻¹ region.[7]
For the acyl chloride , the C=O stretching vibration will be at an even higher frequency, typically in the range of 1800-1770 cm⁻¹, due to the strong electron-withdrawing effect of the chlorine atom.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives
| Vibrational Mode | This compound | Methyl 2,3,6-trimethylbenzoate | 2,3,6-Trimethylbenzoyl Chloride |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | - | - |
| C=O Stretch | 1700-1680 (strong) | 1730-1715 (strong) | 1800-1770 (strong) |
| C-O Stretch | 1320-1210 (strong) | 1300-1000 (two strong bands) | ~1200-1100 (strong) |
Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
For This compound , in a typical electron ionization (EI) mass spectrum, we would expect to see:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (164.20 g/mol ).[8]
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[9] The loss of water (M-18) is also possible.[10] A prominent peak at m/z 119, corresponding to the loss of the carboxyl group, is often observed for benzoic acid itself. For this compound, a key fragmentation would be the loss of the COOH group leading to a fragment at m/z 119.
For the methyl ester derivative , the molecular ion peak will be at a higher m/z value corresponding to its molecular weight (178.23 g/mol ). Key fragmentation pathways for benzoate esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the ester group (-COOCH₃, M-59).
The acyl chloride derivative will have a molecular ion peak corresponding to its molecular weight (182.64 g/mol ). A characteristic fragmentation would be the loss of a chlorine atom (-Cl, M-35/37, showing isotopic pattern) and the loss of the acyl chloride group (-COCl, M-63/65).
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzoic acid and its derivatives typically exhibit characteristic absorptions in the UV region. The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring and the solvent used for the analysis.[11][12]
For This compound , we would expect to see absorption bands characteristic of a substituted benzene ring. The exact wavelength of maximum absorbance (λ_max_) will be influenced by the methyl and carboxyl groups.
Changing the functional group from a carboxylic acid to an ester or acyl chloride can cause slight shifts in the λ_max_ and the molar absorptivity. The choice of solvent can also have a significant impact on the UV-Vis spectrum.[13][14][15] Polar solvents can interact differently with the ground and excited states of the molecule compared to non-polar solvents, leading to shifts in the absorption maxima.[11][12]
Experimental Protocols
Protocol 1: Sample Preparation for IR Spectroscopy of Solid Samples (Thin Film Method)
This method is quick, easy, and avoids interference from mulling agents.[16][17]
-
Dissolution: Dissolve a small amount (5-10 mg) of the solid sample (e.g., this compound) in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.[17][18]
-
Deposition: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[17]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the film is too thin (resulting in weak IR peaks), add another drop of the solution and allow it to evaporate.[16][17]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator.[17]
Protocol 2: Esterification of this compound (General Procedure)
A common method for esterification is the Fischer esterification, although for sterically hindered acids, other methods might be more efficient.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of methanol (which acts as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or POCl₃.[19]
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and pour it over crushed ice.[19] Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash.[19] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3,6-trimethylbenzoate. Further purification can be achieved by column chromatography or distillation.
Protocol 3: GC-MS Analysis of Benzoic Acid Derivatives
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds.[20][21][22]
-
Sample Preparation: For acidic compounds like this compound, derivatization to a more volatile ester (e.g., trimethylsilyl ester) is often necessary for good chromatographic performance.[23][24]
-
Injection: Inject a small volume of the prepared sample solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify the components of the mixture.
Visualizing the Workflow
Caption: Workflow for the synthesis, spectroscopic analysis, and data interpretation of this compound and its derivatives.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle. By understanding the fundamental principles behind NMR, IR, MS, and UV-Vis spectroscopy and the expected spectral features for this class of compounds, researchers can confidently identify their target molecules, assess their purity, and gain deeper insights into their chemical nature. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of substituted benzoic acids, fostering a more informed and efficient approach to research and development.
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A Comparative Guide to the Synthesis of 2,3,6-Trimethylbenzoic Acid for Researchers and Drug Development Professionals
Introduction
2,3,6-Trimethylbenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. Its sterically hindered carboxylic acid moiety makes it a unique synthon for introducing tailored functionality into complex molecules. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, yield comparisons, and economic considerations to aid researchers in selecting the most suitable method for their laboratory or production needs.
Synthetic Strategies at a Glance
Two principal synthetic pathways to this compound are evaluated in this guide:
-
Route 1: Grignard Carboxylation of 1-bromo-2,3,5-trimethylbenzene. This classic organometallic approach involves the preparation of a Grignard reagent from the corresponding aryl bromide, followed by its reaction with carbon dioxide.
-
Route 2: Oxidation of 2,3,6-trimethylphenol. This method utilizes a strong oxidizing agent to convert the readily available phenolic starting material into the desired carboxylic acid.
The following sections will delve into the mechanistic details, experimental procedures, and a comparative analysis of these two routes.
Route 1: Grignard Carboxylation
This two-step route begins with the bromination of 1,2,4-trimethylbenzene (pseudocumene) to generate the necessary aryl bromide precursor.
Step 1a: Synthesis of 1-bromo-2,3,5-trimethylbenzene
Mechanism: The synthesis of 1-bromo-2,3,5-trimethylbenzene is achieved through the electrophilic aromatic substitution of 1,2,4-trimethylbenzene. The methyl groups are activating and ortho-, para-directing. Bromination with N-bromosuccinimide (NBS) in the presence of a suitable solvent provides a regioselective method for the introduction of a bromine atom. The reaction proceeds via the formation of a bromonium ion, which is then attacked by the electron-rich aromatic ring.
Experimental Protocol: Bromination of 1,2,4-trimethylbenzene
-
In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-trimethylbenzene (1.0 eq.) in a suitable solvent such as dichloromethane.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-2,3,5-trimethylbenzene. A typical reported yield for this type of reaction is in the range of 70-80%.
Step 1b: Grignard Carboxylation of 1-bromo-2,3,5-trimethylbenzene
Mechanism: The Grignard reagent is formed by the reaction of 1-bromo-2,3,5-trimethylbenzene with magnesium metal in an anhydrous ether solvent. This organomagnesium halide then acts as a potent nucleophile, attacking the electrophilic carbon of solid carbon dioxide (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid product.[1]
Experimental Protocol: Grignard Reaction and Carboxylation
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) to the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromo-2,3,5-trimethylbenzene (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature and then pour it slowly over an excess of crushed dry ice in a separate beaker, with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve any unreacted magnesium.[3]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. Purification can be achieved by recrystallization. The yield for this step is typically around 75-85%.
Diagram of Grignard Carboxylation Pathway
Caption: Synthetic pathway for this compound via Grignard carboxylation.
Route 2: Oxidation of 2,3,6-trimethylphenol
This route offers a more direct approach, starting from the corresponding phenol.
Mechanism: The oxidation of 2,3,6-trimethylphenol to this compound requires a strong oxidizing agent capable of cleaving the aromatic ring or oxidizing a methyl group. While many oxidations of phenols can lead to quinones, under harsh conditions with a powerful oxidant like potassium permanganate in a basic solution, it is possible to achieve oxidative degradation of the phenol ring or oxidation of one of the methyl groups to a carboxylic acid. The reaction likely proceeds through a complex series of steps involving the formation of a phenolate anion, which is then oxidized.[4][5]
Experimental Protocol: Oxidation of 2,3,6-trimethylphenol
-
In a round-bottom flask, dissolve 2,3,6-trimethylphenol (1.0 eq.) in a solution of sodium hydroxide in water.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate (a significant excess, e.g., 4-5 eq.) in water to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing for several hours until the permanganate color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound. The yield for this type of exhaustive oxidation can be variable and is often moderate, in the range of 40-60%.
Diagram of Oxidation Pathway
Caption: Synthetic pathway for this compound via oxidation of 2,3,6-trimethylphenol.
Cost-Benefit Analysis
To provide a practical comparison, the following table summarizes the estimated costs and key performance indicators for each synthetic route, assuming laboratory-scale synthesis. Prices are based on currently available catalog prices and may vary.
| Parameter | Route 1: Grignard Carboxylation | Route 2: Oxidation of 2,3,6-trimethylphenol |
| Starting Material | 1,2,4-Trimethylbenzene | 2,3,6-Trimethylphenol |
| Key Reagents | N-Bromosuccinimide, Magnesium, Dry Ice | Potassium Permanganate, Sodium Hydroxide |
| Overall Yield (estimated) | 50-65% | 40-60% |
| Number of Steps | 2 | 1 |
| Reaction Time | ~30 hours (including workup and purification) | ~8-12 hours (including workup and purification) |
| Safety Considerations | Use of flammable ether, handling of reactive Grignard reagent, brominating agent. | Use of a strong oxidant, exothermic reaction, handling of corrosive base and acid. |
| Environmental Impact | Generation of halogenated waste and magnesium salts. | Generation of manganese dioxide waste. |
| Estimated Cost per Gram of Product | ~$15 - $25 | ~$10 - $20 |
Cost Calculation Breakdown (Illustrative):
-
Route 1: The cost is influenced by the price of 1,2,4-trimethylbenzene and N-bromosuccinimide, as well as the multi-step nature of the synthesis which can lower the overall yield.
-
Route 2: This route benefits from a cheaper starting material in some cases and a single step. The primary cost driver is the large excess of potassium permanganate required.
Conclusion and Recommendations
Both synthetic routes present viable options for the preparation of this compound, each with its own set of advantages and disadvantages.
Route 1 (Grignard Carboxylation) offers a potentially higher overall yield and is a well-established, reliable method. However, it is a two-step process that requires careful handling of moisture-sensitive and reactive reagents. The generation of halogenated waste may also be a concern for larger-scale synthesis.
Route 2 (Oxidation) is a more direct, one-step synthesis that can be more time-efficient. The starting material, 2,3,6-trimethylphenol, is readily available. The main drawbacks are the potentially lower and more variable yields and the large amount of manganese dioxide waste generated.
Recommendation:
-
For small-scale laboratory synthesis where yield and purity are paramount, and the necessary expertise for handling Grignard reagents is available, Route 1 is a strong choice.
-
For process development and larger-scale synthesis where cost, atom economy, and a reduced number of steps are critical, Route 2 may be more advantageous, provided the oxidation conditions can be optimized to achieve a consistent and acceptable yield. Further investigation into more environmentally friendly oxidation methods could also enhance the appeal of this route.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired scale of production, available equipment and expertise, and cost and environmental considerations.
References
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Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]
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Professor Dave Explains. Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube, 21 Feb. 2020, [Link].
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ResearchGate. Kinetics of the phenol oxidation by permanganate in acidic media. [Link].
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Catalysis Science & Technology. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Royal Society of Chemistry, [Link].
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Organic Chemistry Portal. Potassium Permanganate. [Link].
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PubMed. Parabola-like shaped pH-rate profile for phenols oxidation by aqueous permanganate. [Link].
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PubMed. Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species. [Link].
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The Royal Society of Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link].
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ResearchGate. The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. [Link].
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New Journal of Chemistry. A mild and efficient oxidation of 2,3,6-Trimethylphenol to Trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor. Royal Society of Chemistry, [Link].
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ResearchGate. Oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,6-trimethyl-1,4-benzoquinone (TMBQ) and potential by-products. [Link].
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-
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Navigating Steric Hindrance: A Comparative Guide to Alternatives for 2,3,6-Trimethylbenzoic Acid in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Bulky Acyl Group Chemistry
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and fine chemical development, the strategic use of sterically hindered reagents is paramount for achieving high selectivity and yield. 2,3,6-Trimethylbenzoic acid, with its bulky aromatic core, has long been a valuable building block for the synthesis of complex esters and amides, and as a robust protecting group. However, the evolving demands of modern synthesis necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, offering a critical analysis of their performance in key applications, supported by experimental data and mechanistic insights.
The Central Role of Steric Hindrance
The strategic placement of three methyl groups on the benzoic acid ring in this compound and its isomers creates significant steric bulk around the carboxylic acid functionality. This steric impediment is not a hindrance in the colloquial sense, but rather a powerful tool that dictates reactivity. By physically blocking less-desired reaction pathways, these bulky acyl groups enable chemists to achieve transformations that would otherwise be challenging. Key applications leveraging this principle include:
-
Synthesis of Sterically Hindered Esters and Amides: The formation of ester or amide bonds involving bulky alcohols, amines, or carboxylic acids is often sluggish and low-yielding. Acylating agents derived from sterically hindered acids can overcome these challenges.
-
Protecting Groups: The steric bulk makes the resulting acyl group resistant to cleavage under many standard reaction conditions, rendering it an effective protecting group for amines and alcohols.
This guide will focus on three principal alternatives to this compound: its isomer 2,4,6-trimethylbenzoic acid , the aliphatic analogue pivalic acid , and the electronically distinct 2,4,6-trichlorobenzoic acid .
Comparative Analysis of Alternatives
The choice of a sterically hindered carboxylic acid is dictated by the specific requirements of the synthetic step, including the nature of the substrates, desired reactivity, and orthogonality with other functional groups present in the molecule.
| Compound | Structure | Key Features & Applications |
| This compound | C₁₀H₁₂O₂ | Asymmetric substitution pattern. Used as an intermediate in pharmaceuticals and agrochemicals. |
| 2,4,6-Trimethylbenzoic Acid | C₁₀H₁₂O₂ | Symmetrical substitution. Widely used as an intermediate for dyes, pesticides, pharmaceuticals, and photoinitiators.[1][2][3] |
| Pivalic Acid (2,2-Dimethylpropanoic Acid) | C₅H₁₀O₂ | Aliphatic, highly branched structure. Used as a protecting group for alcohols and in the synthesis of polymers and pharmaceuticals.[4] |
| 2,4,6-Trichlorobenzoic Acid | C₇H₃Cl₃O₂ | Steric bulk from chlorine atoms, electron-withdrawing nature. Key reagent in the Yamaguchi esterification for synthesizing hindered esters. |
Application Focus 1: Synthesis of Sterically Hindered Esters
The formation of esters from sterically demanding alcohols or carboxylic acids is a common challenge in organic synthesis. Direct esterification methods like the Fischer esterification often fail or give poor yields. Here, the use of activated derivatives of bulky carboxylic acids is essential.
The Yamaguchi Esterification: A Powerful Tool for Hindered Systems
The Yamaguchi esterification is a widely adopted method for the synthesis of esters, especially macrolactones and other highly functionalized and sterically congested molecules.[5] This reaction utilizes 2,4,6-trichlorobenzoyl chloride as an activating agent.
Mechanism of the Yamaguchi Esterification:
The reaction proceeds through the formation of a mixed anhydride, which is then selectively attacked by the alcohol.
Caption: Yamaguchi Esterification Workflow.
The key to the success of the Yamaguchi esterification lies in the formation of a highly reactive mixed anhydride. The bulky and electron-withdrawing 2,4,6-trichlorobenzoyl group directs the nucleophilic attack of 4-(dimethylamino)pyridine (DMAP) to the less hindered carbonyl of the substrate carboxylic acid, forming a highly electrophilic N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, even a sterically hindered one, to yield the desired ester.
Pivaloyl Chloride in Ester Synthesis
Pivaloyl chloride, derived from pivalic acid, is another effective reagent for the synthesis of hindered esters. It is often used in the presence of a base like pyridine or triethylamine.
Experimental Protocol: Esterification using Pivaloyl Chloride
-
Reaction Setup: To a solution of the alcohol (1.0 equiv) and a base (e.g., pyridine or triethylamine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add pivaloyl chloride (1.1 equiv) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Performance in Esterification:
While a direct, comprehensive comparative study is lacking in the literature, the choice between the Yamaguchi reagent and pivaloyl chloride often depends on the specific substrates. The Yamaguchi protocol is generally considered superior for extremely hindered systems and for macrolactonization. Pivaloyl chloride is a more cost-effective and readily available alternative for moderately hindered esterifications.
Application Focus 2: Synthesis of Sterically Hindered Amides
The formation of amide bonds, particularly between sterically demanding amines and carboxylic acids, is a significant challenge in peptide synthesis and medicinal chemistry.[4][6][7] Standard coupling reagents often fail to provide satisfactory yields.
Utilizing Bulky Acyl Chlorides for Amide Synthesis
Acyl chlorides derived from this compound, 2,4,6-trimethylbenzoic acid, and pivalic acid can be employed to acylate hindered amines. The steric bulk of the acyl chloride can, in some cases, facilitate the reaction by preventing side reactions.
Experimental Protocol: Amide Synthesis with a Hindered Acyl Chloride
-
Acyl Chloride Formation: Convert the sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid) to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Reaction Setup: In a separate flask, dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Acylation: Add the freshly prepared acyl chloride (1.1 equiv) dropwise to the amine solution at 0 °C.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
Caption: General workflow for hindered amide synthesis.
Comparative Performance in Amide Synthesis:
The choice of acylating agent in hindered amide synthesis is highly substrate-dependent. While acyl chlorides of trimethylbenzoic acids are effective, pivaloyl chloride is also a common choice. For extremely challenging couplings, alternative methods such as the use of acyl fluorides or specialized coupling reagents may be necessary.[8]
Application Focus 3: Acyl Groups as Protecting Groups for Amines
The steric bulk of trimethylbenzoyl and pivaloyl groups makes them excellent candidates for protecting amines. The resulting amides are generally stable to a wide range of reaction conditions, yet can be cleaved when necessary.
Protection and Deprotection Strategies
Protection: The protection of an amine is typically achieved by reacting it with the corresponding acyl chloride (e.g., pivaloyl chloride) in the presence of a base.
Deprotection (Cleavage): The cleavage of these bulky acyl groups from an amine can be challenging due to their steric hindrance and the stability of the amide bond.
-
Pivaloyl Group: Removal of a pivaloyl group from an indole has been achieved using strong bases like lithium diisopropylamide (LDA).[9] For other amines, reductive cleavage using reagents like lithium and a catalytic amount of naphthalene has been reported.[10]
-
Trimethylbenzoyl Group: The cleavage of trimethylbenzoyl amides is generally difficult and may require harsh conditions such as strong acid or base hydrolysis at elevated temperatures, which may not be compatible with sensitive substrates. More specialized methods, potentially involving transition metal catalysis, might be required for milder cleavage.[11]
Comparative Table of Protecting Group Properties:
| Protecting Group | Introduction Reagent | Typical Cleavage Conditions | Stability |
| Pivaloyl (Piv) | Pivaloyl chloride | Strong base (e.g., LDA), reductive cleavage (Li/naphthalene) | Stable to a wide range of nucleophiles and mild acids/bases. |
| 2,4,6-Trimethylbenzoyl (Mesitoyl) | 2,4,6-Trimethylbenzoyl chloride | Harsh acidic or basic hydrolysis. | Very stable due to steric hindrance. |
| 2,4,6-Trichlorobenzoyl | 2,4,6-Trichlorobenzoyl chloride | Basic hydrolysis. | Generally stable, but the electron-withdrawing nature can influence reactivity. |
Conclusion and Future Perspectives
While this compound remains a useful tool in organic synthesis, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist.
-
2,4,6-Trimethylbenzoic acid serves as a readily available and effective alternative with similar steric properties.
-
Pivalic acid offers a non-aromatic, sterically demanding option that is particularly valuable for protecting groups and in specific catalytic applications.
-
2,4,6-Trichlorobenzoic acid , through the Yamaguchi esterification, provides a powerful and often superior method for the synthesis of highly hindered esters.
The selection of the optimal reagent requires a careful consideration of the specific synthetic challenge, including the steric and electronic properties of the substrates and the desired reaction outcome. Future research will likely focus on the development of even more selective and efficient methods for the synthesis and cleavage of these sterically demanding moieties, further expanding the synthetic chemist's toolkit for navigating the complexities of modern organic synthesis.
References
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A Senior Application Scientist's Guide to the Experimental Cross-Validation of 2,3,6-Trimethylbenzoic Acid
An In-Depth Technical Guide and Comparative Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2,3,6-Trimethylbenzoic acid. We will delve into its synthesis, physicochemical properties, and spectroscopic characterization, offering a comparative analysis with its more sterically hindered isomer, 2,4,6-Trimethylbenzoic acid, to highlight its unique chemical attributes. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction to this compound
This compound is an aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂.[1] Its structure, featuring three methyl groups on the benzene ring, imparts distinct steric and electronic properties that influence its reactivity and physical characteristics.[1][2] These properties make it a valuable building block in organic synthesis, particularly as an intermediate for pharmaceuticals, dyes, and agrochemicals.[1] Unlike its symmetric isomer, 2,4,6-trimethylbenzoic acid (mesitoic acid), the asymmetric placement of the methyl groups in the 2,3,6-isomer results in a different steric environment around the carboxylic acid functional group, leading to significant differences in reactivity, particularly in reactions like Fischer esterification.[1]
This guide will cross-validate its experimental data by comparing various synthesis routes and analyzing its key analytical signatures.
Synthesis and Mechanistic Considerations
The synthesis of trimethylbenzoic acids can be approached through several pathways. The choice of method is often dictated by the availability of starting materials, desired yield, and scalability.
Common Synthesis Methodologies
Several general methods are reported for the synthesis of this compound and its isomers:
-
Catalytic Carbonation: This method involves the reaction of a corresponding trimethylbenzene (in this case, 1,2,4-trimethylbenzene or pseudocumene) with carbon dioxide in the presence of a strong catalyst system, such as AlCl₃/Al.[3] This is a direct carboxylation approach.
-
Oxidation of Methyl Groups: A suitable trimethylbenzene can be selectively oxidized to form the carboxylic acid. This often requires careful control of reaction conditions to prevent over-oxidation.
-
Grignard Reagent Carbonation: A highly reliable but multi-step method involves forming a Grignard reagent from a brominated trimethylbenzene followed by quenching with solid carbon dioxide (dry ice).[4]
The diagram below illustrates a generalized workflow for synthesis and subsequent validation.
Caption: General workflow for Grignard-based synthesis and validation.
Experimental Protocol: Grignard Synthesis
This protocol describes a representative lab-scale synthesis via the Grignard pathway. The causality for using this method lies in its reliability and high yield, despite being a multi-step process. Anhydrous conditions are critical as Grignard reagents react readily with water.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Dissolve 1-bromo-2,3,6-trimethylbenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle boiling). Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux.
-
Carboxylation: After the magnesium is consumed, cool the flask in an ice bath. Cautiously add crushed dry ice (solid CO₂) to the reaction mixture. The Grignard reagent will attack the CO₂, forming a magnesium carboxylate salt.
-
Hydrolysis (Workup): Once all the dry ice has sublimated, slowly add aqueous hydrochloric acid (HCl) to the flask to protonate the carboxylate salt and dissolve any remaining magnesium.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Physicochemical Properties: A Comparative Look
The physical properties of this compound dictate its handling, solubility, and applications. A comparison with its 2,4,6-isomer reveals the impact of methyl group positioning.
| Property | This compound | 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid) | Causality of Difference |
| Molecular Formula | C₁₀H₁₂O₂[1] | C₁₀H₁₂O₂[5] | - (Isomers) |
| Molecular Weight | ~164.20 g/mol [1] | ~164.20 g/mol [5] | - (Isomers) |
| Appearance | White crystalline solid/powder[1][2] | White to off-white crystalline solid[6] | Minor differences in crystal packing. |
| Melting Point | 108-110 °C[1] | 152-155 °C[7] | The higher symmetry of the 2,4,6-isomer allows for more efficient crystal lattice packing, requiring more energy to melt. |
| Boiling Point | 289 °C[2] | Not readily available, prone to decomposition. | Steric hindrance in the 2,4,6-isomer can affect intermolecular interactions. |
| Solubility | More soluble in organic solvents (ethanol, acetone, ether) than in water.[2] | Similar; low solubility in water, soluble in organic solvents.[6] | The hydrophobic nature of the three methyl groups dominates, while the carboxylic acid group provides some polarity.[2] |
Spectroscopic Cross-Validation
Confirming the identity and purity of the synthesized product is paramount. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methyl groups. Due to the asymmetry, the methyl groups and aromatic protons should be chemically non-equivalent, leading to separate signals.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbons.[8]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
A broad absorption band is expected in the region of 2500-3300 cm⁻¹ , characteristic of the O-H stretch of a carboxylic acid dimer.
-
A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 164.20 g/mol .[9]
The diagram below shows the logical relationship between the molecule's structure and its resulting analytical data.
Caption: Structure-Property-Data relationship for this compound.
Comparative Analysis: The Impact of Steric Hindrance
The most significant difference between this compound and its 2,4,6-isomer is the steric environment around the carboxyl group.
-
2,4,6-Trimethylbenzoic Acid (Mesitoic Acid): The two methyl groups at the ortho positions (2 and 6) create substantial steric hindrance. This bulkiness effectively shields the carbonyl carbon from nucleophilic attack. Consequently, mesitoic acid is famously resistant to Fischer esterification under standard acidic conditions.[1]
-
This compound: This isomer has only one methyl group in an ortho position (position 6). While this still provides some steric hindrance compared to unsubstituted benzoic acid, it is significantly less than in the 2,4,6-isomer. This makes the carbonyl carbon more accessible to nucleophiles, allowing it to undergo reactions like esterification more readily.
This difference in reactivity is a critical consideration in synthetic design, making the 2,3,6-isomer a more versatile intermediate when subsequent reactions at the carboxyl group are required.
Conclusion
The experimental validation of this compound relies on a systematic approach combining robust synthesis, careful purification, and comprehensive spectroscopic analysis. Its physicochemical properties, particularly its melting point and reactivity, are directly influenced by the asymmetric substitution pattern of its methyl groups. When compared to its highly hindered 2,4,6-isomer, this compound emerges as a more reactive and potentially more versatile synthetic intermediate. This guide provides the foundational data and procedural logic necessary for researchers to confidently synthesize, validate, and utilize this compound in their work.
References
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Solubility of Things. This compound. [Link]
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Cheméo. Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). [Link]
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NIST. Benzoic acid, 2,4,6-trimethyl-. [Link]
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SIELC Technologies. (2018, February 16). 2,4,6-Trimethylbenzoic acid. [Link]
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Chemsrc. (2025, August 22). 2,4,6-Trimethylbenzoic acid | CAS#:480-63-7. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,6-Trimethylbenzoic Acid
Navigating the lifecycle of a chemical reagent from procurement to disposal is a critical responsibility for every researcher. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2,3,6-trimethylbenzoic acid (CAS No. 2453-03-4), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are designed to be a self-validating system, integrating safety, compliance, and scientific best practices.
Foundational Safety & Hazard Assessment
Before any disposal procedure begins, a thorough understanding of the compound's hazards is paramount. This compound is a solid organic compound that, while not classified as a transport hazard, presents significant handling risks.[1] The primary hazards, as identified by the Globally Harmonized System (GHS), dictate the necessary personal protective equipment (PPE) and handling precautions.[2]
Table 1: GHS Hazard Profile for this compound [2]
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statement Codes |
|---|---|---|---|
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Irritant | P264, P270, P301+P317, P330, P501 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Irritant | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Serious eye damage/irritation (Category 2A) | H319: Causes serious eye irritation | Irritant | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Irritant | P261, P271, P304+P340, P319, P403+P233, P405 |
Core Causality: The acidic nature and crystalline structure of this compound contribute to its irritant properties. Inhalation of dust can irritate the respiratory tract, while direct contact can compromise skin and eye integrity. Ingestion can lead to systemic toxicity. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE.[3][4]
Mandatory PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber), inspecting them before use.[5]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[5]
-
Respiratory Protection: If dust generation is unavoidable, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask.
Waste Characterization & Regulatory Framework
Proper disposal is dictated by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[6][7] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[8]
This compound is not a "listed" hazardous waste.[9][10] Therefore, its classification depends on its characteristics:
-
Ignitability (D001): As a solid with a high melting point (112-115 °C), it does not meet the criteria for an ignitable liquid.[11]
-
Corrosivity (D002): It is an acid, but in its solid form, the corrosivity characteristic (defined by pH of an aqueous solution) is not applicable.[8][11]
-
Reactivity (D003): It is stable and does not exhibit reactive properties.[5]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[8]
The Causality of Compliance: While it is unlikely that pure this compound would fail the TCLP test, it is standard and required practice for laboratory waste to be managed as hazardous unless definitively proven otherwise.[12] Mixing this compound with other wastes, particularly solvents, can alter its characteristics, making the resulting mixture a hazardous waste.[13] Therefore, the guiding principle is to manage all this compound waste as regulated hazardous chemical waste.
Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Protocol:
-
Designate a Waste Container:
-
Collect Solid Waste:
-
Label the Container:
-
Store the Waste Container:
-
Keep the container sealed at all times, except when adding waste.[12]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure segregation from incompatible materials, such as strong oxidizing agents and bases, to prevent dangerous reactions.[3][15]
-
Disposal Decision Workflow
The specific disposal path depends on the form of the waste. The following workflow provides a logical decision-making process.
Diagram Caption: Disposal decision workflow for this compound waste.
Final Disposal Procedures
For all forms of waste (solid, solutions, contaminated materials):
The only universally compliant and safe method for the final disposal of laboratory-generated this compound waste is through your institution's designated hazardous waste management program.
Step-by-Step Final Disposal:
-
Do Not Dispose in Regular Trash: This is a violation of environmental regulations and poses a risk to custodial staff.[16]
-
Do Not Dispose Down the Drain: This can contaminate waterways and harm aquatic life.[16] Diluting waste to meet sewer disposal requirements is strictly forbidden.[17]
-
Contact EHS for Pickup: Once your waste container is full or you have finished the project, contact your institution's EHS office or hazardous waste contractor to arrange for pickup.[17]
-
Offer Surplus Chemicals: For unused, pure this compound in its original container, offer the surplus to a licensed disposal company or your EHS office, which may have a chemical redistribution program.
A Note on Neutralization: While some protocols for similar acidic compounds mention laboratory neutralization for dilute aqueous solutions, this practice is highly regulated and generally discouraged.[15] It requires specific training, a designated area, and verification that the neutralized solution meets all local wastewater discharge permits. Without explicit approval and a written protocol from your EHS department, do not attempt to neutralize this waste for drain disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For small spills of solid material, proceed with cleanup. For large spills or any spill of a solution with a flammable solvent, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Wear the mandatory PPE outlined in Section 1.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Label the spill cleanup waste container and manage it for disposal as described in Section 5.
By adhering to these scientifically sound and regulation-aligned procedures, you fulfill your professional responsibility to ensure a safe laboratory environment and protect our shared ecosystem.
References
- SDS of Benzoic Acid: Important Data and Information Collected. (2023).
- Proper Disposal of 2-Benzoylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals. Benchchem. Details waste segregation, labeling, storage, and professional disposal methods for a similar chemical.
- Aldrich 156906 - SAFETY DATA SHEET. (2025). Sigma-Aldrich. Recommends offering surplus and non-recyclable solutions to a licensed disposal company.
- SAFETY DATA SHEET - 2,4,6-Trimethylbenzoic Acid. TCI Chemicals. Outlines handling, storage, and accidental release measures.
- SAFETY DATA SHEET - 2,4,6-Trimethylbenzoic acid. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid. (2024). CymitQuimica.
- Chemical Waste Disposal Guidelines. Emory University. Provides institutional guidelines for chemical waste container selection, labeling, and handling.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Outlines procedures for separating solid and liquid waste and managing empty containers.
- Aldrich T36609 - SAFETY DATA SHEET. (2023). Sigma-Aldrich. Safety data for a similar compound, m-Toluic acid, showing common procedures.
- SAFETY DATA SHEET - 2,4,6-Trimethylbenzoic acid. (2025). Fisher Scientific.
- This compound | C10H12O2 | CID 17314. PubChem.
- SAFETY DATA SHEET - 2,4,6-Trimethylbenzoic acid. (2024). Fisher Scientific. Details PPE requirements, including gloves and body protection.
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- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Provides a list of P- and U-listed hazardous wastes.
- EPA Hazardous Waste Codes. My Alfred University. Describes the characteristics of hazardous waste, including ignitability (D001) and corrosivity (D002).
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- Identification and Listing of Hazardous Waste. Regulations.gov.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Describes the "cradle-to-grave" hazardous waste management system under RCRA.
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Definitive Guide to Personal Protective Equipment for Handling 2,3,6-Trimethylbenzoic Acid
As Senior Application Scientists, our primary objective extends beyond providing superior chemical products; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of 2,3,6-Trimethylbenzoic acid, grounded in established safety protocols and a causal understanding of its chemical hazards. Our commitment is to empower your research through proactive safety, building a foundation of trust that transcends the product itself.
Hazard Analysis: The Foundation of Your PPE Strategy
Understanding the intrinsic hazards of a substance is the critical first step in developing a robust safety plan. This compound, while a valuable building block in drug development and chemical synthesis, possesses specific health risks that dictate our protective measures. A mandatory hazard assessment, as required by the Occupational Safety and Health Administration (OSHA), forms the basis for all PPE selection.[1][2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed: Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact with the solid or its solutions can cause dermatitis and irritation.[3]
-
H319: Causes serious eye irritation: The compound is a significant irritant to the eyes, potentially causing serious damage upon contact.[3]
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[3]
These classifications are not merely regulatory labels; they are directives that inform every aspect of our handling protocol. The potential for skin, eye, and respiratory irritation necessitates a multi-layered PPE approach to create a reliable barrier against these routes of exposure.
Hazard and PPE Summary
| GHS Hazard Classification | Potential Route of Exposure | Primary PPE Control | Secondary PPE Control |
| H315: Causes skin irritation | Dermal (Skin) | Chemical-Resistant Gloves | Lab Coat / Chemical-Resistant Apron |
| H319: Causes serious eye irritation | Ocular (Eyes) | Chemical Splash Goggles | Face Shield (for splash hazards) |
| H335: May cause respiratory irritation | Inhalation | Engineering Control (Fume Hood) | NIOSH-Approved Respirator |
| H302: Harmful if swallowed | Ingestion | Procedural (No eating/drinking) | N/A |
Core PPE Requirements: Your Non-Negotiable Baseline
For any procedure involving this compound, a baseline level of PPE is mandatory. This foundational layer protects against incidental contact and unforeseen events.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[4] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes. When handling larger quantities (>50g) or when a splash hazard is present (e.g., during dissolution in solvents), goggles must be supplemented with a full-face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact with solid benzoic acid derivatives. However, for prolonged handling or when working with solutions, it is critical to consult the glove manufacturer's compatibility data for the specific solvent being used. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[5] All personnel must wear long pants and fully enclosed, chemical-resistant shoes to protect against spills.[4][6]
Task-Specific PPE Escalation: A Risk-Based Approach
The core PPE provides a foundation, but specific tasks require an escalation in protection. The primary variable is the potential for generating and inhaling airborne dust particles, which introduces the respiratory hazard.
Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task and available engineering controls.
Caption: PPE selection workflow for this compound.
-
Scenario A: Weighing and Aliquoting Solid Powder This is the highest-risk activity for generating airborne dust.
-
Primary Control: All weighing and handling of the solid chemical must be performed within a certified chemical fume hood to contain dust.[7]
-
If Fume Hood is Unavailable: If a fume hood is not feasible, respiratory protection is mandatory. A NIOSH-approved N95 particulate respirator is the minimum requirement.[5] Personnel must be properly fit-tested and trained on respirator use as per OSHA's Respiratory Protection Standard (29 CFR 1910.134).[1][8]
-
-
Scenario B: Preparing Solutions This task introduces a splash hazard.
-
Control: In addition to the core PPE, a full-face shield worn over chemical splash goggles is required to protect against accidental splashes during solvent addition and mixing.[5]
-
-
Scenario C: Handling Sealed Containers This is the lowest-risk activity.
-
Control: Core PPE is sufficient for transporting or storing sealed containers of the chemical.
-
Operational Plans: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal of PPE is a common and preventable cause of exposure.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Clothing Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to training procedures.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Ball the removed glove into your still-gloved hand. Slide two fingers from your bare hand under the cuff of the remaining glove and peel it off inside-out over the first glove.
-
Face Shield/Goggles: Remove face protection from the back of your head, avoiding touching the front surface.
-
Lab Coat: Unbutton the lab coat and remove it by peeling it from the shoulders, turning the sleeves inside-out as you go. Fold it so the contaminated exterior is contained within.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
-
Contaminated Gloves and Disposables: All disposable PPE, such as nitrile gloves, that has come into contact with this compound must be considered chemical waste.
-
Procedure: Place contaminated items in a designated, sealed waste bag or container. This container must be clearly labeled and disposed of according to your institution's hazardous waste management plan. Do not discard in regular trash receptacles.
References
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This compound | C10H12O2 | CID 17314. PubChem, National Center for Biotechnology Information. [Link]
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OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology (NIST). [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
